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  • Product: Diallyl isophthalate
  • CAS: 25035-78-3

Core Science & Biosynthesis

Foundational

Diallyl isophthalate chemical structure and physical properties

An In-Depth Technical Guide to Diallyl Isophthalate (DAIP): Molecular Architecture, Synthesis, and Advanced Applications Executive Summary Diallyl isophthalate (DAIP), chemically identified as 1,3-Benzenedicarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Diallyl Isophthalate (DAIP): Molecular Architecture, Synthesis, and Advanced Applications

Executive Summary

Diallyl isophthalate (DAIP), chemically identified as 1,3-Benzenedicarboxylic acid, di-2-propenyl ester, is a high-performance bifunctional monomer critical to the formulation of advanced thermosetting resins[1][2]. Unlike its ortho-isomer counterpart (diallyl phthalate, DAP), DAIP’s meta-substituted aromatic ring imparts superior thermal stability, chemical resistance, and a highly rigid polymer backbone[3]. This whitepaper explores the molecular dynamics, physical properties, and self-validating polymerization protocols required to successfully synthesize DAIP prepolymers for applications ranging from microelectronic encapsulation to biomedical magnetic microspheres.

Molecular Architecture and Chemical Dynamics

The molecular structure of DAIP (C14H14O4) consists of a central benzene ring substituted at the 1 and 3 (meta) positions with allyl ester groups[1].

Causality in Structural Design: The meta-substitution is the primary driver of DAIP's enhanced thermal performance. It restricts the rotational freedom of the polymer chain upon curing, allowing the final thermoset to withstand continuous exposure to temperatures up to 220°C[3]. The two terminal allyl groups (-CH2-CH=CH2) act as independent reactive sites. Because allyl radicals are stabilized by resonance, they exhibit lower reactivity compared to vinyl monomers, necessitating specific high-temperature free-radical initiation to achieve efficient crosslinking[4][5].

DAIP_Structure Benzene Benzene Ring (Core Structure) Ester1 Ester Linkage (C=O)-O Benzene->Ester1 Meta Position (1) Ester2 Ester Linkage (C=O)-O Benzene->Ester2 Meta Position (3) Allyl1 Allyl Group (-CH2-CH=CH2) Ester1->Allyl1 O-Allyl Bond Allyl2 Allyl Group (-CH2-CH=CH2) Ester2->Allyl2 O-Allyl Bond Crosslinking Thermoset Network (Crosslinked Polymer) Allyl1->Crosslinking Free Radical Site Allyl2->Crosslinking Free Radical Site

Structural mapping of Diallyl Isophthalate highlighting reactive allyl sites for crosslinking.

Physicochemical Properties

The physical properties of DAIP monomer dictate its handling and processing parameters. The high boiling point and density are a direct result of strong intermolecular dipole-dipole interactions from the ester linkages combined with the pi-pi stacking capabilities of the aromatic rings[1][6].

Table 1: Quantitative Physical and Chemical Data of DAIP

PropertyValue
Chemical Name Diallyl isophthalate
CAS Number 1087-21-4 (Monomer) / 25035-78-3 (Polymer)
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Density 1.13 g/mL (at 25°C)
Boiling Point 176-177°C at 5 mmHg
Flash Point 163°C
Prepolymer Viscosity Target < 40 cps (in 50% Methyl Ethyl Ketone at 25°C)

(Data synthesized from Cheméo[1], Echemi[7], Angene Chemical[6], and US Patent 3903027A[8])

Polymerization Dynamics: The Prepolymer Challenge

The industrial utility of DAIP relies on its conversion into a prepolymer —a soluble, partially polymerized resin that can be molded and subsequently cured into an insoluble thermoset[9]. DAIP polymerizes via a free-radical cyclolinear chain-growth mechanism[4][10].

The Gelation Hurdle: If polymerization proceeds too far, the bifunctional allyl groups will crosslink, causing the mixture to "gel" into an intractable solid. Causality of Temperature Selection: Research indicates that bulk polymerization at standard temperatures (e.g., 80°C) results in gelation at merely 25% conversion. However, by elevating the reaction temperature to 190°C–200°C, the conversion limit before gelation extends to ~45%[11]. This thermodynamic shift occurs because higher temperatures favor chain propagation and transfer over premature crosslinking, allowing for a higher yield of usable prepolymer[11].

DAIP_Polymerization Monomer DAIP Monomer (Liquid Phase) Heating Thermal Activation (190°C - 200°C) Monomer->Heating Initiator Free Radical Initiator (Di-tert-butyl peroxide) Initiator->Heating Continuous Feed Propagation Chain Propagation (Cyclolinear Mechanism) Heating->Propagation Radical Generation Quenching Reaction Quenching (At 25-45% Conversion) Propagation->Quenching Viscosity Monitoring Prepolymer DAIP Prepolymer (Soluble, Uncrosslinked) Quenching->Prepolymer Distillation / Separation

Step-by-step free-radical polymerization workflow for synthesizing DAIP prepolymer.

Experimental Protocol: Self-Validating Synthesis of DAIP Prepolymer

To synthesize a high-quality DAIP prepolymer suitable for electronic encapsulation, the following continuous-feed bulk polymerization protocol must be strictly adhered to[8][9].

Step 1: Reactor Preparation & Deoxygenation

  • Action: Charge 100 parts by weight of DAIP monomer into a resin kettle equipped with a mechanical stirrer, reflux condenser, and nitrogen sparger. Purge with N2 for 30 minutes.

  • Causality & Validation: Oxygen acts as a radical scavenger and inhibits allyl polymerization. Validation: Ensure dissolved O2 levels are <5 ppm before proceeding.

Step 2: Thermal Activation

  • Action: Heat the monomer to a steady state of 190°C–200°C under continuous stirring.

  • Causality & Validation: High temperatures increase the conversion threshold before gelation[11]. Validation: Thermocouple readings must stabilize with less than ±2°C variance to prevent localized hot spots that trigger runaway crosslinking.

Step 3: Initiator Feed

  • Action: Continuously feed a solution of di-tert-butyl peroxide (e.g., 1.5% w/w dissolved in DAIP monomer) at a rate of ~6 mL/min.

  • Causality & Validation: Di-tert-butyl peroxide has an optimal half-life at 200°C. Continuous feeding maintains a steady-state radical concentration, preventing the sudden exothermic spikes associated with batch initiator addition[9]. Validation: Monitor the reactor for a controlled, steady exothermic baseline without sudden temperature spikes.

Step 4: Viscosity Monitoring & Quenching

  • Action: Continuously sample the reaction dope. Terminate the initiator feed and rapidly cool the reactor when the conversion reaches ~35%.

  • Causality & Validation: Stopping before the gel point is critical. Validation: Extract a sample and dissolve it to a 50% concentration in Methyl Ethyl Ketone (MEK). The prepolymer is validated if the solution viscosity is < 40 cps at 25°C[8].

Step 5: Monomer Recovery

  • Action: Separate the prepolymer from the unreacted monomer via vacuum distillation (at 150°C–200°C) or ultrasonic precipitation in methanol.

  • Causality & Validation: Removing unreacted monomer prevents plasticization of the final cured product. Validation: The final prepolymer should be a dry, free-flowing powder that is completely soluble in acetone or DMF[9][12].

Advanced Applications

Microelectronics Encapsulation: DAIP prepolymers are heavily utilized in molding compounds for sensitive electronic components. When formulated with inert fillers and a secondary initiator, the resulting thermoset exhibits an exceptionally low Coefficient of Thermal Expansion (CTE) (< 45 x 10^-6 in/in/°C at 185°C). This prevents mechanical stress and delamination in microchips during thermal cycling[8].

Biomedical Devices (Magnetocaloric Tumor Ablation): Recent innovations have leveraged DAIP's robust thermal properties in the biomedical sector. Through one-step photopolymerization, researchers have synthesized Fe3O4@poly(diallyl isophthalate) magnetic microspheres. These microspheres utilize the polymer's thermal stability to safely encapsulate magnetic nanoparticles, which are then used for targeted magnetocaloric tumor ablation and dual-modal MRI/CT tracing[5].

References

  • Chemical Properties of Diallyl isophthalate (CAS 1087-21-4), Cheméo,[Link]

  • Diallyl isophthalate | C14H14O4 | CID 66183, PubChem, [Link]

  • Safety Data Sheet - Diallyl isophthalate, Angene Chemical,[Link]

  • Polymerisation of Allyl Compounds, ResearchGate,[Link]

  • Preparation and properties of diallyl phthalate prepolymers, ResearchGate,[Link]

  • US3385836A - Preparation of diallyl phthalate prepolymers, Google P
  • US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same, Google P
  • One-step photocatalytic synthesis of Fe3O4@polydiallyl isophthalate magnetic microspheres, R Discovery,[Link]

  • Poly(diallyl isophthalate) - Scientific Polymer Products, scipoly.com, [Link]

Sources

Exploratory

Thermal Stability Analysis of Diallyl Isophthalate Monomers: A Technical Guide for Advanced Pharmaceutical Materials

Diallyl isophthalate (DAIP, CAS 1087-21-4) is a highly versatile organic monomer characterized by two allyl groups attached to an isophthalic acid backbone. While traditionally recognized as a premium crosslinking agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallyl isophthalate (DAIP, CAS 1087-21-4) is a highly versatile organic monomer characterized by two allyl groups attached to an isophthalic acid backbone. While traditionally recognized as a premium crosslinking agent for industrial thermosetting resins, DAIP has recently emerged as a critical structural component in advanced pharmaceutical materials, particularly in the development of robust drug delivery systems and magnetocaloric tumor ablation microspheres.

As drug delivery vehicles face increasingly harsh physiological and external stimuli (e.g., alternating magnetic fields for hyperthermia therapy), the thermal stability of the polymer matrix becomes paramount. This whitepaper provides an in-depth mechanistic analysis of DAIP's thermal properties, detailing the self-validating analytical protocols required to characterize its stability, and exploring its cutting-edge applications in oncology and biomedical engineering.

Mechanistic Foundations of DAIP Thermal Stability

The superior thermal stability of DAIP compared to its ortho-isomer, diallyl phthalate (DAP), is rooted in its molecular geometry. The meta-substitution of the ester groups in the isophthalic backbone reduces steric hindrance during free-radical polymerization. This allows for a higher degree of conversion of the C=C allyl bonds, resulting in a denser, more highly crosslinked three-dimensional network.

Cured DAIP polymers exhibit exceptional resistance to thermal degradation, withstanding continuous exposure to temperatures up to 220°C [1]. Furthermore, high-purity DAIP prepolymers (such as DAISO ISO DAP™) demonstrate heat distortion temperatures (HDT) approaching 290°C, a significant upgrade from the 160°C HDT typical of standard DAP resins [2]. In pharmaceutical applications, this high crosslink density prevents the premature melting or structural collapse of drug-eluting matrices when subjected to localized hyperthermia.

Comparative Thermal Properties
PropertyDiallyl Isophthalate (DAIP)Diallyl Orthophthalate (DAP)Analytical Significance
Heat Distortion Temp (HDT) ~290°C~160°CIndicates upper limit for structural integrity under load.
Continuous Use Temp Up to 220°C~150°CDefines long-term stability for implantable or sterilizable devices.
Polymerization Rate Faster, higher C=C conversionSlower, lower crosslink densityHigher conversion yields a tighter matrix, reducing burst release in drug delivery.
Oral Toxicity (LD50) 1700 mg/kg (Mammal)656 mg/kg (Rat)DAIP exhibits a more favorable baseline toxicity profile for biomedical exploration [3].

Pharmaceutical Application: Magnetocaloric Tumor Ablation

Recent breakthroughs in interventional oncology have leveraged DAIP's thermal resilience to create multifunctional microspheres for transcatheter arterial embolization and chemotherapy. By utilizing a photo-click technique, researchers have successfully synthesized Fe3​O4​ @Polydiallyl isophthalate ( Fe3​O4​ @PDAIP) magnetic microspheres [4].

The Causality of Material Selection: Allyl monomers are notoriously sluggish to polymerize under standard thermal initiation. However, by employing one-step photopolymerization within a soft template, the Nano- Fe3​O4​ particles are evenly disseminated into the hydrophobic DAIP matrix via cation-π and polar interactions without requiring high heat that could cause magnetic nanoparticle aggregation [5]. Once delivered to the tumor site, an alternating magnetic field (AMF) is applied. The Fe3​O4​ core generates significant heat (reaching tumor necrosis temperatures of 41–52°C). The highly crosslinked PDAIP shell maintains its structural integrity during this exothermic event, preventing the catastrophic burst release of encapsulated chemotherapeutics (like lipiodol) and ensuring sustained, localized treatment [4].

G N1 Nano-Fe3O4 + DAIP Monomer N2 Soft Template Dispersion N1->N2 Cation-π interactions N3 UV Photopolymerization (Photo-click) N2->N3 Room Temp N4 Fe3O4@PDAIP Microspheres N3->N4 Crosslinking N5 Alternating Magnetic Field (AMF) N4->N5 In vivo delivery N6 Controlled Hyperthermia (41-52°C) & Embolization N5->N6 Matrix remains stable

Fig 1: Synthesis and application workflow of Fe3O4@PDAIP magnetocaloric microspheres.

Self-Validating Analytical Protocols for DAIP

To ensure the reliability of DAIP-based pharmaceutical matrices, rigorous thermal and kinetic characterization is mandatory. The following protocols are designed as self-validating systems, where the output of one technique cross-verifies the assumptions of another.

Protocol A: Differential Scanning Calorimetry (DSC) for Curing Kinetics and Tg​

DSC is utilized to determine the glass transition temperature ( Tg​ ) and to quantify the exothermic heat of polymerization.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of DAIP prepolymer (mixed with 3-5 wt% initiator, e.g., dicyclohexyl peroxydicarbonate) into an aluminum DSC pan. Hermetically seal the pan to prevent the volatilization of unreacted monomer.

  • Atmosphere Control: Purge the DSC cell with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: Oxygen acts as a radical scavenger and can induce oxidative degradation, artificially altering the curing exotherm.

  • Thermal History Erasure (Cycle 1): Heat the sample from 25°C to 100°C at 10°C/min, hold for 2 minutes, and quench cool to -20°C. This eliminates internal stresses and prior thermal history.

  • Curing Exotherm Analysis (Cycle 2): Heat from -20°C to 250°C at 10°C/min. Record the onset and peak temperatures of the exothermic curing event (typically observed up to 200°C) [6].

  • Tg​ Determination (Cycle 3): Cool the cured sample back to -20°C, then reheat to 250°C. The step-change in the baseline indicates the Tg​ of the fully crosslinked PDAIP network.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

TGA isolates the thermal degradation profile of the cured DAIP matrix, ensuring it exceeds the physiological and therapeutic temperature requirements.

Step-by-Step Methodology:

  • Sample Loading: Place 10–15 mg of the fully cured PDAIP sample (from Protocol A) into a platinum or alumina TGA crucible.

  • Isothermal Stabilization: Hold the sample at 30°C for 10 minutes under a Nitrogen purge (60 mL/min) to establish a stable mass baseline.

  • Dynamic Heating: Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

  • Data Extraction: Calculate the temperature at 5% mass loss ( ) and the peak derivative mass loss temperature ( Tmax​ ) from the DTG curve. Validation: A high (>340°C) confirms the absence of residual unreacted monomer and validates the high crosslink density achieved in Protocol A.

Protocol C: In-Situ FTIR for Polymerization Kinetics

While DSC measures the heat of the reaction, Fourier Transform Infrared Spectroscopy (FTIR) measures the chemical conversion of the C=C bonds, providing a self-validating kinetic model.

Step-by-Step Methodology:

  • Baseline Measurement: Scan the unreacted DAIP monomer from 4000 to 400 cm−1 . Identify the characteristic allyl C=C stretching peak at ~1645 cm−1 and the internal reference ester C=O peak at ~1720 cm−1 .

  • In-Situ Monitoring: Place the DAIP/initiator mixture between two heated NaCl or KBr windows.

  • Isothermal Curing: Heat the cell to the target curing temperature (e.g., 60°C). Collect spectra every 60 seconds.

  • Conversion Calculation: Calculate the bond conversion ( α ) by tracking the diminution of the 1645 cm−1 peak relative to the stable 1720 cm−1 peak. Causality: Using an internal reference peak negates errors caused by changes in sample thickness or density during polymerization shrinkage.

G Start DAIP Prepolymer + Initiator DSC DSC Analysis (N2 Purge, 10°C/min) Start->DSC Thermal Kinetics FTIR In-Situ FTIR (Isothermal, 1645 cm⁻¹) Start->FTIR Chemical Kinetics Data1 Exothermic Heat (ΔH) & Tg Determination DSC->Data1 Data2 Real-Time C=C Bond Conversion (α) FTIR->Data2 TGA TGA Analysis (Post-Cure, up to 600°C) Data3 Decomposition Onset (Td5%) > 340°C TGA->Data3 Data1->TGA Cured Sample Validate Self-Validated Thermal Stability Profile Data1->Validate Data2->Validate Data3->Validate

Fig 2: Self-validating analytical workflow for DAIP thermal and kinetic characterization.

Conclusion

The transition of Diallyl Isophthalate (DAIP) from an industrial thermosetting resin to a highly specialized pharmaceutical biomaterial is driven entirely by its unmatched thermal stability and robust crosslinking kinetics. By utilizing the self-validating analytical frameworks of DSC, TGA, and FTIR, formulation scientists can precisely engineer DAIP-based matrices—such as magnetocaloric microspheres—that withstand extreme localized heating without compromising therapeutic efficacy. As drug delivery systems become increasingly complex and stimulus-responsive, the rigid, meta-substituted architecture of DAIP will play a foundational role in next-generation biomedical engineering.

References

  • Osaka Soda Co., Ltd. Diallyl Phthalate Resin | DAISO DAP™ & DAISO ISO DAP™. Retrieved from[Link]

  • Chen P., Xiao Q., Guo Z., et al. (2024). Synthesis and characterization of 3-in-1 multifunctional lipiodol-doped Fe3O4@Poly (diallyl isophthalate) microspheres for arterial embolization, chemotherapy, and imaging. Biomed Mater, 19(3). Retrieved from[Link]

  • Li J., Ye G., et al. (2023). One-step Photocatalytic Synthesis of Fe3O4@Polydiallyl Isophthalate Magnetic Microspheres for Magnetocaloric Tumor Ablation and Its Potential for Tracing on MRI and CT. Eur J Pharm Biopharm. Retrieved from[Link]

Foundational

Diallyl isophthalate CAS 1087-21-4 material safety data

An In-depth Technical Guide to the Material Safety of Diallyl Isophthalate (CAS 1087-21-4) Introduction Diallyl isophthalate (DAIP), identified by CAS number 1087-21-4, is an organic compound belonging to the class of di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety of Diallyl Isophthalate (CAS 1087-21-4)

Introduction

Diallyl isophthalate (DAIP), identified by CAS number 1087-21-4, is an organic compound belonging to the class of diallyl esters.[1] It presents as a colorless to pale yellow liquid and is utilized primarily as a crosslinking agent in the production of polymers and resins, where it enhances mechanical properties and thermal stability.[1][2] Its molecular structure, featuring two allyl groups on an isophthalic acid backbone, contributes to its utility in creating robust, heat-resistant materials.[1][2] While valuable in industrial applications, a thorough understanding of its material safety profile is paramount for researchers, scientists, and development professionals to ensure safe handling and mitigate potential risks. This guide provides a comprehensive analysis of the safety data for Diallyl isophthalate, grounded in authoritative sources to support laboratory and manufacturing protocols.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Diallyl isophthalate is classified under the Globally Harmonized System (GHS) with several key hazard statements. The causality for specific personal protective equipment (PPE) and handling protocols stems directly from this classification.

The primary hazards associated with Diallyl isophthalate are acute toxicity upon ingestion or inhalation, skin and eye irritation, and potential for skin sensitization.[3][4][5][6] Furthermore, it is recognized as being very toxic to aquatic life, a critical consideration for environmental containment and disposal procedures.[3][6]

Table 1: GHS Hazard Classification for Diallyl Isophthalate

Hazard Class Hazard Code Statement GHS Pictogram Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [3][4][5][6]
Acute Toxicity, Inhalation H332 Harmful if inhaled [3][6]
Skin Corrosion/Irritation H315 Causes skin irritation [4][5][6]
Skin Sensitization H317 May cause an allergic skin reaction [3][6]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [4][5][6]
Hazardous to the Aquatic Environment, Acute H400 Very toxic to aquatic life [3][6]

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects | |[3] |

Physical and Chemical Properties

A substance's physical and chemical properties dictate its behavior under various conditions and are crucial for designing safe storage and handling procedures. For instance, its flash point and density are vital for fire safety and spill response planning.

Table 2: Key Physical and Chemical Properties of Diallyl Isophthalate

Property Value Source(s)
Molecular Formula C₁₄H₁₄O₄ [1][2][7]
Molecular Weight 246.26 g/mol [6][7][8]
Appearance Colorless to pale yellow liquid [1][6]
Boiling Point 176-177°C at 5 mm Hg [2][4]
Flash Point 163 °C [4]
Density 1.13 g/cm³ [2]
CAS Number 1087-21-4 [7][8][9]

| EC Number | 214-122-9 |[3][5][8] |

Safe Handling, Storage, and Exposure Controls

Based on the identified hazards, a multi-layered approach to safety is required, encompassing engineering controls, administrative protocols, and personal protective equipment.

Engineering Controls & Handling

The primary engineering control is to ensure adequate ventilation.[3][4] Handling should occur in a well-ventilated area, and where dust or aerosols can be generated, local exhaust ventilation should be employed to maintain exposure levels below any established limits.[4][5] All equipment should be grounded to prevent static discharge, which could be an ignition source.[7]

Handling Protocol:

  • Preparation: Before handling, ensure safety showers and eyewash stations are accessible and operational.

  • Ventilation: Work in a chemical fume hood or a well-ventilated laboratory space.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5] Avoid breathing vapors or mists.[3]

  • Hygiene: Do not eat, drink, or smoke in the work area.[3][8] Wash hands thoroughly after handling and before breaks.[4][5] Contaminated work clothing should not be allowed out of the workplace.[3]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[3][7]

  • Keep containers tightly closed to prevent moisture contamination and vapor release.[7]

  • Store away from heat, sparks, open flames, and other ignition sources.[7]

  • It is recommended to store at temperatures between 2-8°C for long-term stability.[4]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS classifications (H315, H319, H317, H332).

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4] This is mandated by the H319 "Causes serious eye irritation" classification.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact, irritation (H315), and potential sensitization (H317).[3][7] A lab coat or other protective clothing must be worn.[7]

  • Respiratory Protection: In poorly ventilated areas or where exposure limits may be exceeded, a NIOSH-approved respirator is necessary to protect against harmful inhalation (H332).[3][7]

Emergency Procedures

A self-validating safety system requires robust and clearly defined emergency protocols. All personnel must be trained on these procedures before working with the substance.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following steps are based on established safety data sheet protocols.[3][5][7][9]

Caption: First-aid response workflow for Diallyl Isophthalate exposure.

Detailed First-Aid Protocols:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][7]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3][7] If skin irritation or a rash develops, get medical help.[3]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[3][7] If present, remove contact lenses if it is easy to do so and continue rinsing.[5] If eye irritation persists, seek medical attention.[5]

  • If Ingested: Do NOT induce vomiting.[3][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4][5][7] Note that a direct water spray may be ineffective.[7]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes, including carbon monoxide and carbon dioxide.[10]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4] Containers in the vicinity of the fire should be kept cool with a water spray to prevent pressure buildup.[7]

Accidental Release Measures

A systematic approach is required to safely manage a spill, protecting both personnel and the environment.

SpillResponse A 1. Spill Detected B 2. Evacuate & Secure Area Remove Ignition Sources A->B C 3. Ensure Adequate Ventilation B->C D 4. Don Appropriate PPE (Gloves, Goggles, Respirator) C->D E 5. Contain Spill Prevent Entry into Drains/Waterways D->E F 6. Absorb with Inert Material (e.g., sand, vermiculite) E->F G 7. Collect & Place in Sealed Container for Disposal F->G H 8. Decontaminate Area G->H I 9. Dispose of Waste via Licensed Contractor H->I

Caption: Step-by-step workflow for accidental release containment.

Spill Cleanup Protocol:

  • Personal Precautions: Evacuate personnel to a safe area.[3][4] Ensure adequate ventilation and remove all sources of ignition.[3] Do not handle the spill without appropriate PPE.[3][4]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[3][4]

  • Containment and Cleanup: Collect the spillage using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[4] Place the material into a suitable, closed container for disposal.[4]

Toxicological and Ecological Information

Toxicological Information

While comprehensive toxicological data is not available for all endpoints, the acute effects are well-characterized by the GHS classifications.[4][9]

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][6]

  • Skin and Eye Irritation: Causes skin and serious eye irritation upon contact.[4][5]

  • Sensitization: May provoke an allergic skin reaction in susceptible individuals.[3][6]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is currently no data available to classify this substance for these long-term effects.[4][9] No component is listed as a carcinogen by IARC, ACGIH, or NTP at levels of 0.1% or greater.[4]

Ecological Information

The most significant ecological concern is its high toxicity to aquatic organisms.[3][6]

  • Toxicity: Classified as very toxic to aquatic life, with long-lasting effects.[3]

  • Persistence and Degradability: No specific data is available.[3]

  • Bioaccumulative Potential: No specific data is available.[3]

  • Mobility in Soil: No specific data is available.[3] Due to the H400 and H410 classifications, extreme care must be taken to prevent its release into the environment.

Disposal and Transportation

  • Disposal: Unused material and its container must be disposed of as hazardous waste.[3] This should be done through a licensed and approved waste disposal contractor, in accordance with all federal, state, and local regulations.[4][11] Do not dispose of it into the environment.

  • Transportation: For transport, Diallyl isophthalate may be classified under regulations for toxic solids or environmentally hazardous substances.[9] Adherence to all applicable transport regulations (e.g., DOT, IATA, IMDG) is mandatory.

References

  • Diallyl isophthalate (CAS 1087-21-4) - HazComFast.

  • Diallyl isophthalate SDS, 1087-21-4 Safety Data Sheets - ECHEMI.

  • DIALLYL ISOPHTHALATE (cas 1087-21-4) SDS/MSDS download - Guidechem.

  • Safety Data Sheet - Angene Chemical.

  • CAS 1087-21-4: Diallyl isophthalate - CymitQuimica.

  • DIALLYL ISOPHTHALATE CAS#: 1087-21-4 - ChemicalBook.

  • Chemical Properties of Diallyl isophthalate (CAS 1087-21-4) - Cheméo.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem - NIH.

  • SDS of Diallyl isophthalate, Safety Data Sheets, CAS 1087-21-4 - chemBlink.

  • Diallyl Phthalate - Safety Data Sheet.

  • DIALLYL PHTHALATE - CAMEO Chemicals - NOAA.

  • 1087-21-4 | Diallyl isophthalate | Monomers - Ambeed.com.

  • diallyl isophthalate sds - ChemicalBook.

Sources

Exploratory

Unraveling the Polymerization Mechanism of Diallyl Isophthalate (DAIP) Resins: A Comprehensive Guide for Advanced Materials and Encapsulation Technologies

As modern materials science intersects with advanced encapsulation and drug delivery, the demand for high-performance, precision-engineered polymer networks has surged. Diallyl isophthalate (DAIP) is a highly versatile m...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern materials science intersects with advanced encapsulation and drug delivery, the demand for high-performance, precision-engineered polymer networks has surged. Diallyl isophthalate (DAIP) is a highly versatile monomer traditionally utilized in aerospace and electronics for its exceptional thermal stability and chemical resistance[1]. However, its unique curing kinetics and capacity for forming highly controlled microgels have positioned it as a critical material in the development of self-healing polymer composites—where DAIP is encapsulated within ceramic macrocapsules to be released and polymerized upon mechanical stress[1]—and advanced optical matrices[2].

For researchers and scientists engineering the next generation of thermosets or controlled-release matrices, understanding the exact causality behind DAIP's polymerization is non-negotiable. This whitepaper dissects the core mechanisms of DAIP polymerization, the phenomenon of delayed gelation, and the self-validating experimental protocols required to track its kinetics.

The Tripartite Polymerization Mechanism

Unlike standard vinyl monomers (e.g., styrene or methyl methacrylate) which undergo straightforward chain-growth polymerization, the free-radical polymerization of DAIP is governed by a complex, tripartite mechanism[1]. The presence of two reactive allyl groups per monomer dictates a competitive balance between three distinct pathways:

A. Intermolecular Crosslinking (Propagation)

Initiated by the thermal decomposition of peroxides—such as dicyclohexyl peroxydicarbonate (CHPC) or benzoyl peroxide (BPO)—the growing polymer radical attacks the allyl group of a new DAIP monomer. This pathway is responsible for the macroscopic 3D network formation and the ultimate mechanical strength of the resin[3].

B. Intramolecular Cyclopolymerization

Because the two allyl groups are connected by a relatively flexible isophthalate bridge, a growing radical on one end of the monomer frequently reacts with the unreacted pendant double bond on the same molecule[4]. This intramolecular cyclization forms small, localized ring structures rather than extending the polymer chain outward. Consequently, this wastes pendant double bonds and heavily contributes to the formation of isolated "microgels" early in the reaction[5].

C. Degradative Chain Transfer

A defining and often problematic characteristic of allyl monomers is their high propensity for degradative chain transfer[6]. The growing polymer radical can abstract a highly reactive hydrogen atom from the allylic position (the carbon adjacent to the double bond) of a DAIP monomer.

  • The Causality: The abstraction yields a resonance-stabilized allyl radical. Because this new radical is thermodynamically stable, it is highly inefficient at re-initiating a new polymer chain[7].

  • The Result: The kinetic chain is effectively terminated, restricting the primary polymer chains to very short, oligomeric lengths[5].

G I Initiator (e.g., CHPC/BPO) Thermal Decomposition M DAIP Monomer I->M Initiation R Growing Polymer Radical M->R Propagation IC Intermolecular Crosslinking (3D Network Formation) R->IC Reaction with other monomers CY Intramolecular Cyclization (Ring Formation) R->CY Reaction with own pendant double bond DT Degradative Chain Transfer (Allylic H Abstraction) R->DT Abstraction of allylic hydrogen

Caption: Competing pathways in DAIP free-radical polymerization.

Gelation Dynamics: The "Delayed Gel Point" Phenomenon

In classical Flory-Stockmayer (FS) theory for multivinyl polymerization, gelation (the point at which an infinite polymer network forms, transitioning the material from a viscous liquid to an insoluble solid) is predicted to occur at very low monomer conversions. However, experimental data for DAIP reveals a drastically delayed gel point —often occurring at conversions up to 6.9 times higher than theoretical predictions[5].

The Mechanistic Causality: Why does DAIP defy classical gelation theory? The delay is the direct macroscopic consequence of the microscopic mechanisms detailed above.

  • Short Primary Chains: Degradative chain transfer prevents the formation of long, sweeping polymer chains that could easily entangle and cross-link[7].

  • Wasted Double Bonds: Intramolecular cyclization consumes reactive sites to form localized loops rather than bridging separate polymer chains[4]. This results in the early formation of highly branched, internally cross-linked nanostructures known as microgels. The macroscopic gel point is only reached much later in the conversion process when these isolated microgels finally cross-link with one another[8].

Kinetic Tracking: Dual-Modal Optodynamic and FT-IR Analysis

Because chemical conversion in DAIP does not linearly correlate with structural rigidity (due to microgel formation), scientists must employ a dual-modal tracking system. Relying solely on thermal analysis (DSC) or spectroscopy can lead to premature assumptions about the material's mechanical integrity.

A self-validating approach utilizes simultaneous Fourier Transform Infrared (FT-IR) spectroscopy and Optodynamic Ultrasound[3].

  • FT-IR (ATR Technique): Quantifies the exact chemical conversion by tracking the depletion of the C=C bond absorption peak.

  • Optodynamic Ultrasound: Laser-generated ultrasound pulses measure the speed of sound through the curing resin. As the microgels finally interconnect and the macroscopic network stiffens (the true structural gel point), the ultrasonic velocity sharply increases[9].

G Prep Sample Prep: DAIP + CHPC Initiator Split Simultaneous Measurement Prep->Split FTIR FT-IR (ATR) Chemical Conversion Split->FTIR C=C Peak Depletion Ultra Optodynamic Ultrasound Structural Evolution Split->Ultra Velocity Increase Data Kinetic Correlation (Gel Point Determination) FTIR->Data Ultra->Data

Caption: Dual-modal experimental workflow for tracking DAIP curing kinetics.

Experimental Protocol: Synthesis and Kinetic Validation of DAIP Resins

To ensure scientific integrity and reproducibility, the following self-validating protocol is recommended for synthesizing DAIP prepolymers and tracking their curing kinetics.

Step 1: Monomer Purification

  • Distill commercial DAIP monomer under vacuum (e.g., 4 mm Hg at 184°C) to remove stabilizers and impurities[9].

  • Store the purified monomer at < 0°C until use.

Step 2: Initiator Integration

  • Weigh 3.0 to 5.0 wt% of dicyclohexyl peroxydicarbonate (CHPC) or benzoyl peroxide (BPO)[9].

  • Dissolve the initiator into the DAIP monomer at 20°C under continuous magnetic stirring until a homogeneous, optically clear solution is achieved.

Step 3: Isothermal Curing and Dual-Modal Monitoring

  • Transfer the catalyzed resin into a temperature-controlled water bath set to a constant isothermal temperature (e.g., 50°C, 55°C, or 60°C)[9].

  • Chemical Tracking: Continuously sample the resin using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Monitor the decay of the allyl C=C stretching vibration.

  • Structural Tracking: Simultaneously subject the bulk sample to a laser-generated ultrasound setup. Record the ultrasonic velocity; the inflection point of the velocity-time curve indicates the structural gel point[9].

Step 4: Microgel Validation via Saponification (Optional but Recommended)

  • To prove that early conversion yields microgels rather than a spanning network, halt the reaction prior to the ultrasonic inflection point (typically <25% conversion)[10].

  • Extract the unreacted monomer using a solvent (e.g., methanol precipitation).

  • Saponify the resulting prepolymer and analyze via Gel Permeation Chromatography (GPC) to confirm the oligomeric nature and high polydispersity characteristic of DAIP microgels[11].

Quantitative Data Summary

The table below consolidates key quantitative metrics regarding DAIP polymerization, illustrating the stark differences between theoretical assumptions and empirical realities.

ParameterValue / CharacteristicMechanistic Implication
Primary Termination Mechanism Degradative Chain TransferRestricts primary polymer chains to oligomeric lengths.
Gel Point (Theoretical FS Theory) ~5 - 8% ConversionAssumes ideal intermolecular crosslinking.
Gel Point (Actual Empirical) ~25 - 45% ConversionHighly delayed due to intramolecular cyclization and chain transfer[11].
Refractive Index (Poly-DAIP) ~1.57High optical clarity, suitable for advanced optical matrices[6].
Healing Efficiency (in Composites) Up to 69%Effective when encapsulated DAIP is released into epoxy microcracks[6].

Conclusion

The polymerization of diallyl isophthalate is a masterclass in competing chemical kinetics. For researchers developing advanced encapsulation systems, robust electronic coatings, or self-healing materials, treating DAIP as a standard vinyl monomer will lead to critical failures in predicting gelation and mechanical strength. By accounting for degradative chain transfer and intramolecular cyclopolymerization—and by validating these phenomena through dual-modal FT-IR and optodynamic tracking—scientists can precisely engineer the microgel-to-macrogel transition, unlocking the full high-performance potential of DAIP resins.

References
  • Horvat, D., et al. "OPTODYNAMIC AND FT-IR MEASUREMENT OF REACTION KINETICS CASE: DIALLYL ISOPHTHALATE POLYMERIZATION." American Institute of Physics (AIP). Available at: [Link]

  • Matsumoto, A., et al. "Further Discussion on Correlation between Brittleness and Inhomogeneous Network Structure of Cross-Linked Resins Originating in Specific Polymerization Behavior of Triallyl Isocyanurate." Macromolecules - ACS Publications. Available at:[Link]

  • "Allyl Monomers and Polymers." ResearchGate. Available at: [Link]

  • "Preparation and properties of diallyl phthalate prepolymers." ResearchGate. Available at:[Link]

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Foundational

Spectroscopic Characterization of Diallyl Isophthalate (DAIP): A Comprehensive Guide for Advanced Materials and Drug Delivery Applications

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between monomeric characterization and final polymer performance. Diallyl isophthalate (DAIP) is a prime example of a molecule t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between monomeric characterization and final polymer performance. Diallyl isophthalate (DAIP) is a prime example of a molecule that demands rigorous analytical scrutiny. Traditionally utilized as a cross-linking agent to enhance the thermal stability and chemical resistance of unsaturated polyester resins[1], DAIP has recently emerged as a critical component in advanced biomedical applications, including the synthesis of transcatheter arterial chemoembolization (TACE) microspheres[2].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of DAIP. We will explore the causality behind specific spectroscopic techniques—namely FTIR, NMR, and Mass Spectrometry—and how they provide actionable data for both materials science and drug development.

Section 1: Chemical Architecture and Mass Spectrometry (MS)

DAIP (bis(prop-2-enyl) benzene-1,3-dicarboxylate) features a central benzene ring substituted at the meta positions with two allyl ester groups[3]. This diallyl structure is the engine of its reactivity, enabling complex polymerization and cross-linking networks[1].

Before initiating any polymerization workflow, validating monomeric purity is paramount. High-Resolution Mass Spectrometry (HRMS), specifically Electrospray Ionization (ESI-MS), is the method of choice. Causality: ESI-MS is preferred over harsh ionization techniques because it preserves the integrity of the ester linkages, allowing for the precise identification of the intact molecular ion and its adducts without excessive fragmentation[4].

Table 1: Physicochemical Properties and ESI-MS Adduct Profile of DAIP
Property / AdductValue / Predicted m/zSource
Molecular Formula C₁₄H₁₄O₄[3]
Molecular Weight 246.26 g/mol [3]
[M+H]⁺ Adduct 247.096[4]
[M+Na]⁺ Adduct 269.078[4]
[M-H]⁻ Adduct 245.082[4]

Section 2: Vibrational Spectroscopy (FTIR) and Curing Kinetics

The primary analytical challenge in DAIP polymerization is monitoring the conversion of the C=C allyl bonds. While rheological or ultrasonic velocity measurements can track structural solidification, these macroscopic changes often lag behind the actual chemical conversion[5].

Causality: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is deployed to provide real-time, direct measurement of the chemical kinetics[5]. ATR-FTIR requires no sample preparation, allowing the viscous polymerizing resin to be analyzed in situ without altering its thermal profile.

Table 2: Key FTIR Spectral Assignments for DAIP
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3080 =C-H stretchIdentifies terminal allylic protons
~1720 C=O stretchConfirms ester carbonyl integrity
~1645 C=C stretchPrimary peak for monitoring curing kinetics
~1240 C-O stretchEster linkage
~730 C-H out-of-planeConfirms meta-substituted benzene ring
Protocol 1: Self-Validating ATR-FTIR Real-Time Curing Kinetics
  • Background Calibration: Collect a background spectrum of the clean ZnSe or Diamond ATR crystal to ensure no residual organic contamination.

  • Sample Application: Apply a 50 µm uniform film of the DAIP monomer/initiator mixture directly onto the ATR crystal.

  • Spectral Acquisition: Scan from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹, taking 16 scans per time point.

  • Kinetic Monitoring: Continuously monitor the decay of the C=C stretching vibration at 1645 cm⁻¹.

  • Internal Standard Normalization (Validation Step): Normalize the 1645 cm⁻¹ peak area against the aromatic C=C stretching peak (~1600 cm⁻¹), which remains invariant during the aliphatic cross-linking process. This internal validation step corrects for any changes in sample thickness or refractive index during curing.

G N1 DAIP Monomer + Initiator N2 ATR-FTIR Substrate N1->N2 N3 Thermal/UV Curing N2->N3 N4 Real-Time Spectra Acquisition N3->N4 N5 Monitor C=C Peak (1645 cm⁻¹) N4->N5 N6 Normalize to Aromatic Peak N5->N6

ATR-FTIR workflow for real-time monitoring of DAIP C=C bond conversion during polymerization.

Section 3: Nuclear Magnetic Resonance (NMR) and Microstructural Elucidation

While FTIR is excellent for macroscopic kinetics, it cannot resolve complex regioisomeric microstructures. In cutting-edge applications, such as the synthesis of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride (S₂Cl₂), DAIP undergoes complex reactions[6]. The ring-opening of episulfonium intermediates can proceed via Markovnikov or anti-Markovnikov pathways[6].

Causality: 1D ¹H NMR is insufficient for this analysis due to severe signal overlap of the resulting aliphatic protons. Therefore, 2D NMR techniques (HSQC and HMBC) are mandatory. By correlating proton shifts with carbon shifts, we can isolate the cross-peaks specific to each regioisomer and directly integrate them to quantify the molar composition[6].

Protocol 2: Quantitative 2D NMR for Regioisomer Composition
  • Sample Preparation: Dissolve 20 mg of the DAIP-derived polymer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% TMS as an internal reference.

  • Relaxation Optimization (Validation Step): Conduct a T₁ inversion-recovery experiment to determine the longest longitudinal relaxation time. Set the relaxation delay (D1) to at least 5 × T₁ to ensure quantitative integration.

  • 2D HSQC Acquisition: Acquire the Heteronuclear Single Quantum Coherence (HSQC) spectrum to map one-bond ¹H-¹³C correlations.

  • Cross-Peak Integration: Identify the distinct cross-peaks for the Markovnikov (secondary thioether linkage) and anti-Markovnikov (primary thioether linkage) products. Integrate these isolated cross-peaks to determine the exact molar ratio of the regioisomers.

G N1 Inverse Vulcanization (DAIP + S₂Cl₂) N2 Episulfonium Intermediates N1->N2 N3 Markovnikov Addition N2->N3 N4 Anti-Markovnikov Addition N2->N4 N5 2D NMR (HSQC/HMBC) N3->N5 N4->N5 N6 Cross-Peak Integration N5->N6

2D NMR logic for resolving and quantifying regioisomeric pathways in DAIP inverse vulcanization.

Section 4: Advanced Applications in Drug Delivery

The rigorous spectroscopic characterization of DAIP directly translates to its efficacy in biomedical engineering. For instance, in the development of TACE microspheres for hepatocellular carcinoma, DAIP has been utilized to create lipiodol-doped Fe₃O₄@Poly(DAIP) multifunctional microspheres[2]. These microspheres are designed to deliver hypoxia-activated prodrugs like TH-302[2].

By utilizing FTIR and NMR to precisely control the cross-linking density of the Poly(DAIP) matrix, formulation scientists can tune the degradation rate and drug release profile. A perfectly characterized polymer matrix ensures sustained drug release within the hypoxic tumor microenvironment, maximizing therapeutic efficacy while minimizing systemic toxicity[2].

Conclusion

The spectroscopic characterization of diallyl isophthalate is not merely a quality control exercise; it is the foundational science that enables its use in high-performance composites and life-saving drug delivery systems. By employing a self-validating matrix of ESI-MS, ATR-FTIR, and 2D NMR, researchers can confidently map the journey of DAIP from a simple monomer to a complex, functional macromolecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66183, Diallyl isophthalate". PubChem. [Link]

  • University of Luxembourg. "Diallyl isophthalate (C14H14O4)". PubChemLite. [Link]

  • Mozina, J., et al. "Optodynamic and FT-IR Measurement of Reaction Kinetics Case: Diallyl Isophthalate Polymerization". American Institute of Physics (AIP). [Link]

  • University of Arizona. "NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride". Arizona Research Portal. [Link]

  • Chen, P., et al. "One-step photocatalytic synthesis of lipiodol-doped Fe3O4@Poly (diallyl isophthalate) microspheres for arterial embolization, chemotherapy, and imaging". Biomedical Materials, 19(3). [Link]

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Exploratory

An In-depth Technical Guide on Diallyl Isophthalate (DAIP) Cross-Linking Density and Network Structure

Introduction Diallyl isophthalate (DAIP) is a versatile monomer that holds significant value in materials science for the development of high-performance thermosetting polymers and composite materials.[1] Its chemical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diallyl isophthalate (DAIP) is a versatile monomer that holds significant value in materials science for the development of high-performance thermosetting polymers and composite materials.[1] Its chemical structure, featuring a benzene ring with two allyl ester groups at the meta-positions, allows it to form highly cross-linked networks upon polymerization.[1] This network structure imparts exceptional properties to the resulting polymers, including high thermal stability, robust mechanical strength, and excellent chemical and electrical resistance.[1][2][3] These characteristics make DAIP-based materials indispensable in demanding applications across the aerospace, automotive, and electronics industries.[1][2]

This technical guide provides a comprehensive exploration of the core principles governing the cross-linking density and network structure of DAIP polymers. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of how to control and characterize these critical material properties.

The Mechanism of DAIP Polymerization and Cross-Linking

The transformation of DAIP monomer into a durable, cross-linked polymer proceeds via a free-radical polymerization mechanism.[4] This process can be conceptually divided into initiation, propagation (including cyclization), cross-linking, and termination.

1. Initiation: The polymerization is typically initiated by the decomposition of a free-radical initiator, such as an organic peroxide (e.g., benzoyl peroxide or dicumyl peroxide), at elevated temperatures.[4] The initiator breaks down to form primary radicals, which then react with a DAIP monomer to start a growing polymer chain.

2. Propagation and Intramolecular Cyclization: A key feature of diallyl compound polymerization is the propensity for intramolecular cyclization.[5][6] The growing polymer chain can react with the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.[5][7] This cyclolinear mechanism results in macromolecules with alternating cyclic and linear units.[5] The extent of cyclization versus linear propagation is a critical factor that influences the final network structure.

3. Intermolecular Cross-Linking: As the polymerization progresses, the growing polymer chains, which contain pendant allyl groups, react with other polymer chains.[7] This intermolecular reaction leads to the formation of covalent bonds between chains, creating a three-dimensional network structure.[4] The density of these cross-links is a primary determinant of the material's properties.

4. Termination: The polymerization process ceases through the combination or disproportionation of free radicals.[4] Another significant termination pathway in allyl polymerization is degradative chain transfer to the monomer, which can limit the formation of high molecular weight polymers.[5]

dot

Caption: Generalized mechanism of DAIP polymerization and cross-linking.

Factors Influencing Cross-Linking Density

The final cross-linking density of a DAIP polymer is not a fixed value but is influenced by a variety of reaction parameters. Understanding and controlling these factors is crucial for tailoring the material properties to specific applications.

FactorEffect on Cross-Linking DensityRationale
Initiator Concentration Inversely ProportionalHigher initiator concentrations lead to the formation of a larger number of shorter polymer chains, which can result in a lower overall cross-link density.[8]
Reaction Temperature Complex RelationshipIncreasing temperature generally accelerates polymerization. However, excessively high temperatures (e.g., above 170°C with dicumyl peroxide) can promote side reactions like intramolecular cyclization and degradative transfer, which consume allyl groups without forming cross-links, thereby decreasing the cross-linking density.[6][9]
Reaction Time Directly Proportional (to a point)Longer reaction times allow for more complete conversion of the monomer and a higher degree of cross-linking, until the reaction reaches completion or is limited by diffusion.[8]
Monomer Concentration Directly ProportionalHigher monomer concentrations favor intermolecular cross-linking over intramolecular cyclization, leading to a higher cross-link density.[8]
Copolymerization VariableThe introduction of a monofunctional vinyl comonomer can be used to strategically reduce the cross-link density and modify the network structure.

Characterization of Network Structure and Cross-Linking Density

A variety of analytical techniques can be employed to characterize the network structure and quantify the cross-linking density of cured DAIP resins.

Experimental Protocol 1: Determination of Cross-Linking Density via Swelling Test (ASTM D2765)

Objective: To estimate the average molecular weight between cross-links (Mc) and the cross-link density based on the equilibrium swelling of the polymer in a suitable solvent.[8]

Methodology:

  • Sample Preparation: A cured sample of DAIP polymer of known weight is prepared.

  • Solvent Immersion: The sample is immersed in a good solvent (e.g., acetone or toluene) at a constant temperature.

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, at which point its weight is measured.

  • Drying: The swollen sample is dried to a constant weight to determine the weight of the soluble fraction (if any).

  • Calculation: The Flory-Rehner equation is used to calculate the average molecular weight between cross-links (Mc) from the swelling data. The cross-link density is inversely proportional to Mc.[8]

Experimental Protocol 2: Dynamic Mechanical Analysis (DMA)

Objective: To determine the viscoelastic properties of the DAIP polymer, from which the cross-linking density can be calculated.[8]

Methodology:

  • Sample Preparation: A rectangular or cylindrical sample of the cured DAIP polymer is prepared with precise dimensions.

  • DMA Measurement: The sample is subjected to a sinusoidal oscillating stress in a DMA instrument. The storage modulus (G'), loss modulus (G''), and tan delta are measured as a function of temperature.

  • Data Analysis: The storage modulus (G') in the rubbery plateau region, above the glass transition temperature, is directly proportional to the cross-linking density.[8]

dot

Caption: Experimental workflow for DAIP resin synthesis and characterization.

Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the progress of the curing reaction and assess the degree of cure by observing the disappearance of reactive functional groups.[10]

Methodology:

  • Uncured Spectrum: An FTIR spectrum of the liquid, uncured DAIP resin is obtained.

  • Cured Spectrum: An FTIR spectrum of the cured DAIP sample is obtained. For thick or opaque samples, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique.[10]

  • Data Analysis: The disappearance of the characteristic absorption peaks of the allyl groups (e.g., C=C stretching vibration) is monitored.[10] For a semi-quantitative analysis, the area of a reactive group's peak can be normalized to a non-reactive internal standard peak that remains unchanged during curing.[10]

The Impact of Network Structure on Material Properties

The cross-linking density and overall network architecture have a profound impact on the macroscopic properties of DAIP-based materials.

  • Thermal Stability: A densely cross-linked network restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.[1][3]

  • Chemical Resistance: The three-dimensional network structure provides a robust barrier against the ingress of solvents and chemicals, resulting in excellent chemical resistance.[1][2]

  • Electrical Properties: DAIP polymers are known for their excellent electrical insulation properties, which are beneficial for applications in electronic components.[2][12]

Innovative Applications: Self-Healing Polymers

A novel and promising application of DAIP is in the development of self-healing polymer composites.[1] In these systems, DAIP monomer is encapsulated and embedded within a polymer matrix. When a microcrack forms, it ruptures the capsules, releasing the DAIP, which then polymerizes and cross-links to "heal" the damage.[1] Studies have shown that this approach can restore a significant portion of the material's original mechanical strength.[1]

Conclusion

The cross-linking density and network structure are fundamental parameters that dictate the performance of diallyl isophthalate-based materials. A thorough understanding of the polymerization mechanism, the factors influencing network formation, and the analytical techniques for characterization is essential for developing and optimizing these high-performance polymers for a wide range of advanced applications. By carefully controlling the reaction conditions, researchers and engineers can tailor the properties of DAIP polymers to meet the stringent demands of modern technologies.

References

  • Polymerisation of Allyl Compounds - ResearchGate. (URL: [Link])

  • Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN - LookChem. (URL: [Link])

  • Diallyl Isophthalate (DAIP)--Shandong Shimizu Chemicals Co., Ltd. (URL: [Link])

  • Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem. (URL: [Link])

  • BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers - OSTI. (URL: [Link])

  • Bulk crosslinking of diallyl phthalate monomers - AIP Publishing. (URL: [Link])

  • Bulk crosslinking of diallyl phthalate monomers | Journal of Rheology - AIP Publishing. (URL: [Link])

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization | ACS Omega. (URL: [Link])

  • Polymerization of diallyl phthalate - Semantic Scholar. (URL: [Link])

  • Further Discussion of Correlation between Brittleness and Network Structure of Triallyl Isocyanurate Resins. (URL: [Link])

  • CN102229532B - Preparation method of diallyl phthalate - Google P
  • Diallyl isophthalate - the NIST WebBook. (URL: [Link])

  • Diallyl phthalate | C14H14O4 | CID 8560 - PubChem. (URL: [Link])

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - MDPI. (URL: [Link])

  • Investigating the Effect of the Crosslinking Factor on the Properties of Hydrogel Materials Containing Tilia platyphyllos Hydrolate - PMC. (URL: [Link])

  • The changes of crosslink density of polyurethanes synthesised with using recycled component. Chemical structure and mechanical properties - MOST Wiedzy. (URL: [Link])

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Foundational

A Comprehensive Technical Guide to the Synthesis of High-Purity Diallyl Isophthalate

This guide provides an in-depth exploration of the primary synthesis pathways for high-purity diallyl isophthalate (DAIP), a crucial monomer in the production of high-performance thermosetting resins. Tailored for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the primary synthesis pathways for high-purity diallyl isophthalate (DAIP), a crucial monomer in the production of high-performance thermosetting resins. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical parameters, mechanistic underpinnings, and practical methodologies for achieving DAIP of exceptional purity.

Introduction: The Significance of Diallyl Isophthalate

Diallyl isophthalate (DAIP) is a colorless to pale yellow liquid organic compound, distinguished by its two allyl functional groups attached to an isophthalate backbone.[1] This structure imparts excellent thermal stability and chemical resistance, making it a valuable monomer for producing polymers with superior electrical and mechanical properties. These polymers find extensive applications in demanding environments, including the manufacturing of electrical connectors, insulators, and high-temperature laminates for printed circuit boards.[2][3] The synthesis of high-purity DAIP is paramount, as impurities can adversely affect polymerization kinetics and the ultimate performance of the resulting thermoset resin.

This guide will detail the two predominant synthesis methodologies: the direct esterification of isophthalic acid with allyl alcohol and the transesterification of dimethyl isophthalate with allyl alcohol. Each pathway will be examined with a focus on maximizing yield and purity.

Pathway 1: Direct Esterification of Isophthalic Acid

The direct esterification route involves the reaction of isophthalic acid with allyl alcohol, typically in the presence of an acid catalyst. This is a reversible condensation reaction where water is formed as a byproduct. To drive the reaction to completion and achieve high yields, the continuous removal of water is essential, often accomplished through azeotropic distillation.

Mechanistic Rationale: The Role of the Acid Catalyst

Acid catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, are pivotal in this process. The catalyst functions by protonating the carbonyl oxygen of the isophthalic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation makes the carboxylic acid more susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol, initiating the esterification process. The use of a strong acid catalyst accelerates the reaction rate, allowing the synthesis to proceed at a practical pace.

Experimental Protocol: Direct Esterification with Azeotropic Water Removal

This protocol is a representative procedure for the synthesis of DAIP via direct esterification, employing an acid catalyst and an azeotropic solvent to facilitate water removal.

Materials:

  • Isophthalic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a temperature probe, add isophthalic acid, a molar excess of allyl alcohol (typically 2.5 to 3 moles per mole of isophthalic acid), toluene (as the azeotropic solvent), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to isophthalic acid). Add a small amount of a polymerization inhibitor to prevent the polymerization of allyl alcohol and the product at elevated temperatures.

  • Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer is periodically drained, while the upper toluene layer is returned to the reaction flask. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine to remove any remaining aqueous impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess allyl alcohol by rotary evaporation under reduced pressure.

  • Vacuum Distillation: For the highest purity, the crude DAIP should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for diallyl isophthalate.

Causality in Experimental Choices:
  • Excess Allyl Alcohol: Using an excess of allyl alcohol shifts the reaction equilibrium towards the formation of the diester product.

  • Azeotropic Removal of Water: The continuous removal of water is critical to overcome the reversible nature of the esterification reaction and drive it to completion.[4] Toluene is a common choice as it forms a low-boiling azeotrope with water.[5]

  • Polymerization Inhibitor: Allyl compounds can polymerize at elevated temperatures. The addition of an inhibitor like hydroquinone prevents this side reaction, ensuring a higher yield of the desired monomer.

  • Washing Steps: The sodium bicarbonate wash is crucial to remove the acidic catalyst, which could otherwise promote hydrolysis of the ester during storage or cause issues in downstream applications. The brine wash helps to break any emulsions and remove residual water.

  • Vacuum Distillation: This final purification step is essential for removing non-volatile impurities and any high-boiling side products, yielding high-purity DAIP.

Pathway 2: Transesterification of Dimethyl Isophthalate

Transesterification offers an alternative route to high-purity DAIP, starting from dimethyl isophthalate and allyl alcohol. This method involves the exchange of the methyl groups of the ester with allyl groups from the alcohol, catalyzed by a base or an acid. A significant advantage of this pathway, as detailed in patent literature, is the potential for very high yields and a streamlined purification process.[6]

Mechanistic Rationale: The Role of the Base Catalyst

A common catalyst for this transesterification is a basic salt such as potassium carbonate. The base deprotonates the allyl alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the electrophilic carbonyl carbon of the dimethyl isophthalate, leading to the displacement of methanol and the formation of the diallyl ester. The reaction is driven to completion by the removal of the lower-boiling methanol byproduct through distillation.

Experimental Protocol: High-Yield Transesterification

The following protocol is based on a patented method for producing high-purity diallyl isophthalate with yields reportedly exceeding 99%.[6]

Materials:

  • Dimethyl isophthalate

  • Allyl alcohol

  • Potassium carbonate (catalyst)

  • Potassium permanganate and/or sodium hypochlorite (decolorizing agents)

  • Sodium metabisulfite, sodium sulfite, or sodium bisulfite (reducing agents)

  • Water

Procedure:

  • Reaction: In a reactor equipped with a stirrer, heating mantle, and a rectifying column, charge dimethyl isophthalate, allyl alcohol (in a mass ratio of approximately 1:1 to 1:1.5 relative to dimethyl isophthalate), and potassium carbonate powder (0.5-1.5% of the dimethyl isophthalate mass).[6]

  • Distillation and Reaction Monitoring: Heat the mixture to 90-145°C while stirring. The methanol byproduct will distill off. Maintain the top temperature of the rectifying column between 60-95°C.[6] Monitor the reaction progress by analyzing the content of dimethyl isophthalate. Continue the reaction for 2-4 hours, or until the dimethyl isophthalate content is below 0.5%.[6]

  • Quenching and Initial Purification: Cool the reaction mixture to below 100°C and add water. Further cool to 60°C.[6]

  • Decolorization and Reduction: Add a small amount of a decolorizing agent (e.g., potassium permanganate). Stir for approximately 30 minutes. Then, add a reducing agent (e.g., sodium metabisulfite) and stir for another 30 minutes.[6]

  • Phase Separation and Washing: Allow the mixture to stand and separate into layers. Remove the lower aqueous layer. Wash the organic layer with water.

  • Final Purification: Heat the organic layer and perform vacuum distillation to remove any residual water and other volatile impurities, yielding the high-purity diallyl isophthalate product.[6]

Causality in Experimental Choices:
  • Potassium Carbonate Catalyst: This basic catalyst efficiently promotes the transesterification reaction and is easily removed with a simple water wash.

  • Rectifying Column: The use of a rectifying column allows for the efficient removal of the methanol byproduct, which is crucial for driving the reaction equilibrium towards the product side.

  • Decolorizing and Reducing Agents: The use of an oxidizing agent like potassium permanganate helps to remove colored impurities. The subsequent addition of a reducing agent neutralizes the excess oxidizing agent and removes any colored manganese dioxide formed. This two-step process is a key to obtaining a colorless final product.

  • Water Washing: This step is effective for removing the catalyst and other water-soluble impurities.

  • Final Vacuum Distillation: This ensures the removal of any remaining volatile impurities and provides a final product with very high purity.

Comparative Analysis of Synthesis Pathways

FeatureDirect EsterificationTransesterification
Starting Materials Isophthalic acid, Allyl alcoholDimethyl isophthalate, Allyl alcohol
Catalyst Acid (e.g., H₂SO₄, p-TSA)Base (e.g., K₂CO₃) or Acid
Byproduct WaterMethanol
Key Process Step Azeotropic removal of waterDistillative removal of methanol
Purification Neutralization wash, drying, vacuum distillationWater wash, decolorization, reduction, vacuum distillation
Reported Yield Typically good to highCan exceed 99%[6]
Advantages Utilizes readily available isophthalic acid.High yields, potentially simpler work-up with a water-soluble catalyst.
Disadvantages Can be slower, requires efficient water removal.Starts from a more processed raw material (dimethyl isophthalate).

Quality Control and Analytical Characterization

To ensure the synthesis of high-purity diallyl isophthalate, rigorous analytical characterization is essential. The following techniques are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of DAIP and identifying any residual starting materials or byproducts.[2][7][8] The mass spectrum of diallyl isophthalate will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 246.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized DAIP. The spectra will show characteristic signals for the aromatic and allyl protons and carbons.[2][3][10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of DAIP will exhibit strong absorption bands corresponding to the ester carbonyl (C=O) and the carbon-carbon double bonds (C=C) of the allyl groups.[1][2][13]

Visualizing the Synthesis Workflows

Direct Esterification Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Isophthalic Acid Isophthalic Acid Reaction Mixture Reaction Mixture Isophthalic Acid->Reaction Mixture Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Azeotropic Solvent Azeotropic Solvent Azeotropic Solvent->Reaction Mixture Reflux & Water Removal Reflux & Water Removal Reaction Mixture->Reflux & Water Removal Neutralization Wash Neutralization Wash Reflux & Water Removal->Neutralization Wash Crude DAIP Drying Drying Neutralization Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation High-Purity DAIP High-Purity DAIP Vacuum Distillation->High-Purity DAIP

Caption: Workflow for Direct Esterification of Isophthalic Acid.

Transesterification Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Dimethyl Isophthalate Dimethyl Isophthalate Reaction Mixture Reaction Mixture Dimethyl Isophthalate->Reaction Mixture Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Heating & Methanol Removal Heating & Methanol Removal Reaction Mixture->Heating & Methanol Removal Water Wash Water Wash Heating & Methanol Removal->Water Wash Crude DAIP Decolorization Decolorization Water Wash->Decolorization Reduction Reduction Decolorization->Reduction Vacuum Distillation Vacuum Distillation Reduction->Vacuum Distillation High-Purity DAIP High-Purity DAIP Vacuum Distillation->High-Purity DAIP

Caption: Workflow for Transesterification of Dimethyl Isophthalate.

Conclusion

The synthesis of high-purity diallyl isophthalate can be effectively achieved through either direct esterification of isophthalic acid or transesterification of dimethyl isophthalate. The choice of pathway may depend on factors such as the availability and cost of starting materials, and the desired scale of production. The direct esterification method is a classic approach that relies on the efficient removal of water to drive the reaction to completion. The transesterification route, particularly the base-catalyzed process, offers the potential for exceptionally high yields and a well-defined purification protocol.

For both methods, careful control of reaction conditions and a meticulous multi-step purification process are essential to obtain DAIP with the high purity required for the production of advanced polymer materials. The analytical techniques outlined in this guide provide the necessary tools for quality assurance and structural verification of the final product.

References

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  • CN108911986B - Preparation method of diallyl isophthalate - Google Patents. (n.d.).
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  • Diallylphthalate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 26, 2026, from [Link]

  • How To: Remove Residual Water - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 26, 2026, from [Link]

  • CN102229532B - Preparation method of diallyl phthalate - Google Patents. (n.d.).
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  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

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  • GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities - Journal of Pure and Applied Microbiology. (2019, December 30). Retrieved March 26, 2026, from [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). Retrieved March 26, 2026, from [Link]

  • Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. (n.d.). Retrieved March 26, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Rheological Behavior of Diallyl Isophthalate Prepolymers

Introduction to Diallyl Isophthalate (DAIP) Prepolymers Diallyl isophthalate (DAIP) resins are a class of high-performance thermosetting polymers derived from the polymerization of the diallyl isophthalate monomer. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Diallyl Isophthalate (DAIP) Prepolymers

Diallyl isophthalate (DAIP) resins are a class of high-performance thermosetting polymers derived from the polymerization of the diallyl isophthalate monomer. The prepolymer, a partially polymerized, stable, and solid form, is the cornerstone of DAIP's utility. Upon heating, typically with a free-radical initiator, these prepolymers undergo cross-linking to form a rigid, three-dimensional network. This cured network structure imparts a unique combination of desirable properties, including exceptional thermal stability, high strength, excellent electrical insulation, and robust chemical resistance.[1]

The processability of these materials and the ultimate performance of the final cured product are intrinsically linked to the rheological behavior of the prepolymer during its transformation from a viscous liquid or softened solid to a hardened thermoset.[2][3] Understanding and controlling the viscosity, flow, and curing kinetics are critical for optimizing manufacturing processes such as compression molding, transfer molding, and the fabrication of composite laminates. This guide provides a comprehensive technical overview of the rheological characteristics of DAIP prepolymers, the experimental techniques used for their characterization, and the practical implications for their application.

Fundamentals of Thermoset Rheology: The Journey from Liquid to Solid

The rheology of a thermosetting prepolymer is a dynamic field of study, as the material's properties are constantly evolving during the curing process. Key concepts underpin our understanding of this transformation.

Viscosity and Viscoelasticity: In its uncured or molten state, the DAIP prepolymer exhibits viscous behavior, where its resistance to flow is defined by its viscosity. As the curing reaction initiates and the polymer chains begin to grow and cross-link, the material develops elastic properties. This dual nature is termed viscoelasticity, which is characterized by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component.[4][5]

The Curing Process: The transition from a liquid to a solid is marked by two critical events: gelation and vitrification.

  • Gelation: This is the point at which a continuous, cross-linked network is formed throughout the material.[6][7] At the gel point, the material loses its ability to flow and transitions from a viscous liquid to an elastic solid. Experimentally, the gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[6][7][8][9]

  • Vitrification: This is the process where the curing material transforms into a glassy state. Vitrification occurs when the glass transition temperature (Tg) of the reacting polymer network increases to the temperature of the isothermal cure. As the material vitrifies, the molecular mobility is severely restricted, and the curing reaction, which was initially kinetically controlled, becomes diffusion-controlled and slows down dramatically.

The Time-Temperature-Transformation (TTT) Diagram: The interplay between gelation, vitrification, and the curing temperature can be effectively visualized using a Time-Temperature-Transformation (TTT) diagram.[10][11][12] This diagram maps the different physical states of the thermoset as a function of time and isothermal cure temperature. It delineates regions of liquid, gelled rubber, gelled glass, and ungelled glass, providing a crucial framework for designing optimal cure cycles.[10][11][13]

Caption: Generic Time-Temperature-Transformation (TTT) Diagram for a thermoset.

Rheological Characterization of DAIP Prepolymers: Experimental Methodologies

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the rheological behavior of DAIP prepolymers.

Instrumentation:

  • Rotational Rheometers: These are the primary tools for studying the viscoelastic properties of materials. Parallel plate and cone-and-plate geometries are commonly used for thermosetting resins.[4] They allow for the precise measurement of viscosity as a function of temperature and shear rate, as well as the monitoring of the evolution of G' and G'' during curing.

  • Dynamic Mechanical Analysis (DMA): DMA is used to measure the mechanical properties of materials as a function of temperature, time, and frequency.[14] For cured DAIP, DMA can determine the glass transition temperature (Tg), the storage modulus in the glassy and rubbery regions, and the damping properties (tan δ).

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[15][16] It is invaluable for studying the curing kinetics of DAIP prepolymers, allowing for the determination of the heat of reaction, the degree of cure, and the activation energy of the curing reaction.[15]

Experimental Protocols:

Protocol 1: Viscosity Profiling of Uncured DAIP Prepolymer

Objective: To determine the temperature and shear rate dependence of the viscosity of the uncured DAIP prepolymer.

Instrumentation: Rotational rheometer with parallel plate geometry and a temperature-controlled chamber.

Methodology:

  • Sample Preparation: Place a sufficient amount of DAIP prepolymer onto the lower plate of the rheometer, preheated to the starting temperature.

  • Gap Setting: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Temperature Sweep:

    • Equilibrate the sample at the starting temperature (e.g., 80°C).

    • Apply a constant low shear rate or frequency (e.g., 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 5°C/min) to the final temperature (e.g., 150°C).

    • Record the viscosity as a function of temperature.

  • Shear Rate Sweep:

    • Set the desired isothermal temperature.

    • Vary the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).

    • Record the viscosity at each shear rate.

Viscosity_Profiling Workflow for Viscosity Profiling Start Start Sample_Prep Prepare DAIP Prepolymer Sample Start->Sample_Prep Load_Sample Load Sample onto Rheometer Sample_Prep->Load_Sample Set_Gap Set Measurement Gap Load_Sample->Set_Gap Equilibrate Equilibrate at Start Temperature Set_Gap->Equilibrate Decision Select Test Type Equilibrate->Decision Temp_Sweep Perform Temperature Sweep Decision->Temp_Sweep Temperature Shear_Sweep Perform Shear Rate Sweep Decision->Shear_Sweep Shear Rate Record_Data_T Record Viscosity vs. Temperature Temp_Sweep->Record_Data_T Record_Data_S Record Viscosity vs. Shear Rate Shear_Sweep->Record_Data_S Analyze_T Analyze Temperature Dependence Record_Data_T->Analyze_T Analyze_S Analyze Shear Thinning Behavior Record_Data_S->Analyze_S End End Analyze_T->End Analyze_S->End

Caption: Experimental workflow for viscosity profiling of DAIP prepolymer.

Protocol 2: Isothermal Cure Monitoring and Gel Point Determination

Objective: To monitor the evolution of the viscoelastic properties of DAIP prepolymer during isothermal curing and to determine the gel time.

Instrumentation: Rotational rheometer with parallel plate geometry and a temperature-controlled chamber.

Methodology:

  • Sample Preparation: Mix the DAIP prepolymer with the desired concentration of a suitable initiator (e.g., benzoyl peroxide).

  • Loading: Quickly place the reactive mixture onto the preheated lower plate of the rheometer.

  • Isothermal Test:

    • Lower the upper plate to the set gap and trim excess material.

    • Start the measurement immediately to capture the initial stages of the reaction.

    • Maintain a constant temperature.

    • Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.

  • Gel Point Determination: The gel time is identified as the point where the G' and G'' curves intersect.[17]

Isothermal_Cure Isothermal Cure Monitoring Workflow Start Start Mix_Resin Mix DAIP Prepolymer with Initiator Start->Mix_Resin Load_Rheometer Load Mixture onto Preheated Rheometer Mix_Resin->Load_Rheometer Start_Test Initiate Isothermal Oscillatory Test Load_Rheometer->Start_Test Record_Data Record G', G'', and Viscosity over Time Start_Test->Record_Data Analyze_Data Plot G' and G'' vs. Time Record_Data->Analyze_Data Determine_Gel_Point Identify G'-G'' Crossover (Gel Point) Analyze_Data->Determine_Gel_Point End End Determine_Gel_Point->End

Caption: Workflow for determining gel time via isothermal rheometry.

Protocol 3: Determination of Degree of Cure using DSC

Objective: To quantify the extent of the curing reaction.

Instrumentation: Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of the uncured DAIP prepolymer mixture into an aluminum DSC pan. This serves as the reference for 100% uncured material.

    • Accurately weigh a similar amount of the cured DAIP sample into another DSC pan.

    • Hermetically seal both pans.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the uncured sample from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere. This will determine the total heat of reaction (ΔH_total).

    • Run the cured sample under the same temperature program to measure the residual heat of reaction (ΔH_residual).

  • Data Analysis: The degree of cure is calculated using the following equation: Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100

Factors Influencing the Rheological Behavior of DAIP Prepolymers

The rheological profile of a DAIP prepolymer system is not static; it is influenced by a number of formulation and processing variables.

Temperature:

  • Viscosity of Uncured Prepolymer: As with most polymers, the viscosity of uncured DAIP prepolymer decreases with increasing temperature.[18][19] This relationship can often be described by an Arrhenius-type equation. Lowering the viscosity through heating is a common strategy to improve flow and processing.

  • Curing Kinetics: Higher temperatures accelerate the decomposition of the peroxide initiator, leading to a faster curing reaction, a shorter gel time, and a more rapid increase in viscosity.[20]

Molecular Weight and Molecular Weight Distribution:

  • Initial Viscosity: Prepolymers with a higher average molecular weight will exhibit a higher initial viscosity.

  • Curing Profile: A broader molecular weight distribution can influence the way the network builds up, potentially affecting the gel point and the final properties of the cured resin.

Initiator Type and Concentration:

  • Curing Rate: The choice of peroxide initiator (e.g., benzoyl peroxide, dicumyl peroxide) and its concentration are critical in controlling the curing kinetics.[21][22][23] A higher initiator concentration generally leads to a faster reaction rate and a shorter gel time.[21] However, an excessively high concentration can lead to a very rapid, uncontrolled exotherm and may negatively impact the final mechanical properties.

Fillers and Reinforcements:

  • The addition of fillers (e.g., minerals) or reinforcing fibers (e.g., glass fibers) to create molding compounds or composites will significantly increase the viscosity of the system and can introduce non-Newtonian flow behaviors such as shear thinning.

Data Presentation and Interpretation

The following tables and figures illustrate the typical rheological behavior of DAIP prepolymers.

Table 1: Typical Physical Properties of Diallyl Isophthalate Resin

PropertyValueSource(s)
Density 1.256 g/mL at 25 °C[1][24][25][26]
Appearance White powder (prepolymer)[1]
Melting Point (Resin) 33 °C[1]

(Note: Specific properties can vary depending on the grade and manufacturer of the prepolymer.)

Hypothetical Data Plots:

The following graphs represent the expected rheological behavior of a DAIP prepolymer based on typical thermoset characteristics.

Graph 1: Viscosity vs. Temperature for Uncured DAIP Prepolymer

This graph would show a significant decrease in viscosity as the temperature is increased, allowing for easier processing at elevated temperatures.

Graph 2: Isothermal Cure of DAIP Prepolymer at a Fixed Temperature

This plot would illustrate the change in storage modulus (G') and loss modulus (G'') over time. Initially, G'' would be higher than G', indicating liquid-like behavior. As the curing reaction proceeds, both moduli would increase, with G' increasing more rapidly. The point where the G' and G'' curves intersect is the gel point, signifying the transition to a solid-like material.

Practical Implications for Processing

A thorough understanding of the rheological behavior of DAIP prepolymers is essential for successful manufacturing of high-quality parts.

Molding (Compression, Transfer, and Injection):

  • Mold Filling: The viscosity of the molten prepolymer is a critical parameter for ensuring complete filling of the mold cavity, especially for complex geometries.[27] A viscosity that is too high can lead to incomplete fills, while a viscosity that is too low may result in flashing.

  • Processing Window: The gel time defines the available time for the resin to flow and fill the mold before it solidifies.[28] This "processing window" is a crucial parameter that must be compatible with the molding cycle time.

Lamination and Composite Manufacturing:

  • Fiber Impregnation: In processes like Resin Transfer Molding (RTM), the viscosity of the resin directly impacts its ability to impregnate the reinforcing fiber preform.[3][29][30] A low viscosity is necessary to ensure complete wetting of the fibers and to minimize the formation of voids, which can be detrimental to the mechanical performance of the composite.

  • Viscosity Minimum: During a non-isothermal cure cycle, the prepolymer's viscosity will initially decrease with increasing temperature before rising as the curing reaction accelerates. The minimum viscosity point is often the ideal time to apply pressure to consolidate the laminate and remove any entrapped air or volatiles.[20]

Conclusion

The rheological behavior of diallyl isophthalate prepolymers is a complex but critical aspect of their material science and engineering. The transition from a processable liquid or softened solid to a high-performance thermoset is governed by the interplay of temperature, time, and the evolving molecular architecture. By employing techniques such as rotational rheometry, DMA, and DSC, researchers and engineers can gain a deep understanding of the viscosity profiles, curing kinetics, gelation, and vitrification of these materials. This knowledge is paramount for the rational design of cure cycles, the optimization of manufacturing processes, and the consistent production of high-quality, reliable components for demanding applications.

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  • Dielectric Cure Monitoring Part 3: Isothermal Curing. (2015, February 2). Polymer Innovation Blog. Retrieved March 26, 2026, from [Link]

  • Novel Low-Melt Viscosity Polyimides for Resin Transfer Molding (RTM). (n.d.). DTIC. Retrieved March 26, 2026, from [Link]

  • Time-Temperature Transformation (TTT ) Cure Diagram of an Unsaturated Polyester Resin. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Analytical Series: Rheological and Thermal Characterization of Polymer Coatings: A Case Study. (2017, July 8). Retrieved March 26, 2026, from [Link]

  • Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). Retrieved March 26, 2026, from [Link]

  • Rheology of Thermoset Part 9: Correlation of the Viscosity, Tg, and Conversion During Non-isothermal Curing (part three). (2014, October 13). Polymer Innovation Blog. Retrieved March 26, 2026, from [Link]

  • Effect of Reaction Time on the Synthesis and Properties of Isocyanate Terminated Polyurethane Prepolymer. (n.d.). IJERT. Retrieved March 26, 2026, from [Link]

  • CN102229532A - Preparation method of diallyl phthalate. (n.d.). Google Patents.
  • Effects of Injection Pressure in Resin Transfer Moulding (RTM) of Woven Carbon Fibre/Epoxy Composites. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Diallyl Isophthalate (DAIP) Formulation for High-Performance Thermosetting Composites: Application Notes and Protocols

Abstract Diallyl isophthalate (DAIP) is a high-performance thermosetting resin prized for its exceptional thermal stability, superb electrical insulation properties, and remarkable dimensional stability, particularly und...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Diallyl isophthalate (DAIP) is a high-performance thermosetting resin prized for its exceptional thermal stability, superb electrical insulation properties, and remarkable dimensional stability, particularly under harsh environmental conditions.[1][2] This guide provides a comprehensive framework for researchers and scientists on the formulation, processing, and characterization of DAIP-based thermosetting composites. We delve into the scientific principles behind component selection, offering detailed, step-by-step protocols for creating and evaluating these advanced materials. The causality behind experimental choices is explained to empower users to rationally design DAIP composites for demanding applications in the aerospace, military, and high-performance electronics sectors.[3][4]

Introduction to Diallyl Isophthalate (DAIP) Resins

DAIP belongs to the family of allyl ester resins, which cure via a free-radical polymerization mechanism.[4] Unlike many other thermosets, DAIP resins release no volatile products during the curing process, which contributes to low molding shrinkage and excellent dimensional stability.[5] The resulting cross-linked network provides a rigid, durable material with a unique combination of properties that make it superior to many conventional thermosets, especially in applications requiring long-term reliability in high-heat and high-humidity environments.[1]

Chemical Structure and Curing Mechanism

The core of DAIP's performance lies in its molecular structure, featuring a central isophthalate ring with two highly reactive allyl groups. It is these allyl groups that participate in the cross-linking reaction. The polymerization is initiated by free radicals, typically generated from the thermal decomposition of an organic peroxide catalyst.[6][7] This process converts the low-viscosity monomer or fusible prepolymer into an infusible, three-dimensional network.

DAIP_Structure

Key Performance Advantages
  • Exceptional Thermal Stability: DAIP-based composites exhibit high heat resistance, with some formulations capable of continuous use at temperatures up to 220°C.[8] This makes them suitable for components in aerospace and automotive applications.[3]

  • Superior Electrical Properties: The resin maintains high dielectric strength and arc resistance, even after prolonged exposure to high temperature and humidity, a critical feature for electrical connectors and insulators.[1][5]

  • Excellent Dimensional Stability: DAIP features very low molding and post-shrinkage, ensuring that molded parts maintain tight tolerances over their service life.[1]

  • Chemical and Hydrolysis Resistance: The cured resin offers good resistance to a variety of chemicals and solvents and demonstrates superior hydrolysis resistance compared to standard polyester resins.[1][3]

Principles of DAIP Composite Formulation

The final properties of a DAIP composite are a direct result of its formulation. Each component is selected to serve a specific function, and their interactions dictate the processing characteristics and ultimate performance of the material.

The DAIP Resin System: Prepolymer and Monomer

Commercial DAIP formulations often utilize a prepolymer—a partially polymerized, solid, fusible resin—which is then compounded with other ingredients.[9][10] This approach offers several advantages:

  • Causality: Using a prepolymer reduces the total polymerization shrinkage during the final molding step, as a significant portion of the reaction has already occurred. This is a primary contributor to the excellent dimensional stability of DAIP parts.[8] It also helps control the flow characteristics of the molding compound. For certain applications, the prepolymer may be blended with DAIP monomer to adjust the viscosity for processes like resin transfer molding or impregnation.[9]

Initiator Selection: Driving the Cure

The curing of DAIP is not spontaneous; it requires a free-radical initiator to begin the polymerization of the allyl groups.[11] Organic peroxides are the most common class of initiators used.[12][13]

  • Causality: The choice of initiator is critical as it dictates the cure temperature and time. Peroxides are characterized by their half-life temperature—the temperature at which 50% of the peroxide decomposes within a specific time (e.g., 1 or 10 hours). A peroxide with a higher half-life temperature will require a higher molding temperature to achieve an efficient cure rate. For a typical DAIP molding temperature range of 150-180°C, dicumyl peroxide (DCP) is a suitable choice.[14] The concentration, typically 1-5 parts per hundred parts of resin (phr), affects the reaction rate and cross-link density.[15]

Reinforcements: The Backbone of Mechanical Strength

While neat DAIP resin is strong, its mechanical properties are dramatically enhanced by the inclusion of reinforcing fibers.[16]

  • Glass Fibers: This is the most common reinforcement, providing a significant increase in tensile strength, flexural modulus, and impact resistance at a reasonable cost.[1][17]

  • Carbon & Aramid Fibers: For applications requiring higher stiffness, lower weight, or specific toughness characteristics, carbon or aramid (e.g., Kevlar) fibers can be employed.[18]

  • Causality (The Role of Coupling Agents): To ensure that stress is efficiently transferred from the resin matrix to the reinforcing fibers, a strong interfacial bond is necessary. Silane coupling agents are often applied to the surface of glass fibers.[15] These molecules act as a bridge, with one end reacting with the hydroxyl groups on the glass surface and the other end co-reacting with the DAIP resin during cure, creating a robust and durable interface.

Functional Fillers and Additives

Beyond the resin and reinforcement, a variety of other materials are added to modify properties, improve processing, or reduce cost.[19][20]

  • Mineral Fillers: Materials like calcium carbonate, silica, or clay can be added to reduce cost, decrease shrinkage, improve surface finish, and enhance electrical properties like arc resistance.[19][21]

  • Flame Retardants: For applications requiring flame retardancy (e.g., UL94 V-0), halogen-free fillers like aluminum trihydrate (ATH) can be incorporated.[21]

  • Toughening Agents: The inherent brittleness of highly cross-linked thermosets can be mitigated by adding toughening agents like specific epoxy resins or polyarylates.[4][22]

  • Mold Release Agents: Internal mold release agents, such as calcium or zinc stearate, are included in the formulation (typically 0.5-1.5 phr) to facilitate easy removal of the part from the mold.[15]

Quantitative Formulation Guidelines

The following table provides typical formulation ranges for a glass-fiber-reinforced DAIP compression molding compound. The exact values should be optimized based on specific performance requirements and processing parameters.

ComponentCategoryTypical Range (phr*)Purpose
DAIP PrepolymerResin100Primary thermosetting matrix
Dicumyl Peroxide (DCP)Initiator1 - 3Initiates free-radical polymerization
Chopped Glass FibersReinforcement50 - 150Enhances mechanical strength and stiffness
Calcium CarbonateFiller20 - 100Reduces cost, controls shrinkage, improves surface
Silane Coupling AgentAdditive0.5 - 2Promotes adhesion between resin and glass fibers
Calcium StearateAdditive0.5 - 1.5Internal mold release agent

*phr = parts per hundred parts of resin by weight

Experimental Protocols

Safety Precaution: Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Organic peroxides can be hazardous and should be handled according to the manufacturer's safety data sheet (SDS).

Protocol 1: Formulation of a DAIP Molding Compound

Objective: To prepare a homogeneous, processable DAIP molding compound.

Materials & Equipment:

  • DAIP prepolymer (powdered)

  • Dicumyl Peroxide (DCP)

  • Chopped glass fibers (e.g., 6 mm length)

  • Calcium carbonate (fine powder)

  • Calcium stearate

  • High-shear mixer (e.g., a two-roll mill or a sigma blade mixer)

  • Analytical balance

Procedure:

  • Pre-blending: In a container, accurately weigh and combine the powdered DAIP prepolymer, calcium carbonate, and calcium stearate. Mix until a uniform powder blend is achieved.

  • Initiator Addition: Gently add the weighed dicumyl peroxide to the powder blend and mix thoroughly but carefully to avoid excessive friction or heat generation.

  • Compounding:

    • For a two-roll mill: Heat the rolls to a temperature that softens the DAIP prepolymer without initiating cure (typically 80-100°C).

    • Add the powder blend to the nip of the rolls. The material will form a band around one of the rolls.

    • Once a consistent resin band is formed, gradually add the chopped glass fibers into the nip.

    • Continuously cut and fold the material on the mill for 10-15 minutes to ensure uniform dispersion of all components.

  • Final Form: Once compounding is complete, remove the material from the mill in sheet form and allow it to cool. The cooled compound can then be granulated or cut into charges for molding.

Protocol 2: Fabrication via Compression Molding

Objective: To fabricate a cured DAIP composite test plaque for characterization.

Materials & Equipment:

  • DAIP molding compound (from Protocol 4.1)

  • Compression molding press with heated platens

  • Steel mold of desired dimensions (e.g., for tensile or flexural bars)

  • External mold release agent

  • Timer and thermocouple

Procedure:

  • Mold Preparation: Clean the mold thoroughly and apply a thin, even coat of an external mold release agent.

  • Press Pre-heating: Preheat the platens of the compression press to the target molding temperature (e.g., 165°C). Verify the temperature with an external thermocouple.[23]

  • Charge Preparation: Weigh a sufficient amount of the DAIP molding compound to fill the mold cavity. The required mass can be calculated from the cavity volume and the material's density.

  • Molding Cycle:

    • Place the weighed charge into the preheated mold cavity.

    • Place the mold into the press and close the press to apply minimal contact pressure. Allow the material to pre-heat for 1-2 minutes.

    • Slowly increase the pressure to the target value (e.g., 1000 psi).[24]

    • Start the timer and hold at the set temperature and pressure for the required cure time (e.g., 5-10 minutes, dependent on part thickness).

  • Demolding: After the cure time has elapsed, open the press and carefully remove the mold. While still hot, open the mold and eject the cured part.

  • Cooling: Allow the part to cool to room temperature on a flat surface to prevent warping.

Protocol 3: Post-Curing for Optimal Performance

Objective: To enhance the cross-link density and ensure complete cure of the molded DAIP composite, thereby improving its thermal and mechanical properties.[25]

Materials & Equipment:

  • Cured DAIP part (from Protocol 4.2)

  • Programmable laboratory oven with good air circulation

Procedure:

  • Placement: Place the cooled, molded DAIP part in the oven. Ensure there is adequate air circulation around the part. For complex shapes, a supporting fixture may be needed to prevent warpage.[25]

  • Heating Profile: Program the oven to follow a controlled heating ramp. A typical profile is:

    • Ramp from room temperature to a temperature just below the expected glass transition temperature (Tg) (e.g., 150°C) at a rate of 2-3°C/minute.

    • Hold at this temperature for 1 hour.

    • Ramp to the final post-cure temperature, which should be above the Tg (e.g., 180°C), at a rate of 2-3°C/minute.[25]

    • Hold at the final post-cure temperature for 2-4 hours.

  • Controlled Cooling: After the hold period, allow the part to cool slowly to room temperature inside the oven (e.g., by turning the oven off) to minimize the development of internal stresses.[25]

Protocol 4: Characterization of Cured DAIP Composites

Objective: To validate the cure state and quantify the key properties of the final composite.

4.4.1 Degree of Cure via Differential Scanning Calorimetry (DSC)

  • Principle: An uncured or partially cured sample will exhibit an exothermic peak upon heating as the residual resin cures. A fully cured sample will show no significant exotherm.[6]

  • Procedure:

    • Prepare a small sample (5-10 mg) from a post-cured part.

    • Place the sample in an aluminum DSC pan.

    • Heat the sample in the DSC instrument under a nitrogen atmosphere from room temperature to ~250°C at a heating rate of 10°C/minute.

    • Validation: Analyze the resulting heat flow curve. The absence of a significant exothermic peak after the glass transition (Tg) indicates a high degree of cure. The Tg itself is a key property determined from this scan.

4.4.2 Thermal Stability via Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability and decomposition temperature.[4]

  • Procedure:

    • Prepare a small sample (10-15 mg) from a post-cured part.

    • Heat the sample in the TGA instrument from room temperature to ~600°C at 10°C/minute under a nitrogen or air atmosphere.

    • Validation: Determine the onset temperature of decomposition (e.g., temperature at 5% weight loss). A higher decomposition temperature indicates better thermal stability.

4.4.3 Mechanical Properties

  • Principle: Standardized test methods are used to determine the strength and stiffness of the composite material.

  • Procedure:

    • Cut test specimens from the post-cured plaques according to ASTM standards.

    • Perform tensile testing (ASTM D3039) to determine tensile strength and modulus.[4]

    • Perform three-point bending flexural testing (ASTM D790) to determine flexural strength and modulus.[4]

    • Validation: Compare the results against data sheets for similar materials or internal project requirements to confirm the formulation meets performance targets.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Brittleness Incomplete cure; excessive cross-linking; high internal stresses from rapid cooling.[6]Ensure full cure via DSC analysis; optimize initiator concentration; implement a slow, controlled cooling ramp after molding and post-curing.[25]
Surface Voids/Blisters Trapped air or moisture in the molding compound; cure temperature too high, causing rapid volatile expansion.Degas resin before molding if possible; pre-dry fillers; use a "bumping" or "breathing" step in the molding cycle to release volatiles; optimize (lower) molding temperature.
Yellowing/Discoloration Excessive cure/post-cure temperature or time leading to thermal degradation; UV exposure.[6]Optimize the cure cycle to be within the recommended range; store raw materials and finished parts away from direct sunlight.[6]
Warpage Non-uniform shrinkage due to part geometry; uneven heating/cooling; insufficient cure time.[25]Design parts with uniform thickness where possible; ensure uniform mold heating; use support fixtures during post-cure; ensure complete cure before demolding.[25]

Visualizations and Workflows

Polymerization

Workflow

References

  • Diallyl isophthalate resin. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

  • Composite Fillers and Reinforcements Selection Guide. (n.d.). GlobalSpec. Retrieved March 26, 2026, from [Link]

  • Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds. (n.d.). RASCHIG Duroplaste. Retrieved March 26, 2026, from [Link]

  • Diallyl Isophthalate - DAIP. (2001, March 30). AZoM. Retrieved March 26, 2026, from [Link]

  • Carey, D. A. (1982). Scale-up Synthesis of Diallyl-Phthalate Prepolymer. (Report No. BDX-613-2734). Bendix Kansas City Division. [Link]

  • Curing Reaction and Kinetic Parameters of Diallyl Orthophthalate Resin with Initiator Dicumyl Peroxide. (2013). Scientific.net. Retrieved March 26, 2026, from [Link]

  • Pinter, G., et al. (2025, May). INVESTIGATION OF USING END-OF-LIFE THERMOSET COMPOSITES AS FILLERS FOR THERMOPLASTICS. JKU ePUB. [Link]

  • Archer, E., et al. (2025, October 22). Enhanced flexural performance of epoxy thermoset via recycled filler reinforcement and optimized filler design. Taylor & Francis Online. [Link]

  • Favis, B. D. (Ed.). (2005). Part One Polymers and Fillers. Wiley-VCH.
  • Carey, D. A. (1982). Synthesis and Characterization of Diallyl Phthalate Prepolymers. (Report No. BDX-613-2848). Bendix Kansas City Division. [Link]

  • Thomas, L. I., & Shkapenko, G. (1975). U.S. Patent No. 3,903,027. U.S.
  • Thomas, L. I. (1972). U.S. Patent No. 3,689,453. U.S.
  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Diallyl Phthalate - DAP Short Glass Fibre Reinforced Reinforced. (2001, March 30). AZoM. Retrieved March 26, 2026, from [Link]

  • Compression Molding. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. (2025, June 11). PMC. [Link]

  • DIALLYL PHTHALATE. (n.d.). Ataman Kimya. Retrieved March 26, 2026, from [Link]

  • Peroxides: Catalysts for polymer modification. (n.d.). Greenchemicals. Retrieved March 26, 2026, from [Link]

  • Polymer Applications of Allyl Alcohol. (2018, August 1). Gantrade. Retrieved March 26, 2026, from [Link]

  • Compression Molding. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Polymerization of monomers with Organic Peroxide for the High Polymer Industry. (n.d.). United Initiators. Retrieved March 26, 2026, from [Link]

  • Wehmeyer, R. M. (1995). EP Patent No. 0686646A2.

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Application

Use of diallyl isophthalate in electronic component encapsulation

An Application Guide to Diallyl Isophthalate (DAIP) for High-Reliability Electronic Component Encapsulation Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Diallyl Isophthalate (DAIP) for High-Reliability Electronic Component Encapsulation

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, engineers, and manufacturing professionals on the application of Diallyl Isophthalate (DAIP) based molding compounds for the encapsulation of sensitive electronic components. DAIP, a high-performance thermosetting polymer, is distinguished by its exceptional thermal stability, superior electrical insulation properties, and remarkable dimensional stability, particularly under harsh environmental conditions such as high heat and humidity.[1] This guide delves into the fundamental chemistry of DAIP polymerization, details the formulation of robust molding compounds, provides step-by-step protocols for transfer molding encapsulation, and outlines rigorous quality control and characterization methodologies. The causality behind each processing choice is explained to empower users with the knowledge to optimize their encapsulation processes for maximum reliability and performance.

Introduction: The Case for Diallyl Isophthalate in Electronic Packaging

The reliability of modern electronics is fundamentally dependent on the protection of the delicate semiconductor devices and integrated circuits within. The encapsulant serves as a barrier against moisture, contaminants, thermal stress, and mechanical shock. While various polymers are used, DAIP-based compounds have carved out a niche in high-stakes applications, including aerospace, military, and automotive electronics, where long-term performance is non-negotiable.[1]

The primary advantages of DAIP over other encapsulants like epoxies or silicones include:

  • Exceptional Electrical Performance: DAIP maintains high dielectric strength and low electrical loss, even in high-temperature and high-humidity environments.[1][2]

  • Superior Dimensional Stability: Cured DAIP exhibits minimal shrinkage and post-molding warpage, ensuring the integrity of fine-pitch components and preventing stress-induced failures.[1][3]

  • High Thermal Resistance: With heat resistance up to approximately 180°C (360°F), DAIP is suitable for components exposed to significant operational or soldering temperatures.[2]

  • Chemical and Moisture Resistance: The highly cross-linked structure of cured DAIP provides a robust barrier against solvents, acids, and alkalis, and shows extremely low water absorption.[4]

  • Zero Volatiles During Cure: Unlike some polyester resins, DAIP cures via an addition polymerization mechanism that releases no volatile byproducts, minimizing the potential for voids in the encapsulated package.[2]

Fundamentals of DAIP Polymerization Chemistry

The performance of DAIP as an encapsulant is rooted in its unique polymerization behavior. DAIP monomers contain two allyl functional groups, which allows them to form a dense, three-dimensional cross-linked network upon curing.

The process is a free-radical addition polymerization, typically initiated by heat and a peroxide-based initiator.[5] The mechanism involves a characteristic cyclolinear process where the polymerization alternates between forming cyclic structures and linear chain growth.[6] This efficient reaction leads to the formation of a stable thermoset polymer with no byproducts.

The choice of initiator is critical. Peroxides like dicumyl peroxide (DCP) or tert-butyl peroxybenzoate are commonly used. The initiator's decomposition temperature dictates the required curing temperature, which typically falls within the range of 150°C to 190°C.[5][7]

Diagram: DAIP Free-Radical Polymerization Workflow

G cluster_input Formulation Components cluster_process Curing Process cluster_output Result DAIP DAIP Prepolymer & Monomer Initiation 1. Initiation Initiator Decomposes to Free Radicals DAIP->Initiation Initiator Peroxide Initiator (e.g., DCP) Initiator->Initiation Heat Apply Heat (150-190°C) Heat->Initiation Propagation 2. Propagation Radicals attack Allyl groups; Cyclization & Chain Growth Initiation->Propagation Radicals (R•) Termination 3. Termination Radical Combination Propagation->Termination Network Forms Cured Fully Cured DAIP: Highly Cross-Linked Thermoset Network Termination->Cured

Caption: Workflow of DAIP free-radical polymerization.

Formulation of DAIP Molding Compounds

Commercial DAIP for encapsulation is rarely used in its pure form. Instead, it is supplied as a pre-formulated molding compound containing several critical components designed to enhance its properties for a specific application.[8]

ComponentMaterial ExamplePurpose & CausalityTypical Loading (% by weight)
Thermoset Resin Diallyl Isophthalate PrepolymerThe primary polymer matrix that provides the core thermal, electrical, and chemical resistance properties. A prepolymer (a partially polymerized resin) is used to control flow and reduce shrinkage.[8][9]25 - 40%
Filler Fused Silica, Glass Fibers (short or long), Mineral FillersFused Silica: Lowers the coefficient of thermal expansion (CTE) to match that of semiconductor dies and lead frames, reducing thermal stress. Glass Fibers: Significantly increase mechanical strength (flexural, tensile) and impact resistance.[3][4]60 - 75%
Initiator Dicumyl Peroxide (DCP), t-Butyl PeroxybenzoateDecomposes at a specific temperature to generate the free radicals that initiate polymerization. The choice of initiator dictates the cure temperature and speed.[5][8]0.5 - 2.0%
Mold Release Agent Carnauba Wax, Stearic AcidPrevents the cured compound from adhering to the mold surface, facilitating easy ejection of the encapsulated component.[8]0.5 - 1.5%
Additives Flame Retardants, PigmentsAdded to meet specific regulatory requirements (e.g., UL94 V-0 flame rating) or for color-coding of components.[1][4]1 - 5%

Application Protocol: Transfer Molding Encapsulation

Transfer molding is the preferred method for encapsulating electronic components with DAIP compounds due to its ability to handle intricate geometries and delicate wire bonds with minimal stress.

Diagram: Electronic Encapsulation Process Flow

G start Start prep_compound 1. Prepare Molding Compound (Preform & Preheat) start->prep_compound prep_mold 2. Prepare Mold & Components (Clean & Preheat Mold, Load Components) prep_compound->prep_mold molding 3. Transfer Molding (Load Preform, Close Mold, Transfer under Pressure) prep_mold->molding Place components in mold cavity curing 4. Curing Cycle (Hold at 150-190°C) molding->curing Compound flows & encapsulates eject 5. Ejection & Deflashing (Open Mold, Eject Part, Remove Excess Material) curing->eject post_cure 6. Post-Curing (Oven Bake above Tg) eject->post_cure qc 7. Quality Control (Visual, DSC, Electrical Test) post_cure->qc Enhances properties end Finish qc->end

Caption: Step-by-step workflow for transfer molding encapsulation.

Step-by-Step Methodology

4.1. Material and Equipment Preparation

  • Molding Compound: Use a granular or pre-formed DAIP molding compound. For automated processes, pre-forms are heated to a precise temperature using a high-frequency pre-heater to ensure uniform viscosity.

  • Mold: The transfer mold should be cleaned of all residues and pre-heated to the recommended molding temperature, typically between 150°C and 190°C (300-380°F).[3] Consistent mold temperature is critical for uniform curing.

  • Components: The electronic components to be encapsulated (e.g., lead frames with attached dies and wire bonds) must be clean, dry, and securely placed in the mold cavities.

4.2. Transfer Molding Process

  • Loading: Place the pre-heated DAIP preform into the transfer pot of the mold.

  • Molding Cycle:

    • Close the mold. The press applies clamping pressure to keep the mold sealed.

    • The transfer ram advances, forcing the now-molten DAIP compound from the pot through runners and gates into the mold cavities.[8] The transfer pressure (typically 250 to 1000 psi) must be carefully controlled to ensure complete filling without damaging delicate wire bonds.[3]

    • Causality: The molten DAIP flows around the components, displacing air and creating an intimate, void-free encapsulation.

4.3. Curing and Post-Curing

  • In-Mold Cure: Hold the compound in the heated mold under pressure for a specified time (e.g., 60-180 seconds) to allow the polymerization reaction to advance sufficiently for the part to become solid and ejectable.

  • Ejection: Open the mold and eject the encapsulated components. At this stage, the parts may be only partially cured ("green strength").

  • Post-Curing: This is a critical step to achieve optimal performance.[5][10]

    • Place the ejected parts in a calibrated convection oven.

    • Heat the parts using a programmed schedule, typically ramping to a temperature above the material's glass transition temperature (Tg), often around 165°C, and holding for 60-90 minutes or longer.[10]

    • Causality: Post-curing provides the thermal energy needed to drive the polymerization reaction to completion. This increases the cross-link density, which directly enhances thermal stability, mechanical toughness, and chemical resistance.[5][10]

Quality Control and Characterization

A self-validating protocol requires robust quality control checks to ensure the encapsulation process is successful and the final product meets reliability standards.

5.1. Degree of Cure Analysis via DSC Differential Scanning Calorimetry (DSC) is the primary method for verifying the cure state.

  • Protocol:

    • Take a small sample (5-10 mg) from a cured component.

    • Place the sample in a DSC pan and run a heat scan (e.g., from 30°C to 250°C at 10°C/min) under a nitrogen atmosphere.[5]

    • Validation: A fully cured sample will exhibit no significant exothermic peak, indicating no residual heat of reaction.[5] The presence of an exotherm signifies an incomplete cure, requiring an adjustment to the curing or post-curing protocol.

5.2. Troubleshooting Common Encapsulation Defects

DefectProbable Cause(s)Recommended Solution(s)
Voids / Bubbles Trapped air or volatiles; preform not adequately pre-heated.Degas resin before molding if possible; optimize pre-heating temperature and time; ensure proper mold venting.[10]
Incomplete Fill ("Short Shot") Insufficient material; low transfer pressure or speed; premature curing ("gelling") in the pot.Increase shot size; increase transfer pressure; check mold and pre-heat temperatures to ensure proper flow.
Brittleness Incomplete cure; excessive internal stresses.Ensure a complete cure via post-curing. [5] Implement a controlled cooling ramp after post-curing to minimize stress.
Discoloration (Yellowing) Excessive post-curing temperature or time; oxidation.Optimize the post-curing cycle to stay within the material's recommended limits; consider post-curing in an inert (nitrogen) atmosphere.[5][10]

Typical Performance Characteristics of Cured DAIP

The following table summarizes typical properties for a glass-fiber-filled DAIP molding compound. Values can vary based on the specific formulation.

PropertyTest MethodTypical Value
Mechanical
Flexural StrengthASTM D79013,000 - 15,000 psi
Compressive StrengthASTM D69524,000 - 26,000 psi
Tensile StrengthASTM D6386,000 - 10,000 psi
Thermal
Heat Deflection Temp. (@ 264 psi)ASTM D648> 260 °C
Coefficient of Thermal ExpansionASTM E83115 - 25 ppm/°C
Flammability Rating (1/16 in)UL 94V-0[1]
Electrical
Dielectric Strength (short time)ASTM D149380 - 420 V/mil
Dielectric Constant (1 MHz, dry)ASTM D1504.0 - 4.3
Volume ResistivityASTM D257> 10¹⁰ Ohm-cm
Physical
Water Absorption (24 hrs)ASTM D5700.25 - 0.40 %[3]
Mold ShrinkageASTM D9550.001 - 0.004 in/in[3]
(Data compiled from sources[1][3])

References

  • Diallyl Phthalate (DAP). (n.d.). UL Prospector. Retrieved from [Link]

  • DAP per MIL-M-14. (n.d.). Professional Plastics. Retrieved from [Link]

  • Diallyl Isophthalate - DAIP. (2001, March 30). AZoM. Retrieved from [Link]

  • Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds. (n.d.). RASCHIG Duroplaste. Retrieved from [Link]

  • Halluin, A. P. (1975). U.S. Patent No. 3,903,027. U.S. Patent and Trademark Office.
  • Sivergin, Y. M., et al. (1999). Polymerisation of Allyl Compounds. Russian Chemical Reviews. Retrieved from [Link]

  • DIALLYL ISO-PHTHALATE RESIN. (n.d.). LookChem. Retrieved from [Link]

  • Schneider, E. E. (1982). Scale-up Synthesis of Diallyl - Phthalate Prepolymer. (Report No. BDX-613-2805). OSTI.gov. Retrieved from [Link]

  • Diallyl Isophthalate (DAIP). (n.d.). Shandong Shimizu Chemicals Co., Ltd. Retrieved from [Link]

  • Wang, J., et al. (2012). Curing Reaction and Kinetic Parameters of Diallyl Orthophthalate Resin with Initiator Dicumyl Peroxide. Advanced Materials Research. Retrieved from [Link]

  • DIALLYL PHTHALATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. (2007). Journal of Applied Polymer Science. Retrieved from [Link]

  • DIALLYL PHTHALATE (DAP) RESIN. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Method

Application Note: Curing Protocols and Kinetic Validation of Diallyl Isophthalate (DAIP) Molding Compounds

Executive Summary For researchers, scientists, and drug development professionals, the material integrity of analytical instrumentation, diagnostic hardware, and sterilizable medical device housings is a critical variabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, the material integrity of analytical instrumentation, diagnostic hardware, and sterilizable medical device housings is a critical variable. Diallyl isophthalate (DAIP) is an advanced thermosetting prepolymer that, upon thermal curing, forms a highly crosslinked, dimensionally stable matrix[1]. Unlike standard engineering thermoplastics, DAIP exhibits zero outgassing, exceptional chemical resistance, and a heat distortion temperature approaching 290°C[2][3].

This Application Note details the mechanistic kinetics, optimal curing protocols, and self-validating quality control measures required to process DAIP molding compounds into high-performance, high-reliability components.

Mechanistic Principles of DAIP Curing

The curing of DAIP is governed by a free-radical, chain-growth polymerization mechanism[4]. A standard molding formulation consists of a DAIP prepolymer, an inert filler (e.g., short glass fibers or minerals for mechanical reinforcement), and a thermal initiator such as dicumyl peroxide or t-butyl perbenzoate[5].

Causality of the Cure: Upon reaching the activation temperature in the mold (typically >135°C), the peroxide initiator undergoes homolytic cleavage, generating highly reactive free radicals. These radicals attack the allyl (C=C) groups on the DAIP prepolymer chains. Because each DAIP monomeric unit contains multiple reactive sites, the propagation phase rapidly creates a dense, three-dimensional thermoset network[6]. This irreversible crosslinking is the direct cause of DAIP's superior creep resistance and inability to be remelted or deformed under load[1].

G Init Initiator Decomposition (e.g., Peroxide at 150°C) Radical Free Radical Generation (R•) Init->Radical Thermal Energy Prop Propagation (Attack on Allyl C=C Bonds) Radical->Prop DAIP Prepolymer Cross Crosslinking (3D Network Formation) Prop->Cross Chain Growth Term Termination (Radical Recombination) Cross->Term Depletion of C=C Solid Thermoset DAIP Matrix (High Tg, Dimensionally Stable) Term->Solid Cured Network

Free-radical crosslinking mechanism of Diallyl Isophthalate (DAIP) prepolymers.

Physicochemical & Molding Parameters

To achieve a void-free, fully cured matrix, processing parameters must be strictly controlled. Table 1 summarizes the validated ranges for DAIP molding.

Table 1: Quantitative Processing Parameters for DAIP Molding Compounds

ParameterTypical RangeMechanistic Rationale
Molding Temperature 135°C – 190°CBalances melt viscosity drop with the half-life of the free-radical peroxide initiator[7].
Molding Pressure 500 – 8,000 psiEnsures complete mold cavity filling before the kinetic gel point is reached[7].
Cure Time 3 – 9 minutesDependent on part thickness; ensures >95% C=C bond conversion to prevent structural failure[7].
Prepolymer Viscosity < 40 cps (50% in MEK)Guarantees adequate flowability (spiral flow) under low-pressure encapsulation molding[5].
Heat Distortion Temp Up to 290°CReflects the high crosslink density of the meta-substituted isophthalate network[3].

Standardized Experimental Protocols

A robust scientific protocol must be a self-validating system. The workflow is divided into pre-process rheological validation and the primary molding protocol.

Protocol A: Pre-Molding Rheological Validation (EMMI Spiral Flow Test)

Purpose: To verify the flow characteristics and gel time of the DAIP compound before committing to production molds. Premature curing (short gel time) leads to short shots, while excessive flow indicates degraded initiator[7].

  • Preparation: Preheat the standardized EMMI spiral flow mold to 150 ± 3°C[7]. Ensure the mold is clean and free of residual polymerized material.

  • Loading: Weigh a specific, standardized charge (e.g., 15g) of the DAIP molding compound.

  • Injection: Place the charge into the transfer pot of the molding press. Apply a standard transfer pressure of 1,000 psi[7].

  • Measurement: Start the timer immediately upon pressure application. Allow the resin to flow into the spiral cavity until it cures and the flow ceases completely.

  • Validation Checkpoint: Open the press and extract the cured spiral. Measure the length. A validated DAIP encapsulating batch should exhibit a spiral flow of 20 to 60 inches [5].

    • Self-Correction: If flow is <20 inches, the material may have absorbed moisture or prematurely crosslinked during storage. Reject the batch or adjust the mold temperature[7].

Protocol B: Compression Molding of DAIP Components

Purpose: Fabrication of dimensionally stable, chemical-resistant device housings.

  • Preheating (Optional but Recommended): Subject the DAIP preforms to dielectric or infrared preheating (approx. 90°C).

    • Causality: This reduces the thermal gradient during molding, lowering the initial melt viscosity and minimizing internal stress before the crosslinking initiates.

  • Mold Preparation: Ensure the compression mold is heated to the target temperature (e.g., 160°C). Apply a thin, even coat of a compatible mold release agent to prevent surface defects and flow lines[7].

  • Loading & Compression: Place the preheated DAIP charge into the mold cavity. Close the press and apply the specified pressure (e.g., 2,000 psi).

  • In-Mold Curing: Maintain temperature and pressure for 3 to 9 minutes (adjust based on cross-sectional thickness)[7]. During this phase, the free-radical propagation reaches the gel point, transitioning the material into an infinite network[6].

  • Ejection: Open the mold and eject the part while hot. DAIP's high hot-strength prevents deformation during ejection.

  • Post-Cure (Optional): For ultra-high reliability applications (e.g., sterilizable medical devices), bake the parts at 135°C for 2 hours to ensure 100% conversion of any residual unreacted allyl groups and to eliminate micro-volatiles[7].

Workflow Prep Material Preparation (DAIP + Catalyst + Filler) Preheat Preheating (Dielectric/IR to 90°C) Prep->Preheat Standardize Temp Mold Compression Molding (135°C - 190°C, 500-8000 psi) Preheat->Mold Viscosity Drop Cure In-Mold Curing (3 - 9 minutes) Mold->Cure Pressure Applied Eject Ejection & Cooling Cure->Eject Crosslinked Validate Quality Validation (FT-IR & Spiral Flow Test) Eject->Validate Self-Validation

End-to-end compression molding and validation workflow for DAIP compounds.

Analytical Validation of the Cured Matrix

A protocol is only as reliable as its verification. To confirm the structural integrity of the cured DAIP matrix, post-process analytical validation is required:

  • FT-IR Spectroscopy: Measure the attenuation of the C=C double bond peak. A fully cured part should show >95% conversion compared to the raw prepolymer. The chemical changes (conversion of C=C bonds) dictate the final structural rigidity[6].

  • Optodynamic Ultrasound: Laser-generated ultrasound can be used to measure the change in ultrasonic velocity through the material. As the crosslinking network reaches an infinite value (post-gel point), the structural changes manifest as a plateau in ultrasonic velocity, confirming the absolute end of the curing cycle[6].

References

  • [7] addressing flow and molding issues with diallyl isophthalate resins. Benchchem. 7

  • [6] OPTODYNAMIC AND FT-IR MEASUREMENT OF REACTION KINETICS CASE: DIALLYL ISOPHTHALATE POLYMERIZATION. American Institute of Physics (AIP). 6

  • [2] DAP per MIL-M-14. Professional Plastics. 2

  • [4] An In-Depth Technical Guide to Diallyl Isophthalate. Benchchem. 4

  • [3] Diallyl Phthalate Resin | Chemical Specialties Division. Osaka Soda Co., Ltd. 3

  • [1] Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. ResearchGate. 1

  • [5] US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same. Google Patents. 5

Sources

Application

Application Note: High-Performance Diallyl Isophthalate (DAIP) Copolymerization with Unsaturated Polyesters

Introduction & Mechanistic Causality Diallyl isophthalate (DAIP) is a highly versatile, reactive monomer utilized as a premium crosslinking agent for unsaturated polyester resins (UPR)[1]. While styrene is the traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Diallyl isophthalate (DAIP) is a highly versatile, reactive monomer utilized as a premium crosslinking agent for unsaturated polyester resins (UPR)[1]. While styrene is the traditional diluent and crosslinker in UPR systems, its high volatility, toxicity, and high shrinkage limit its utility in advanced scientific applications. DAIP overcomes these limitations by offering a bulky isophthalate backbone and two reactive allyl groups, which participate in free-radical copolymerization to yield a highly dense, three-dimensional thermoset network[2].

For drug development professionals and materials scientists, DAIP-UPR copolymers are increasingly critical. They are employed in the fabrication of sterilizable, chemically inert laboratory equipment, rigid microfluidic substrates for high-throughput screening, and robust ceramic-encapsulated macrocapsules for self-healing polymer matrices used in advanced drug delivery devices[2]. The irreversible chemical reaction during molding results in a cross-link density that provides exceptional dimensional stability under high heat and humidity[3].

Causality in Experimental Choices

To achieve a high-performance thermoset, the formulation and curing parameters must be precisely controlled. The causality behind our experimental design includes:

  • Monomer Selection: DAIP is chosen over standard diallyl phthalate (DAP) or styrene because the meta-substitution of the isophthalate ring provides superior steric hindrance post-curing. This translates to higher thermal stability and resistance to chemical degradation (e.g., against aggressive solvents used in pharmaceutical synthesis)[1].

  • Initiator System: Dicumyl peroxide (DCP) is selected over standard room-temperature catalysts. Allyl groups are less reactive than vinyl groups (like those in styrene) due to degradative chain transfer. Therefore, a higher temperature initiator is required to achieve complete double-bond conversion and prevent cytotoxic unreacted monomer leaching[4].

  • Degassing Protocol: Microbubbles act as stress concentrators in the final thermoset, drastically reducing flexural strength and compromising the hermeticity of the matrix. Vacuum degassing is a mandatory step to ensure a void-free composite.

Quantitative Data Summary

To justify the transition from styrene-based to DAIP-based UPR systems, the following table summarizes the comparative physicochemical properties of the cured matrices.

PropertyStyrene-UPR MatrixDAIP-UPR MatrixCausality / Mechanistic Driver
Volumetric Shrinkage 7 - 10%< 3%Bulky DAIP backbone reduces free volume collapse during crosslinking.
Glass Transition (Tg) 90 - 110 °C150 - 170 °CHigh crosslink density and rigid aromatic ring restrict chain mobility.
Flexural Strength ~80 MPa~140 MPaEnhanced load transfer through the dense diallyl network[3].
Chemical Resistance ModerateExcellentSteric shielding of ester bonds prevents hydrolytic and solvent attack[1].
Vapor Pressure (20°C) 6.4 hPa< 0.1 hPaHigh molecular weight of DAIP eliminates VOC emissions during prepolymer handling.

Experimental Protocols: Synthesis and Curing

Self-Validating System Note: These protocols integrate inline quality control (QC) to ensure stoichiometric precision and complete polymerization, critical for preventing monomer leaching in biomedical applications.

Protocol 1: Formulation of the DAIP-UPR Prepolymer Blend
  • Preparation: In a nitrogen-purged, jacketed reaction vessel, heat 70 g of solid unsaturated polyester alkyd (synthesized from maleic anhydride and propylene glycol) to 80 °C until it becomes a flowable melt.

  • Monomer Addition: Gradually add 30 g of DAIP monomer[1] to the molten UPR under continuous mechanical stirring at 300 rpm.

    • Causality: DAIP acts as a reactive solvent. Heating lowers the alkyd viscosity, allowing DAIP to uniformly intercalate between the polymer chains without premature crosslinking.

  • Homogenization: Stir for 45 minutes at 80 °C.

    • Self-Validation Check 1: Extract a 1 mL aliquot and cool to room temperature. The blend must remain optically clear. Any turbidity indicates incomplete solvation, requiring an additional 15 minutes of mixing.

  • Cooling: Cool the homogeneous resin blend to 40 °C before adding catalysts to prevent auto-acceleration.

Protocol 2: Free-Radical Copolymerization and Curing
  • Initiator Incorporation: Add 1.5 wt% Dicumyl Peroxide (DCP) to the DAIP-UPR blend at 40 °C. Mix thoroughly for 10 minutes.

  • Degassing: Transfer the catalyzed resin to a vacuum desiccator and apply 20 inHg vacuum for 15 minutes to remove entrapped air.

  • Molding: Pour the degassed resin into a pre-heated (100 °C) stainless steel mold treated with a fluoropolymer release agent.

  • Thermal Curing Cycle:

    • Ramp to 120 °C at 2 °C/min (Hold for 2 hours to initiate primary crosslinking).

    • Ramp to 160 °C at 1 °C/min (Hold for 3 hours to drive the less reactive allyl groups to complete conversion).

  • Post-Cure Validation:

    • Self-Validation Check 2: Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the cured part. The disappearance of the allyl C=C stretching peak at 1645 cm⁻¹ and the maleate C=C peak at 1640 cm⁻¹ validates complete crosslinking. A residual peak >2% of the original intensity requires an additional 1-hour post-cure at 160 °C.

Workflow Visualization

DAIP_Copolymerization UPR Unsaturated Polyester (Alkyd Backbone) Blend DAIP-UPR Prepolymer Blend (Viscous Liquid, 80°C) UPR->Blend Solvation DAIP Diallyl Isophthalate (Crosslinker) DAIP->Blend Reactive Diluent Initiator Peroxide Initiator (e.g., DCP) Initiator->Blend Catalyst Addition (<40°C) Degassing Vacuum Degassing (Remove Microbubbles) Blend->Degassing Homogenized Curing Thermal Curing Cycle (120°C -> 160°C) Degassing->Curing Void-Free Resin Validation FTIR Validation (C=C Peak Disappearance) Curing->Validation Crosslinking Validation->Curing Conversion <98% (Post-Cure) Network 3D Thermoset Network (High Tg, Chem Resistant) Validation->Network Conversion >98%

Workflow of DAIP-UPR copolymerization, highlighting formulation, curing, and FTIR validation.

References

  • Title: Unsaturated polyester resin - JPH0641260A Source: Google Patents URL
  • Title: Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Advanced Preparation Methods for Diallyl Isophthalate (DAIP) Prepolymers

Target Audience: Materials Scientists, Polymer Chemists, and Electronic/Optical Device Engineers. Introduction & Mechanistic Overview Diallyl isophthalate (DAIP) is a highly reactive, difunctional allylic monomer utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Electronic/Optical Device Engineers.

Introduction & Mechanistic Overview

Diallyl isophthalate (DAIP) is a highly reactive, difunctional allylic monomer utilized extensively in the formulation of high-performance thermosetting resins, optical plastics, and electronic encapsulation compounds[1]. Direct polymerization of the DAIP monomer to a fully cured state is highly exothermic and leads to excessive volumetric shrinkage, rapid gelation, and an unprocessable final product.

To circumvent these issues, DAIP is first partially polymerized into a prepolymer . The prepolymerization process is carefully controlled to arrest the reaction just before the gel point—the critical conversion threshold where an infinite macroscopic crosslinked network begins to form. The resulting DAIP prepolymer is a soluble, fusible, and highly branched macromolecule that retains residual reactive double bonds, allowing for excellent processability (e.g., transfer molding) and controlled final curing.

Causality of Experimental Choices

Because DAIP possesses two reactive allyl groups, free-radical polymerization naturally drives the system toward a crosslinked thermoset. By controlling the temperature and initiator concentration, chemists can manipulate the kinetic chain length. Stopping the reaction at 25–45% conversion ensures the polymer chains remain discrete (soluble in organic solvents like acetone or methyl ethyl ketone) rather than forming an intractable gel[2].

DAIP_Synthesis Monomer DAIP Monomer (Difunctional) Initiation Free Radical Initiation Monomer->Initiation Heat / Catalyst Prepolymer DAIP Prepolymer (Soluble, Branched) Initiation->Prepolymer < 45% Conversion Gelation Crosslinked Network (Insoluble Resin) Prepolymer->Gelation Final Cure (> Gel Point)

Caption: Chemical pathway of DAIP prepolymer synthesis and final curing.

Quantitative Data Presentation

The conversion threshold before gelation is highly dependent on the reaction temperature and the presence of chain transfer agents or initiators. Table 1 summarizes the critical parameters required to successfully synthesize DAIP prepolymers without inducing premature gelation, based on authoritative studies on [2].

Table 1: Polymerization Parameters and Gelation Thresholds

Polymerization MethodTemperature (°C)Initiator / CatalystMax Conversion at Gel Point (%)Typical Mw Range
Bulk80Benzoyl Peroxide (BPO)~2510,000 - 60,000
Bulk190 - 220None (Thermal)~4510,000 - 40,000
Solution60AIBN~30 - 35Highly Branched

Table 2: Quality Control Metrics for Optimal DAIP Prepolymers

MetricTarget ValuePurpose / Causality
Viscosity (50% MEK solution)< 40 c.p.s. at 25°CEnsures optimal flow during low-pressure transfer molding[3].
Residual UnsaturationHigh (Iodine No. > 50)Validates that double bonds remain available for the final crosslinking cure.
Brabender Melt Viscosity30 - 100 meter-gramsGuarantees processability when compounded with fillers and diacetone acrylamide.

Experimental Protocols

The following methodologies provide self-validating workflows for the synthesis and isolation of DAIP prepolymers.

Protocol A: Bulk Polymerization of DAIP Prepolymer

Objective: Synthesize a soluble DAIP prepolymer with a weight-average molecular weight (Mw) of 10,000–60,000 while strictly avoiding the gel point[4].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed, nitrogen-purged reaction vessel with 1000 g of highly purified DAIP monomer.

    • Causality: A jacketed vessel ensures precise thermal management, which is critical to preventing runaway exotherms that lead to premature gelation. Nitrogen purging prevents oxygen inhibition of the free radicals.

  • Initiator Addition: Add 10 g (1.0 wt%) of Benzoyl Peroxide (BPO) to the monomer. Stir at 200 RPM until fully dissolved.

  • Controlled Heating: Gradually heat the reactor to 80°C.

    • Causality: At 80°C, BPO undergoes homolytic cleavage at a controlled rate, initiating the polymerization of the allyl groups[2].

  • In-Process Validation (Critical Step): Extract 5 mL aliquots every 30 minutes. Measure the kinematic viscosity or refractive index of the dope (polymer-monomer solution).

    • Self-Validation: Plot the viscosity against time. When the viscosity begins to increase exponentially (indicating ~25% monomer conversion), the system is approaching the gel point.

  • Quenching: Immediately upon reaching the target viscosity, quench the reaction by rapidly cooling the jacketed vessel to 20°C.

Protocol B: Separation and Purification of the Prepolymer

Objective: Isolate the highly branched prepolymer from the unreacted DAIP monomer.

Step-by-Step Methodology:

  • Dope Dilution: Dilute the quenched polymer dope from Protocol A with a minimal volume of acetone (e.g., 1:1 ratio) to reduce the bulk viscosity.

  • Phase Separation (Choose Method):

    • Method 1 (Traditional Precipitation): Add the diluted dope dropwise into a 5x volume excess of vigorously stirred methanol.

      • Causality: Methanol acts as a strong antisolvent for the high-molecular-weight prepolymer, causing it to precipitate as a white powder, while the unreacted DAIP monomer remains highly soluble in the methanol phase[5].

    • Method 2 (Ultrasonic Separation): Subject the undiluted polymer/monomer mixture to high-intensity ultrasonic irradiation.

      • Causality: Acoustic cavitation induces localized pressure differentials that enhance phase separation efficiency without requiring massive volumes of volatile organic solvents[2].

  • Filtration and Drying: Filter the precipitated prepolymer through a Buchner funnel. Wash twice with fresh methanol. Dry the powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Final Validation: Determine the iodine number of the isolated prepolymer.

    • Self-Validation: A successful prepolymerization will yield a high iodine number, validating that the allylic double bonds remain intact and unreacted, ready for the final curing phase[2].

References

  • Matsumoto, A., et al. "Preparation and properties of diallyl phthalate prepolymers." ResearchGate. Available at:[Link]

  • Halluin, A. P. "US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same." Google Patents.
  • Thomas, J. L. "US3810865A - Diallyl phthalate compositions containing diacetone acrylamide." Google Patents.
  • Daiso Corp. "JP2008255338A - Diallyl phthalate resin composition." Google Patents.

Sources

Application

Application Notes and Protocols: Diallyl Isophthalate in UV Curable Optical Coatings

Introduction: The Strategic Role of Diallyl Isophthalate in Advanced Optical Coatings In the field of advanced materials, diallyl isophthalate (DAIP) has emerged as a critical monomer for the formulation of high-performa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Diallyl Isophthalate in Advanced Optical Coatings

In the field of advanced materials, diallyl isophthalate (DAIP) has emerged as a critical monomer for the formulation of high-performance, ultraviolet (UV) curable optical coatings. Its unique chemical structure, featuring a rigid isophthalate backbone and two reactive allyl groups, imparts a desirable combination of properties to cured polymeric matrices. This application note serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of DAIP in UV curable systems to achieve superior optical and mechanical performance.

DAIP's primary function in these formulations is to act as a cross-linking agent and a reactive diluent.[1] Its incorporation into a UV curable matrix, typically composed of acrylate or methacrylate oligomers and monomers, results in a densely cross-linked network upon exposure to UV radiation.[2] This network structure is directly responsible for the enhanced thermal stability, mechanical robustness, and chemical resistance of the final coating.[3] Furthermore, the aromatic nature of the isophthalate ring contributes to a high refractive index in the cured polymer, a critical attribute for many optical applications.[4]

This document will provide a detailed overview of the formulation principles, a step-by-step protocol for the preparation and characterization of DAIP-based UV curable optical coatings, and an in-depth analysis of the expected performance characteristics.

Formulation Principles for DAIP-Based UV Curable Optical Coatings

The development of a successful UV curable optical coating relies on the careful selection and balancing of its constituent components. Each ingredient plays a specific role in determining the properties of both the liquid formulation and the final cured film.

Core Components of the Formulation

A typical UV curable optical coating formulation incorporating diallyl isophthalate consists of the following key components:

  • Oligomers: These are higher molecular weight resins that form the backbone of the polymer network and are the primary determinants of the coating's fundamental properties such as flexibility, toughness, and adhesion.[5] For optical applications, aliphatic urethane acrylates are often favored due to their excellent weatherability and non-yellowing characteristics.[6]

  • Reactive Diluents (Monomers): These are low-viscosity monomers used to reduce the viscosity of the formulation for ease of application.[7] Diallyl isophthalate serves as a functional reactive diluent, not only reducing viscosity but also actively participating in the polymerization process to enhance the properties of the cured film.[1]

  • Photoinitiators: These molecules are essential for initiating the polymerization reaction upon exposure to UV light. They absorb UV energy and generate reactive species (free radicals or cations) that trigger the cross-linking of the oligomers and monomers.[8] The choice of photoinitiator is critical and depends on the UV light source and the composition of the formulation.[8]

  • Additives: A variety of additives can be incorporated to impart specific functionalities to the coating. These may include leveling agents for a smooth surface finish, adhesion promoters to enhance bonding to the substrate, and light stabilizers to improve long-term durability.[6]

The Function of Diallyl Isophthalate

Diallyl isophthalate's diallyl structure enables it to form a highly cross-linked and robust three-dimensional network during polymerization.[2] This high cross-link density is the primary reason for the significant improvements observed in the thermal and chemical resistance of the final coating.[3] The rigid aromatic core of the DAIP molecule contributes to a higher refractive index, making it an excellent choice for optical lens and coating applications.[4][8]

Experimental Protocol: Preparation and Curing of a DAIP-Based Optical Coating

This section provides a detailed, step-by-step methodology for the laboratory-scale preparation and UV curing of an optical coating formulated with diallyl isophthalate.

Materials and Equipment
  • Diallyl Isophthalate (DAIP): Purity >99%

  • Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl® 270)

  • Reactive Diluent (optional, for viscosity adjustment): 1,6-Hexanediol Diacrylate (HDDA)

  • Photoinitiator: A blend of a surface cure and a through cure photoinitiator is recommended. For example, a combination of an α-hydroxy ketone (e.g., Irgacure 184) for surface cure and a bis(acyl)phosphine oxide (BAPO) type (e.g., Irgacure 819) for through cure.[2]

  • Substrate: Glass slides or polycarbonate panels

  • Laboratory-scale mixer: Dual Asymmetric Centrifugal mixer or a magnetic stirrer

  • Film Applicator: Wire-wound rod or a spin coater

  • UV Curing System: Medium-pressure mercury lamp or a UV-LED lamp with appropriate wavelength output.[1]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

Safety Precautions

Diallyl isophthalate is harmful if swallowed and causes skin and eye irritation. It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) before use.

Formulation Procedure

A representative formulation for a high-performance UV curable optical coating is provided in the table below. The percentages can be adjusted to optimize for specific performance requirements.

ComponentFunctionRepresentative Weight Percentage (%)
Aliphatic Urethane Acrylate OligomerPrimary film former, provides flexibility and toughness40 - 60%
Diallyl Isophthalate (DAIP)Cross-linking agent, reactive diluent, enhances refractive index and thermal stability20 - 35%
1,6-Hexanediol Diacrylate (HDDA)Reactive diluent for viscosity control10 - 20%
Irgacure 184Photoinitiator (surface cure)2 - 4%
Irgacure 819Photoinitiator (through cure)1 - 2%
Leveling Agent (e.g., silicone acrylate)Improves surface smoothness0.1 - 0.5%

Step-by-Step Protocol:

  • Preparation of the Formulation: In a light-blocking container, combine the aliphatic urethane acrylate oligomer, diallyl isophthalate, and 1,6-hexanediol diacrylate.

  • Mixing: Mix the components at a moderate speed until a homogeneous solution is obtained.

  • Addition of Photoinitiators and Additives: Add the photoinitiators and leveling agent to the mixture. Continue mixing until all components are fully dissolved. It is crucial to protect the formulation from ambient light to prevent premature polymerization.

  • Degassing (Optional but Recommended): To remove any entrapped air bubbles, which can cause defects in the final coating, place the formulation in a vacuum chamber for 10-15 minutes.

Coating Application and UV Curing
  • Substrate Preparation: Ensure the substrate is clean and free of any contaminants. For plastic substrates, a pre-treatment with an adhesion promoter may be necessary.

  • Application: Apply the formulated coating to the substrate using a film applicator to achieve a uniform thickness. A typical dry film thickness for optical coatings is in the range of 5-25 micrometers.

  • UV Curing: Immediately after application, expose the coated substrate to UV radiation using a suitable UV lamp. The required UV dose will depend on the film thickness, the photoinitiator system, and the intensity of the UV source. A typical UV dose for curing such a formulation is in the range of 500-2000 mJ/cm².

  • Post-Curing (Optional): For applications requiring maximum cross-linking and enhanced thermal stability, a thermal post-cure can be performed. This typically involves heating the cured coating in an oven at a temperature slightly above its glass transition temperature.

Characterization of Cured Coatings

A comprehensive evaluation of the cured coating's properties is essential to ensure it meets the performance requirements of the intended application. The following table outlines key performance metrics and the corresponding standard test methods.

PropertyASTM StandardDescription
Optical Properties
Refractive IndexASTM D542Measures the bending of a ray of light as it passes through the coating.
Transmittance and HazeASTM D1003Quantifies the amount of light that passes through the coating and the degree of scattering.
GlossASTM D523Measures the specular reflection of the coating's surface.
Mechanical Properties
AdhesionASTM D3359Evaluates the bond strength of the coating to the substrate using a tape test.
Abrasion ResistanceASTM D1044 (Taber Abraser)Measures the resistance of the coating to scratching and wear.
Pencil HardnessASTM D3363Determines the hardness of the coating by its resistance to scratching by pencils of known hardness.
Physical and Chemical Properties
Chemical ResistanceASTM D1308Assesses the coating's resistance to various chemicals and solvents.
Thermal StabilityThermogravimetric Analysis (TGA)Measures the weight loss of the material as a function of temperature, indicating its thermal stability.

Visualizations

Chemical Structure of Diallyl Isophthalate

DAIP_Structure cluster_benzene C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C11 C C3->C11 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C8 C O1->C8 O2 O O3 O C12 C O3->C12 O4 O C7->O1 C7->O2 =O C9 C C8->C9 C10 C C9->C10 C9->C10 C11->O3 C11->O4 =O C13 C C12->C13 C14 C C13->C14 C13->C14

Caption: Chemical structure of Diallyl Isophthalate (DAIP).

UV Curing Workflow

UV_Curing_Workflow Formulation Liquid Formulation (Oligomer, DAIP, Monomer, Photoinitiator) Application Coating Application (Spin Coating or Bar Coating) Formulation->Application Curing UV Curing (UV Lamp Exposure) Application->Curing Cured_Coating Solid, Cross-linked Optical Coating Curing->Cured_Coating

Caption: General workflow for UV curing of optical coatings.

Mechanism of Free-Radical Polymerization

Free_Radical_Polymerization cluster_initiation cluster_propagation cluster_termination Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Crosslinking Cross-linked Network Propagation->Crosslinking with DAIP Termination->Crosslinking

Caption: Simplified mechanism of UV-initiated free-radical polymerization.

Conclusion

Diallyl isophthalate is a highly versatile and functional monomer that offers significant advantages in the formulation of UV curable optical coatings. Its ability to enhance cross-link density, improve thermal and chemical resistance, and increase the refractive index makes it an invaluable component for creating durable and high-performance optical materials. By following the formulation principles and experimental protocols outlined in this application note, researchers and scientists can effectively leverage the unique properties of DAIP to develop advanced optical coatings for a wide range of applications.

References

  • Shandong Shimizu Chemicals Co., Ltd. Diallyl Isophthalate (DAIP). [Link]

  • Angene Chemical. Diallyl isophthalate Safety Data Sheet. [Link]

  • OSAKA SODA CO., LTD. Diallyl Phthalate Resin. [Link]

  • Scientific Polymer Products, Inc. Poly(diallyl isophthalate). [Link]

  • Shen, G., et al. (1995). Study of UV-Curable Coatings for Optical Fibers. Journal of Applied Polymer Science, 56(3), 275-281.
  • PubChem. Diallyl isophthalate. [Link]

  • Google Patents. US6489376B1 - Formulation of UV-curable coatings for optical fiber for a fast cure.
  • Google Patents.
  • MDPI. To Shed Light on the UV Curable Coating Technology: Current State of the Art and Perspectives. [Link]

  • ResearchGate. Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. [Link]

  • Tetra. Characteristics and Applications of UV-Curable Coatings with Different Formulations. [Link]

  • Fraunhofer IPA. Novel crosslinking additive for chemical resistant UV-curable clearcoats. [Link]

  • RadTech. Latest Investigations in Formulation and Processing of Pigmented UV Coatings. [Link]

  • RadTech 2020. Multifunctional isocyanate monomer for UV curable applications. [Link]

  • SPIE. OPTICAL COATINGS. [Link]

  • ResearchGate. Characterization of optical materials and coatings for high-power NIR/VIS laser application. [Link]

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Method

Application Notes and Protocols: Techniques for Diallyl Isophthalate Grafting on Polymer Chains

Authored by: Gemini, Senior Application Scientist Abstract Diallyl isophthalate (DAIP) is a versatile monomer recognized for its ability to enhance the thermal, mechanical, and chemical resistance of polymeric materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Diallyl isophthalate (DAIP) is a versatile monomer recognized for its ability to enhance the thermal, mechanical, and chemical resistance of polymeric materials.[1] Grafting DAIP onto existing polymer backbones is a powerful strategy to impart these desirable properties, creating tailored materials for advanced applications in electronics, coatings, and high-performance composites. This guide provides a comprehensive overview of the principal techniques for DAIP grafting, with a focus on the underlying chemical mechanisms and practical, field-proven protocols. We will explore both chemical- and radiation-initiated free-radical grafting methods, offering detailed experimental workflows, characterization techniques, and the scientific rationale behind key procedural steps.

Introduction: The Rationale for DAIP Grafting

The modification of commodity and engineering polymers is a cornerstone of materials science, aiming to enhance performance without the need to develop entirely new polymer systems. Grafting, a process that covalently bonds new polymer chains (the "graft") onto a pre-existing polymer backbone, is a particularly effective modification strategy.[2]

Diallyl isophthalate (DAIP), a diester of isophthalic acid and allyl alcohol, is an attractive monomer for grafting applications.[3] Its two allyl functionalities allow it to act as a potent cross-linking agent and a branching point, significantly altering the host polymer's properties.[4][5] Key advantages conferred by DAIP grafting include:

  • Enhanced Thermal Stability: The rigid aromatic isophthalate core and the potential for cross-linking increase the thermal decomposition temperature and glass transition temperature (Tg) of the base polymer.

  • Improved Mechanical Strength: Cross-linking introduced by DAIP units can increase the tensile strength and modulus of the material.[1]

  • Chemical and Solvent Resistance: A cross-linked network reduces the polymer's susceptibility to swelling and dissolution in aggressive chemical environments.[5]

  • Controlled Rheology: The introduction of branched structures can modify the melt flow characteristics of thermoplastic polymers.

A primary challenge in the free-radical polymerization of allyl monomers like DAIP is degradative chain transfer .[6][7] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable allyl radical that is slow to re-initiate polymerization, often resulting in low molecular weight polymers.[7] Grafting strategies must therefore be designed to favor the initiation of DAIP polymerization from the polymer backbone to overcome this inherent limitation.

Grafting Methodologies: A Strategic Overview

The synthesis of DAIP-grafted copolymers can be broadly categorized into two primary strategies: "grafting from" and "grafting to".

  • "Grafting From" : In this approach, active sites (typically free radicals) are created on the polymer backbone, which then initiate the polymerization of DAIP monomer. This method is generally preferred for achieving high graft densities.[8][9]

  • "Grafting To" : This method involves the synthesis of DAIP polymer chains with a reactive end-group, which are then coupled to a functionalized polymer backbone. This allows for better characterization of the graft chains before attachment but typically results in lower grafting densities due to steric hindrance.[2][10]

This guide will focus on the more common and versatile "grafting from" techniques, which are readily adaptable for bulk polymer modification.

Diagram 1: Conceptual Overview of "Grafting From" vs. "Grafting To"

cluster_0 cluster_1 Grafting Grafting From From Approach Approach a1 Polymer Backbone a2 Activation (e.g., Initiator, Radiation) a1->a2 a3 Backbone with Active Sites (Radicals) a2->a3 a4 DAIP Monomer Polymerization a3->a4 a5 Grafted Copolymer a4->a5 To To b1 Pre-synthesized Poly(DAIP) Chain b3 Coupling Reaction b1->b3 b2 Functionalized Polymer Backbone b2->b3 b4 Grafted Copolymer b3->b4

Caption: Comparison of "Grafting From" and "Grafting To" strategies.

Application Protocol 1: Melt-Phase Free-Radical Grafting

Melt grafting is a powerful, solvent-free technique that is highly compatible with industrial polymer processing equipment like twin-screw extruders. The process relies on the thermal decomposition of a chemical initiator to generate free radicals on the polymer backbone in a molten state.

Scientific Principle & Causality

This protocol describes the grafting of DAIP onto a polypropylene (PP) backbone, a common non-polar polymer. The process is initiated by a peroxide, such as dicumyl peroxide (DCP).

  • Initiation: At elevated temperatures (typically 180-220°C), DCP decomposes to form highly reactive cumyloxy radicals.

  • Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the tertiary carbons of the PP backbone, creating macro-radicals. This is the critical activation step.

  • Grafting Propagation: The PP macro-radicals act as initiation sites for the polymerization of DAIP monomer. DAIP's bifunctionality allows it to also act as a co-agent, mitigating the common issue of β-scission (chain breaking) in polypropylene by providing sites for cross-linking.[11]

  • Termination: Polymerization is terminated by standard radical recombination or disproportionation reactions.

The choice of initiator is critical. DCP is selected for its decomposition half-life at typical polypropylene processing temperatures. The concentrations of both initiator and monomer must be carefully optimized. High initiator concentrations can lead to excessive chain scission, while high DAIP concentrations may result in homopolymerization.[11]

Detailed Experimental Protocol

Materials:

  • Polypropylene (PP) pellets

  • Diallyl isophthalate (DAIP), purity ≥ 99.0%

  • Dicumyl peroxide (DCP)

  • Acetone (for purification)

  • Xylene (for dissolution during characterization)

  • Methanol (for precipitation)

Equipment:

  • Internal mixer or twin-screw extruder

  • Compression molder

  • Vacuum oven

  • Soxhlet extraction apparatus

Procedure:

  • Pre-Drying: Dry PP pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, thoroughly mix the dried PP pellets with DAIP and DCP. A typical starting formulation is provided in Table 1. Tumble the mixture to ensure uniform coating of the pellets.

  • Reactive Extrusion: Feed the premixed components into a co-rotating twin-screw extruder. The temperature profile should be set to gradually increase from the feed zone to the reaction zone, as detailed in Table 1. This ensures proper melting before the initiator fully decomposes.

  • Strand Pelletizing: Extrude the molten polymer through a die into a water bath for cooling and subsequently pelletize the solidified strands.

  • Purification (Critical Step): To remove unreacted DAIP monomer and any DAIP homopolymer, perform Soxhlet extraction on the pellets with acetone for 24 hours. This step is essential to ensure that subsequent characterization only analyzes the grafted polymer.

  • Drying: Dry the purified pellets in a vacuum oven at 80°C to a constant weight.

Data Presentation: Formulation and Processing Parameters
ParameterRecommended ValueRationale
Formulation
Polypropylene (PP)93 wt%Polymer backbone
Diallyl Isophthalate (DAIP)6 wt%Monomer for grafting and cross-linking
Dicumyl Peroxide (DCP)1 wt%Free-radical initiator
Extruder Temperature Profile
Zone 1 (Feed)160 °CGentle melting of PP
Zone 2175 °CContinued melting and mixing
Zone 3 (Reaction)190 °COptimal temperature for DCP decomposition
Zone 4190 °CEnsure complete reaction
Die185 °CControl viscosity for extrusion
Extruder Screw Speed 100 rpmProvides adequate mixing and residence time

Table 1: Starting parameters for melt grafting of DAIP onto polypropylene.

Application Protocol 2: Radiation-Induced Grafting

Radiation-induced grafting (RIG) is a clean and efficient method that uses high-energy radiation (e.g., gamma rays or electron beams) to create radical sites on the polymer backbone.[12][13] It avoids chemical initiators and can often be performed at lower temperatures than melt grafting.

Scientific Principle & Causality

This protocol details the direct (or simultaneous) irradiation method for grafting DAIP onto polyethylene (PE) films.

  • Radical Formation: When high-energy radiation passes through the PE film, it transfers energy, leading to the homolytic cleavage of C-H bonds and the formation of macro-radicals on the polymer chains.[12] Water radiolysis can also contribute to radical formation in aqueous systems.

  • Graft Initiation: The PE film, immersed in a DAIP solution, provides the radical sites. DAIP monomers diffuse to these active sites and initiate graft polymerization.

  • Grafting Control: The degree of grafting is controlled by the total absorbed radiation dose and the monomer concentration. A higher dose creates more radical sites, generally leading to a higher grafting yield, up to a certain point where degradation or cross-linking of the backbone may dominate.[14]

This method is particularly useful for modifying the surface of pre-formed polymer articles like films or fibers.[15]

Diagram 2: Workflow for Radiation-Induced Grafting

cluster_workflow Radiation-Induced Grafting Workflow prep 1. Prepare Polymer (e.g., PE Film) immerse 3. Immerse Film in Solution prep->immerse solution 2. Prepare DAIP Monomer Solution solution->immerse irradiate 4. Irradiate Assembly (e.g., Gamma Source) immerse->irradiate wash 5. Post-Irradiation Washing (Acetone) irradiate->wash dry 6. Dry to Constant Weight wash->dry characterize 7. Characterize Grafted Film dry->characterize

Caption: Step-by-step workflow for the radiation-induced grafting process.

Detailed Experimental Protocol

Materials:

  • Low-density polyethylene (LDPE) film (e.g., 100 µm thickness)

  • Diallyl isophthalate (DAIP)

  • Methanol or other suitable solvent for DAIP

  • Acetone (for washing)

Equipment:

  • Gamma irradiation source (e.g., Cobalt-60)

  • Glass ampoules

  • Vacuum pump and sealing torch

  • Analytical balance

Procedure:

  • Sample Preparation: Cut LDPE films into pre-weighed samples of a defined size (e.g., 2 cm x 2 cm). Clean the films by washing with acetone and dry them under vacuum. Record the initial dry weight (W₀).

  • Monomer Solution: Prepare a solution of DAIP in methanol (e.g., 20% v/v). The solvent helps the monomer to diffuse into the polymer matrix.

  • Ampoule Sealing: Place an LDPE film sample into a glass ampoule and add the DAIP solution. De-gas the ampoule by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization. Seal the ampoule under vacuum.

  • Irradiation: Expose the sealed ampoules to a gamma radiation source at a specific dose rate for a time calculated to achieve the desired total absorbed dose (e.g., 10-50 kGy).

  • Post-Irradiation Treatment: After irradiation, break open the ampoules. Remove the grafted films and wash them thoroughly with fresh acetone to remove any homopolymer and unreacted monomer.

  • Drying: Dry the washed films in a vacuum oven at 60°C until a constant weight is achieved. Record the final dry weight (Wƒ).

  • Calculate Degree of Grafting (DG%):

    • DG (%) = [(Wƒ - W₀) / W₀] x 100

Verification and Characterization of Grafted Polymers

Confirming the covalent attachment of DAIP and quantifying the extent of grafting are essential. A combination of spectroscopic and thermal analysis techniques is required.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary tool for qualitative confirmation of grafting. The appearance of characteristic peaks from DAIP on the spectrum of the purified polymer is direct evidence of success.[11][16]

    • C=O Stretch (Ester): A strong peak around 1720 cm⁻¹ .

    • C-O Stretch (Ester): Peaks in the region of 1250-1300 cm⁻¹ .

    • Aromatic C=C Stretch: Peaks around 1580-1600 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for quantitative analysis, particularly for solution-state grafting. By dissolving the purified grafted polymer, the degree of grafting can be calculated by integrating the signals corresponding to the DAIP protons (e.g., aromatic protons at ~7.5-8.7 ppm) and comparing them to the integral of a characteristic peak from the polymer backbone.[17][18]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. Successful grafting of DAIP should increase the thermal stability, resulting in a higher onset temperature of decomposition compared to the virgin polymer backbone.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the glass transition temperature (Tg). An increase in Tg after grafting indicates reduced chain mobility due to the presence of bulky DAIP grafts and potential cross-linking.[11]

Summary of Characterization Data
TechniquePurposeExpected Result for Successful DAIP Grafting
FTIR Qualitative ConfirmationAppearance of new peaks at ~1720 cm⁻¹ (C=O), ~1280 cm⁻¹ (C-O), and ~1600 cm⁻¹ (Aromatic C=C).
¹H NMR Quantitative AnalysisAppearance of aromatic proton signals (~7.5-8.7 ppm). Ratio of integrals allows calculation of graft percentage.
TGA Thermal StabilityIncrease in the onset temperature of thermal decomposition compared to the ungrafted polymer.
DSC Phase BehaviorIncrease in the glass transition temperature (Tg).
Soxhlet Extraction Purification AssessmentMinimal weight loss after extraction confirms removal of homopolymer and unreacted monomer.

Table 2: Key characterization techniques and their expected outcomes for DAIP-grafted polymers.

References

  • Benchchem. Diallyl Isophthalate.

  • ResearchGate. Polymerisation of Allyl Compounds.

  • Shandong Shimizu Chemicals Co., Ltd. Diallyl Isophthalate (DAIP).

  • Shouguang Nuomeng Chemical Co., Ltd. Diallyl Isophthalate (DAIP).

  • DAP-China. Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride.

  • ResearchGate. Allyl Monomers and Polymers.

  • ResearchGate. Preparation and properties of diallyl phthalate prepolymers.

  • JournalsPub. Sulfur-Based Copolymers: Current Status and New Opportunities in Synthesis and Product Applications.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Diallyl Phthalate.

  • Penn State University. Polymer grafting of unsaturated polymers to provide new material properties: A new avenue for polymer upcycling.

  • MDPI. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.

  • ResearchGate. Compatibilization of polypropylene/recycled polyethylene terephthalate blends with maleic anhydride grafted polypropylene in the presence of diallyl phthalate.

  • Sigma-Aldrich. Controlled Radical Polymerization Guide.

  • MDPI. Radiation-Induced Graft Immobilization (RIGI): Covalent Binding of Non-Vinyl Compounds on Polymer Membranes.

  • E3S Web of Conferences. Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.

  • SpringerLink. Synthesis and characterization of graft copolymer hydrogel by “grafting from” atom transfer radical polymerization using bro.

  • ResearchGate. Free-Radical Polymerization.

  • McMaster University. Controlled Grafting of Well-Defined Polymers on Hydrogen-Terminated Silicon Substrates by Surface-Initiated Atom Transfer Radical Polymerization.

  • Royal Society of Chemistry. Radical polymerization as a versatile tool for surface grafting of thin hydrogel films.

  • eScholarship, University of California. Controlled Radical Polymerization of Acrylates Regulated by Visible Light.

  • MDPI. Click Chemistry for Well-Defined Graft Copolymers.

  • National Center for Biotechnology Information. Diallyl isophthalate.

  • ACS Publications. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings.

  • National Center for Biotechnology Information. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ....

  • Semantic Scholar. Polymerization of diallyl phthalate.

  • MDPI. Development of a Simplified Radiation-Induced Emulsion Graft Polymerization Method and Its Application to the Fabrication of a Heavy Metal Adsorbent.

  • Office of Scientific and Technical Information. BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers.

  • National Center for Biotechnology Information. Polymer Grafting and its chemical reactions.

  • ACS Omega. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.

  • PSE Community.org. A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting.

  • National Center for Biotechnology Information. Radiation and Radical Grafting Compatibilization of Polymers for Improved Bituminous Binders—A Review.

  • Ignited Minds Journals. Characterization of Polymers by NMR and IR Studies.

  • Google Patents. CN102229532B - Preparation method of diallyl phthalate.

  • Wikipedia. Graft polymer.

  • Wiley Online Library. NMR Spectra of Polymers and Polymer Additives.

  • PubMed. Gamma radiation-induced grafting of poly(butyl acrylate) onto ethylene vinyl acetate copolymer for improved crude oil flowability.

  • ResearchGate. (PDF) Radiation-induced grafting of sensitive polymers.

  • MDPI. Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering.

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Application

Application Note: Sample Preparation of Diallyl Isophthalate (DAIP) for Dielectric Testing

Introduction & Mechanistic Overview In the development of advanced biomedical devices, implantable electronics, and targeted drug delivery systems, the encapsulation material must provide an absolute barrier against phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of advanced biomedical devices, implantable electronics, and targeted drug delivery systems, the encapsulation material must provide an absolute barrier against physiological fluids while maintaining strict electrical isolation. Diallyl isophthalate (DAIP) is a premium thermosetting resin utilized for these structural and electrical components due to its unsurpassed dimensional stability, high heat distortion temperature (up to 290°C), and retention of dielectric properties under extreme humidity[1][2].

However, the reliability of DAIP as a dielectric insulator is entirely dependent on the structural homogeneity achieved during sample preparation. The dielectric constant (permittivity) and dissipation factor are highly sensitive to cross-linking density and the presence of micro-voids[3][4]. Voids act as low-dielectric air pockets ( k≈1 ) that artificially lower the bulk dielectric constant and serve as focal points for catastrophic dielectric breakdown under high voltage[5]. Therefore, preparing DAIP samples for standardized testing (such as ASTM D150 and ASTM D149) requires a rigorous, self-validating protocol that controls thermal history, volatile off-gassing, and moisture equilibration.

Quantitative Baseline Data

Before initiating sample preparation, it is critical to understand the target electrical properties of a properly cured DAIP specimen. Deviations from these baselines during testing often indicate flaws in the molding or curing phases.

Electrical PropertyStandard Test MethodTypical Value RangeMechanistic Significance
Dielectric Constant (1 MHz) ASTM D1503.5 – 4.5Indicates the material's ability to store electrical energy. Lower values are preferred for insulators[4][6][7].
Dissipation Factor (1 MHz) ASTM D1500.008 – 0.015Measures the inefficiency (energy loss) of the insulator. High values indicate moisture ingress or incomplete curing[4][8].
Dielectric Strength ASTM D14915.0 – 20.0 kV/mmThe maximum voltage gradient the material can withstand before physical puncture/breakdown occurs[9].

Experimental Workflow

G Start 1. Cold Milling (DAIP Prepolymer) Blending 2. Filler & Initiator Blending Start->Blending Prevent caking Molding 3. Compression Molding (150°C - 180°C) Blending->Molding Degassing 4. Mold 'Bumping' (Volatile Release) Molding->Degassing Critical for void prevention Curing 5. Thermoset Curing (Cross-linking) Degassing->Curing Conditioning 6. Environmental Conditioning (ASTM D618) Curing->Conditioning Moisture equilibration Testing 7. Dielectric Testing (ASTM D150 / D149) Conditioning->Testing

Fig 1: DAIP sample preparation workflow for dielectric testing, highlighting void prevention.

Detailed Step-by-Step Protocol

Phase 1: Material Preparation & Handling

DAIP prepolymers exhibit viscous flow at or near room temperature, making them prone to caking and difficult to handle as normal solids[4]. To ensure uniform distribution of fillers (e.g., silica or short glass fibers) and free radical initiators, the prepolymer must be processed in a cold state.

  • Cryogenic Conditioning: Place the raw DAIP prepolymer chunk in a dry ice chest (-78°C) for a minimum of 12 hours.

  • Cold Milling: Immediately transfer the brittle, cold prepolymer to a milling machine (e.g., a Fitz Mill). Mill the material into a fine powder[4]. Causality: Milling at room temperature causes the resin to heat via friction, leading to premature agglomeration and uneven filler dispersion.

  • Compounding: Blend the powdered DAIP (up to 35% by weight) with inert fillers and a free radical polymerization initiator[4]. Ensure the mixture is kept below 25°C to prevent premature cross-linking.

Phase 2: Compression Molding (ASTM D5948 Compliance)

To test the dielectric properties of solid electrical insulation, the powdered compound must be molded into flat, uniform discs (typically 50 mm in diameter and 2-3 mm thick)[8][10].

  • Mold Preparation: Preheat the compression mold to a temperature between 150°C and 180°C. Apply a highly stable, non-conductive mold release agent to prevent surface defects[4].

  • Loading: Accurately weigh the compounded DAIP powder and load it into the mold cavity.

  • Initial Compression & Bumping (Critical Step): Apply an initial pressure of 15 to 30 MPa. After 10–15 seconds, momentarily release the pressure and slightly open the mold (a process known as "bumping").

    • Causality: Free radical initiators release volatile catalyst fragments as they decompose to trigger thermosetting[4]. If the mold is not bumped, these gases become trapped within the polymer matrix, forming micro-voids. Because the dielectric constant of air is approximately 1, these voids will artificially lower the measured permittivity and create weak points that drastically reduce the dielectric strength measured in ASTM D149[5][7].

  • Final Curing: Reapply full pressure and hold for 3 to 5 minutes to allow complete cross-linking of the diallyl groups[3].

  • Cooling: Cool the mold under pressure to below the glass transition temperature before ejecting the specimen to prevent warpage and internal mechanical stress.

Phase 3: Environmental Conditioning

Moisture acts as a polar plasticizer. While DAIP is highly moisture-resistant, any surface condensation will create conductive pathways that artificially inflate the dissipation factor[7][11].

  • Standard Equilibration: Condition the molded specimens according to ASTM D618. Typically, this requires placing the samples in a controlled environmental chamber at 23°C ± 2°C and 50% ± 5% relative humidity for a minimum of 40 hours prior to testing[12].

  • Desiccation (Optional but Recommended): For absolute baseline measurements, store a subset of samples in a desiccator over anhydrous calcium chloride for 24 hours to establish a "dry" dielectric baseline.

Phase 4: Dielectric Testing Execution
  • ASTM D150 (Permittivity and Dissipation Factor):

    • Place the conditioned DAIP flat specimen between two metallic circular electrodes (larger than 50 mm) connected to an LCR meter[8][13].

    • Apply a test voltage (e.g., 1V AC) at a frequency of 1 MHz[6][13].

    • Measure the parallel capacitance ( Cp​ ) and conductance.

    • Conduct a second run without the specimen (measuring the capacitance of air/vacuum, Cv​ ). The relative dielectric constant is the ratio of these two values ( Cp​/Cv​ )[8][11].

  • ASTM D149 (Dielectric Strength):

    • Submerge the specimen in a dielectric fluid (to prevent surface flashover) and place it between two electrodes[9][14].

    • Apply an alternating voltage at a commercial power frequency (60 Hz)[14][15].

    • Increase the voltage at a slow, controlled rate-of-rise (e.g., 500 V/sec) until the material physically punctures and dielectric breakdown occurs[12][16]. Record the breakdown voltage and divide by the specimen thickness to calculate Volts per Mil (V/mil) or kV/mm[16].

Troubleshooting & Self-Validation System

To ensure the integrity of the experimental data, implement the following self-validating checks:

  • Visual & Microscopic Inspection: Before electrical testing, inspect the molded discs under a stereomicroscope. The presence of surface pitting or internal opacity indicates trapped volatiles (insufficient mold bumping). Discard these samples.

  • Baseline Capacitance Check: If the measured dissipation factor at 1 MHz exceeds 0.020, the sample has likely absorbed ambient moisture or the cross-linking is incomplete. Re-bake the sample at 100°C for 2 hours, desiccate, and retest. If the dissipation factor drops, moisture was the variable; if it remains high, the curing cycle was fundamentally flawed.

References

  • ASM International. Thermosets | Engineered Materials Handbook Desk Edition. Available at: [Link]

  • Studylib. Thermosetting Molding Compounds Standard Specification D 5948. Available at: [Link]

  • ResearchGate. Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin. Available at: [Link]

  • MatWeb. Raschig Group 6501 DAIP. Available at:[Link]

  • Google Patents. US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same.
  • Google Patents. WO2011088343A2 - Dielectric materials and methods of preparation and use thereof.
  • Osaka Soda Co., Ltd. Diallyl Phthalate Resin | Chemical Specialties Division. Available at: [Link]

  • ASTM International. D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant). Available at: [Link]

  • Intertek. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. Available at: [Link]

  • PolyK. ASTM D150, Standard Test Methods for AC Loss Characteristics and Permittivity. Available at:[Link]

  • Rauckman Utility Products. Understanding ASTM D149 Test For Dielectric Strength. Available at:[Link]

  • ASTM International. D149 Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength. Available at: [Link]

  • ResearchGate. Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials. Available at:[Link]

  • Mat-CS. ASTM D150 - Materials Characterization Services. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diallyl Isophthalate (DAIP) Resin Curing

Welcome to the Technical Support Center for diallyl isophthalate (DAIP) resins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the curing conditions for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diallyl isophthalate (DAIP) resins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the curing conditions for their experiments and troubleshooting common issues. As a thermosetting polymer, the curing process of DAIP is a critical step that dictates the final properties of the material. This guide provides in-depth, field-proven insights to help you achieve consistent and optimal results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the curing of DAIP resins, providing a foundational understanding for users.

Q1: What are the typical curing conditions for diallyl isophthalate (DAIP) resins?

A1: DAIP resins are thermosetting polymers that cure through a free-radical polymerization mechanism, which requires heat and a free-radical initiator.[1] Typical curing temperatures range from 135°C to 190°C.[1] The specific temperature and time depend on the initiator used, the thickness of the part, and the desired final properties. Peroxide initiators, such as dicumyl peroxide (DCP), are commonly used to initiate the polymerization process.[1][2] A post-curing step at an elevated temperature, often above the resin's glass transition temperature (Tg), may be necessary to achieve a complete cure and optimal mechanical properties.[1][3]

Q2: How can I determine if my DAIP resin is fully cured?

A2: Several analytical techniques can be used to assess the degree of cure.

  • Differential Scanning Calorimetry (DSC) can measure the residual heat of reaction. A fully cured sample will show no significant exothermic peak during a temperature scan, indicating that the polymerization reaction has gone to completion.[1] Studies on the related diallyl phthalate (DAP) have shown that a post-cure at 165°C may be required to achieve 100% cure.[3][4]

  • Fourier Transform Infrared (FTIR) Spectroscopy can monitor the disappearance of the vinyl C=C double bonds of the allyl groups, which are consumed during polymerization.[1] A fully cured resin will show a significant reduction or absence of these characteristic peaks.[1]

Q3: What are the key factors influencing the final properties of cured DAIP resin?

A3: The final properties of cured DAIP resin are influenced by several factors:

  • Curing Temperature and Time: These parameters directly affect the rate and extent of the cross-linking reactions.[1]

  • Initiator Type and Concentration: The choice of initiator and its concentration will determine the initiation rate of polymerization and can influence the final network structure.[1]

  • Post-Curing: A post-curing step can enhance the degree of cure, leading to improved thermal and mechanical properties.[1][3]

  • Fillers and Additives: The incorporation of fillers, such as glass fibers, can significantly enhance mechanical strength.[1]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments with DAIP resins.

Issue 1: Incomplete or Soft Cure

Q: My DAIP resin is soft or tacky after the curing cycle. What could be the cause?

A: An incomplete cure can result from several factors. Use the following guide to troubleshoot the issue.

Troubleshooting Steps for Incomplete Cure:
  • Verify Initiator: Ensure the correct initiator was used and at the appropriate concentration. Insufficient initiator will lead to an incomplete reaction.[1] The activity of an initiator is often expressed by its half-life, which should be matched to the desired curing temperature.

  • Check for Inhibitors: Contaminants or inherent inhibitors in the resin system can retard or prevent polymerization. Ensure all equipment is clean and that the resin has been stored correctly.[1]

  • Atmospheric Oxygen Inhibition: Oxygen can inhibit free-radical polymerization at the surface, leading to tackiness. Curing in an inert atmosphere (e.g., nitrogen) can mitigate this effect.[1]

  • Insufficient Temperature/Time: The curing temperature may be too low, or the curing time too short. The ambient temperature should ideally be between 72°-85°F.[5] Curing below the recommended temperature can slow the exothermic reaction.[5] Verify your curing schedule and consider increasing the temperature or duration. A post-cure above the glass transition temperature (Tg) is often required for complete cross-linking.[3][4]

Issue 2: Yellowing of Cured Resin

Q: My cured DAIP resin has a yellow tint. How can I prevent this?

A: Yellowing in thermoset resins can be caused by several factors, primarily related to oxidation and thermal degradation.

Troubleshooting Steps for Yellowing:
  • Curing Temperature: Excessive curing temperatures can lead to thermal degradation and discoloration. Optimize the curing temperature to be within the recommended range.[1]

  • Exposure to UV Light: Prolonged exposure to UV radiation, including from sunlight, can cause yellowing. Store the resin and the cured parts away from direct sunlight. Applying a UV-protective coating can also help.[1]

  • Oxidation: The presence of oxygen, especially at elevated temperatures, can contribute to yellowing. Curing in an inert atmosphere can minimize this.[1]

  • Purity of Resin: Impurities in the resin or contamination can lead to discoloration during curing. Ensure you are using high-purity resin and clean equipment.[1]

Issue 3: Brittle Cured Parts

Q: The cured DAIP parts are brittle and fracture easily. What is the cause?

A: Brittleness in cured thermoset parts often indicates issues with the polymer network structure.

Troubleshooting Steps for Brittle Parts:
  • Incomplete Cure: An under-cured resin will not have developed its full mechanical strength and can be brittle. Verify the degree of cure using DSC or FTIR and adjust curing conditions accordingly.[1] Post-curing is a critical step for enhancing the toughness of DAIP resins.[3]

  • Excessive Cross-linking: Overly aggressive curing conditions (very high temperatures or long times) can sometimes lead to a highly cross-linked but brittle network.

  • Internal Stresses: Rapid cooling after curing can induce internal stresses, leading to brittleness. Implement a controlled cooling ramp (e.g., 2-5°C per minute) to minimize stress.[3]

  • Formulation: The inherent properties of the DAIP resin formulation can lead to brittleness.[6] Consider reformulating with toughening agents, such as blending with epoxy resins, if the application allows.[6]

Summary of Troubleshooting Issues
IssuePotential CausesRecommended Actions
Incomplete or Soft Cure Insufficient initiator, presence of inhibitors, oxygen inhibition, incorrect cure temperature/time.Verify initiator concentration, ensure clean equipment, cure in an inert atmosphere, optimize cure schedule, perform a post-cure.[1][5]
Yellowing of Cured Resin Excessive cure temperature, UV exposure, oxidation, resin impurities.Optimize cure temperature, protect from UV light, cure in an inert atmosphere, use high-purity resin.[1]
Brittle Cured Parts Incomplete cure, excessive cross-linking, internal stresses from rapid cooling.Ensure complete cure with post-curing, optimize cure cycle, implement a controlled cooling ramp.[1][3]

Visual Guides and Workflows

DAIP Curing Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common curing issues with DAIP resins.

G start Start: Curing Issue Detected issue Identify Issue: Soft/Tacky, Yellow, Brittle? start->issue soft_tacky Soft / Tacky Cure issue->soft_tacky Soft/Tacky yellowing Yellowing issue->yellowing Yellow brittle Brittle Parts issue->brittle Brittle check_initiator Check Initiator Type & Concentration soft_tacky->check_initiator check_temp_time Check Cure Temp & Time check_initiator->check_temp_time check_inhibition Consider Inhibition (Oxygen, Contaminants) check_temp_time->check_inhibition solution Implement Solution & Re-evaluate check_inhibition->solution check_cure_temp Cure Temperature Too High? yellowing->check_cure_temp check_uv UV Exposure? check_cure_temp->check_uv check_atmosphere Cure in Inert Atmosphere? check_uv->check_atmosphere check_atmosphere->solution check_cure_completeness Verify Degree of Cure (DSC/FTIR) brittle->check_cure_completeness check_cooling Cooling Rate Too Fast? check_cure_completeness->check_cooling check_formulation Consider Toughening Agents check_cooling->check_formulation check_formulation->solution

Caption: Troubleshooting workflow for DAIP resin curing issues.

Mechanism: Free-Radical Polymerization of DAIP

DAIP cures via a free-radical addition polymerization across the allyl groups. This process is typically initiated by the thermal decomposition of a peroxide initiator.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Initiator (R-O-O-R) Initiator (R-O-O-R) 2 R-O• 2 R-O• Initiator (R-O-O-R)->2 R-O• Heat (Δ) R-O• R-O• DAIP Monomer DAIP Monomer R-O•->DAIP Monomer Growing Polymer Chain Growing Polymer Chain DAIP Monomer->Growing Polymer Chain Growing Polymer Chain->DAIP Monomer + Monomer Cross-linked Network Cross-linked Network Growing Polymer Chain->Cross-linked Network Cross-linking

Caption: Simplified mechanism of DAIP free-radical polymerization.

Experimental Protocols

Protocol 1: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)

Objective: To quantify the extent of cure in a DAIP sample by measuring its residual heat of reaction.

Materials:

  • Uncured liquid DAIP resin (with initiator)

  • Cured DAIP sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and hermetic sealing press

  • Microbalance

Methodology:

  • Sample Preparation (Uncured Reference):

    • Accurately weigh 5-10 mg of the uncured liquid DAIP resin mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization. This sample will be used to determine the total heat of reaction (ΔH_total) for a fully uncured sample.

  • Sample Preparation (Cured Sample):

    • Accurately weigh 5-10 mg of your cured DAIP resin sample into another aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the uncured sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan will measure the total heat of reaction (ΔH_total).

    • Heat the cured sample using the same temperature program. This will measure the residual heat of reaction (ΔH_residual).

  • Data Analysis:

    • Integrate the area under the exothermic peak for both the uncured and cured samples to obtain ΔH_total and ΔH_residual, respectively.

    • Calculate the degree of cure (α) using the following equation:

      • α (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100

    • A degree of cure approaching 100% indicates a fully cured sample.[1]

Protocol 2: Post-Curing Procedure to Enhance Mechanical Properties

Objective: To enhance the mechanical properties of a cured DAIP sample by completing the cross-linking reaction.

Materials:

  • Cured DAIP sample

  • Programmable laboratory oven with uniform heating and ventilation

  • Thermocouple for temperature monitoring

Methodology:

  • Placement: After the initial cure, place the DAIP sample in the laboratory oven. For delicate or complex geometries, consider using a fixture to prevent warping.[3]

  • Heating Ramp: Program the oven to ramp up to the desired post-curing temperature at a controlled rate (e.g., 2-5°C per minute) to minimize thermal shock.[3] The optimal post-curing temperature is typically above the material's glass transition temperature (Tg). For the related DAP resin, a post-cure temperature of 165°C was found to be effective.[3][4]

  • Hold Time: Hold the sample at the post-curing temperature for a specified duration. A post-cure of 60-90 minutes has been shown to be effective for some thermoset resins.[3]

  • Cooling Ramp: After the hold time, program the oven to cool down to room temperature at a slow, controlled rate (e.g., 2-5°C per minute) to reduce internal stresses.[3]

  • Evaluation: After post-curing, evaluate the material's mechanical properties (e.g., toughness, hardness) to confirm improvement.

References

  • Technical Support Center: Diallyl Isophthal
  • addressing flow and molding issues with diallyl isophthal
  • Technical Support Center: Diallyl Isophthalate (DAIP) Post-Curing Effects - Benchchem. (URL: )
  • Curing Reaction and Kinetic Parameters of Diallyl Orthophthalate Resin with Initiator Dicumyl Peroxide - Scientific.net. (URL: [Link])

  • DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya. (URL: [Link])

  • Resin Troubleshooting Guide for Beginners - Art and Glow. (URL: [Link])

  • Beyond Resin Fails: Expert Solutions for Curing Issues, Bubbles, Dimples, and Cracks. (URL: [Link])

  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])

  • Characterization of Fiberglass-Filled Diallyl Phthalate Plastic Molding Resins and Molded Parts, - DTIC. (URL: [Link])

Sources

Optimization

Minimizing volumetric shrinkage in diallyl isophthalate molding

A Scientist's Guide to Minimizing Volumetric Shrinkage Welcome to the technical support center for Diallyl Isophthalate (DAIP) resins. This guide is designed for researchers, scientists, and engineers who are leveraging...

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Author: BenchChem Technical Support Team. Date: April 2026

A Scientist's Guide to Minimizing Volumetric Shrinkage

Welcome to the technical support center for Diallyl Isophthalate (DAIP) resins. This guide is designed for researchers, scientists, and engineers who are leveraging the exceptional properties of DAIP for demanding applications and require precise dimensional control. As a thermosetting polymer, DAIP is renowned for its outstanding thermal stability, chemical resistance, and electrical insulation properties, making it a material of choice for high-performance electrical connectors, insulators, and other critical components.[1][2][3]

However, the very chemical reaction that imparts these desirable qualities—the cross-linking of polymer chains—inherently leads to a reduction in volume, known as volumetric shrinkage. While shrinkage is an unavoidable aspect of thermoset molding, its magnitude can be controlled and minimized. This guide provides in-depth, field-proven insights into the mechanisms of DAIP shrinkage and offers practical, step-by-step solutions to achieve the dimensional accuracy your experiments demand.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of volumetric shrinkage in DAIP molding.

Q1: What exactly is volumetric shrinkage in DAIP molding, and what are the underlying causes?

A: Volumetric shrinkage is the dimensional reduction a DAIP part undergoes as it transitions from a molten prepolymer to a solid, cured state inside the mold.[4] This phenomenon is driven by two primary mechanisms:

  • Curing Shrinkage: The primary cause is the polymerization (curing) process itself. DAIP prepolymer molecules are joined together by covalent bonds during cross-linking. This process draws the molecules closer, resulting in a more compact, denser structure that occupies less volume than the uncured resin.

  • Thermal Contraction: Like most materials, DAIP expands when heated and contracts as it cools.[5] The molded part is ejected at a high temperature and cools to ambient temperature, causing it to shrink further. The total observed shrinkage is a combination of both curing and thermal effects.

Q2: What are the key factors that I need to control to manage shrinkage?

A: The final shrinkage of a molded DAIP part is a complex interplay of material characteristics, processing parameters, and mold design. Understanding these factors is the first step toward controlling them.

  • Material Properties: The specific formulation of the DAIP molding compound is critical. The type and amount of filler (e.g., glass fibers, minerals) significantly reduce shrinkage, as these materials are dimensionally stable.[6] The resin chemistry itself and the initiator system used also play a role.[7]

  • Processing Parameters: These are the variables you can adjust during the molding process. The most influential are mold temperature, injection or transfer pressure, holding pressure and time, and cure time.[4][8]

  • Mold & Part Design: Part geometry, especially wall thickness, has a major impact. Thicker sections cool slower and tend to shrink more.[8] The design of the mold, including the gate size and location, as well as the venting system, is crucial for managing material flow and pressure, which directly affects shrinkage.[9]

Q3: How does incorporating fillers, such as glass fibers, impact shrinkage?

A: Fillers are a powerful tool for minimizing shrinkage. Since materials like glass fibers or mineral powders do not shrink during the curing process, they displace the shrinking resin, leading to a lower overall volumetric shrinkage for the composite part.[6] However, fibrous fillers can introduce a new challenge: anisotropic shrinkage. The fibers tend to align in the direction of resin flow, causing the part to shrink less in the direction of flow and more in the transverse (cross-flow) direction. This can lead to warpage if not managed through proper part and mold design.

Q4: What is "post-molding shrinkage" and how is it different from in-mold shrinkage?

A: Post-molding shrinkage refers to the dimensional changes that occur after the part has been ejected from the mold.[10] It can be caused by two main factors:

  • Incomplete Curing: If the part is not 100% cured in the mold, the cross-linking reaction can continue slowly over time, especially if the part is exposed to elevated temperatures, causing further shrinkage.

  • Stress Relaxation: Internal stresses are molded into the part during the high-pressure injection and subsequent cooling phases. Over time, these stresses can relax, leading to slight changes in dimension.

The most effective way to stabilize dimensions and minimize post-molding shrinkage is to perform a post-curing operation. This involves heating the part in an oven at a temperature typically above its glass transition temperature to ensure complete cure and relieve internal stresses.[7][11]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured, cause-and-effect approach to solving common shrinkage-related defects.

Problem: My molded DAIP parts exhibit excessive shrinkage, consistently measuring smaller than the design specifications.

This is the most common shrinkage issue, indicating that the material is not sufficiently compensating for the volume reduction during molding.

Causality & Troubleshooting Workflow

The following diagram illustrates the logical workflow for diagnosing and correcting excessive shrinkage.

G Start Excessive Shrinkage Observed Check_Pressure Step 1: Analyze Packing & Holding Pressure Start->Check_Pressure Is_Pressure_Opt Is Pressure Maximized? Check_Pressure->Is_Pressure_Opt Increase_Pressure Action: Increase Holding Pressure & Time Is_Pressure_Opt->Increase_Pressure No Check_Gate Step 2: Examine Gate Freeze-Off Is_Pressure_Opt->Check_Gate Yes Increase_Pressure->Check_Pressure Re-evaluate Is_Gate_OK Is Gate Freezing Prematurely? Check_Gate->Is_Gate_OK Modify_Gate Action: Increase Gate Size or Increase Mold Temp at Gate Is_Gate_OK->Modify_Gate Yes Check_Temp Step 3: Evaluate Mold Temperature Is_Gate_OK->Check_Temp No Modify_Gate->Check_Gate Re-evaluate Is_Temp_Opt Is Mold Temp Too Low? Check_Temp->Is_Temp_Opt Increase_Temp Action: Increase Mold Temperature Incrementally Is_Temp_Opt->Increase_Temp Yes Check_Cure Step 4: Verify Cure Cycle Is_Temp_Opt->Check_Cure No Increase_Temp->Check_Temp Re-evaluate Is_Cure_Complete Is Cure Time/Temp Sufficient? Check_Cure->Is_Cure_Complete Increase_Cure Action: Increase Cure Time or Consider Post-Cure Is_Cure_Complete->Increase_Cure No Resolved Problem Resolved Is_Cure_Complete->Resolved Yes Increase_Cure->Check_Cure Re-evaluate

Caption: Cause-and-effect diagram of key factors influencing shrinkage.

References
  • Diallyl Isophthalate (DAIP). Shandong Shimizu Chemicals Co., Ltd. [Link]

  • ASTM D6289-03 - Standard Test Method for Measuring Shrinkage from Mold Dimensions of Molded Thermosetting Plastics. iTeh Standards. [Link]

  • Diallyl Isophthalate - DAIP. AZoM. [Link]

  • D6289 Standard Test Method for Measuring Shrinkage from Mold Dimensions of Molded Thermosetting Plastics. ASTM International. [Link]

  • Measuring Shrinkage from Mold Dimensions of Molded Thermosetting Plastics. ASTM International. [Link]

  • D6289 Standard Test Method for Measuring Shrinkage from Mold Dimensions of Molded Thermosetting Plastics. ASTM International. [Link]

  • Diallyl Phthalate Resin. OSAKA SODA CO., LTD. [Link]

  • ASTM D955 Shrinkage From Mold Dimensions. Infinita Lab. [Link]

  • Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds. RASCHIG Duroplaste. [Link]

  • Scale-up Synthesis of Diallyl-Phthalate Prepolymer. OSTI.GOV. [Link]

  • How to Control Injection Molding Shrinkage: Tips & Factors. WayKen. [Link]

  • How to Troubleshoot Common Injection Molding Defects. Veejay Plastic. [Link]

  • Uncovering Molding Defects and How To Troubleshoot. Midstate Mold. [Link]

  • The fundamentals of shrinkage in thermoplastics. Covestro. [Link]

  • Diallyl phthalate molding compositions.
  • 11 Injection Molding Defects and Troubleshooting. Elastron. [Link]

  • Low shrinkage unsaturated polyester resin compositions.
  • How to Troubleshoot 9 Common Defects in Injection Molded Parts. RJG, Inc. [Link]

  • Characterization of Fiberglass-Filled - Diallyl Phthalate Plastic Molding Resins. DTIC. [Link]

  • How Can You Master Shrinkage Control in Precision Injection Molding? First-Shot. [Link]

  • How to Control Shrinkage During Injection Molding. Hansen Plastics Corporation. [Link]

  • MOLD SHRINKAGE OF COLORED PLASTICS INDUCED BY ORGANIC PIGMENTS. J-STAGE. [Link]

  • Defect Guide: Injection Molding Troubleshooting. Plastic Molded Concepts. [Link]

  • How to prevent shrinkage in injection molding. Quora. [Link]

  • Shrinkage in Injection Molding: Causes and Control. Plásticos de Lezo. [Link]

Sources

Troubleshooting

Technical Support Center: Diallyl Isophthalate (DAIP) Polymerization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for diallyl isophthalate (DAIP) polymerization. As Senior Application Scientists, we understand that achievi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diallyl isophthalate (DAIP) polymerization. As Senior Application Scientists, we understand that achieving complete and consistent polymerization is critical for the success of your research and development projects. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you overcome common challenges encountered during the curing process. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Troubleshooting Guide: Incomplete Polymerization

This section addresses the most common and frustrating issue in DAIP thermoset chemistry: achieving a full, robust cure. The following question-and-answer format is designed to walk you through a logical diagnostic process.

Question: My cured DAIP resin is soft, tacky, or rubbery. What are the potential causes, and how can I resolve this?

An incomplete or soft cure is a clear indication that the polymerization reaction has not proceeded to completion, resulting in a polymer network with insufficient cross-link density. This can be attributed to several factors, each of which must be systematically investigated.

Causality-Driven Troubleshooting Workflow

1. Initiator System: The Catalyst for Polymerization

The free-radical initiator is the linchpin of the entire curing process. Insufficient or inactive initiators are the most frequent culprits behind incomplete polymerization.

  • Insufficient Initiator Concentration: A lower-than-required concentration of the initiator will generate fewer free radicals, leading to a slower reaction rate and a premature termination of chain growth before a complete network is formed.[1][2] The polymerization rate is directly influenced by the number of generated radicals.[2]

    • Action: Verify the initiator concentration against the manufacturer's datasheet or established literature for your specific DAIP grade and application. If in doubt, create a small test matrix with incrementally higher initiator concentrations (e.g., 0.5%, 1.0%, 2.0% by weight) to determine the optimal level.[3]

  • Degraded or Inactive Initiator: Peroxide initiators, commonly used for DAIP, have a finite shelf life and are sensitive to heat and light. Improper storage can lead to decomposition, rendering the initiator ineffective.

    • Action: Always use a fresh, properly stored initiator. If the initiator's age or storage conditions are questionable, discard it and use a new batch.

  • Incorrect Initiator Type: Different initiators have different decomposition temperatures (half-lives). Using an initiator with a half-life temperature significantly higher than your curing temperature will result in a very slow rate of free radical generation and an incomplete cure.

    • Action: Ensure the selected initiator is appropriate for your chosen curing temperature. For example, benzoyl peroxide (BPO) is effective at lower temperatures (80-100°C), while dicumyl peroxide (DCP) requires higher temperatures (150-180°C) to initiate the reaction effectively.[3][4]

2. Thermal Conditions: Driving the Reaction Forward

Curing of DAIP is a thermosetting process; adequate thermal energy is non-negotiable.

  • Curing Temperature is Too Low: The rate of polymerization is highly dependent on temperature. If the temperature is too low, the initiator will not decompose at a sufficient rate, and the monomer will not have enough energy to react, leading to an incomplete cure.[1]

    • Action: Increase the curing temperature in small increments (e.g., 5-10°C) and monitor the effect on the final properties. Ensure your oven or press is calibrated and providing a uniform and stable temperature. Typical curing temperatures for DAIP range from 135°C to 190°C.[1]

  • Curing Time is Too Short: Polymerization is not instantaneous. Insufficient time at the curing temperature will not allow the cross-linking reactions to proceed to completion.

    • Action: Extend the curing time. Consider implementing a post-curing step at a temperature at or above the glass transition temperature (Tg) of the resin.[1][5] A post-cure is often necessary to drive the reaction to 100% completion and enhance mechanical properties.[5][6]

3. Environmental and Chemical Inhibitors: Stopping the Reaction in its Tracks

Certain substances can interfere with the free-radical polymerization mechanism, acting as "chain terminators" that halt the reaction prematurely.

  • Atmospheric Oxygen Inhibition: Oxygen is a well-known inhibitor of free-radical polymerization, particularly at the surface of the resin, which can result in a tacky or uncured surface layer.[1]

    • Action: If surface tackiness is the primary issue, cure the resin in an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] Alternatively, using a mold can minimize the surface area exposed to air.

  • Monomer Impurities: The DAIP monomer itself may contain inhibitors added by the manufacturer for stabilization during transport and storage. While these are typically overcome by the initiator during curing, excessive amounts or the presence of other impurities can prevent complete polymerization.

    • Action: If you suspect monomer purity issues, consider purifying the monomer before use. A standard method involves washing with a dilute alkali solution to remove acidic inhibitors, followed by washing with deionized water and drying. See the detailed protocol below.

  • Contamination: Contaminants from unclean equipment, mixing vessels, or release agents can also inhibit the reaction.

    • Action: Ensure all equipment is scrupulously clean.[7][8] If using a mold release agent, ensure it is compatible with the DAIP resin system and applied as a very thin, uniform layer.

Troubleshooting Logic Flowchart

The following diagram outlines a systematic approach to diagnosing and resolving incomplete DAIP polymerization.

G Start Start: Incomplete or Soft Cure Observed CheckInitiator Step 1: Verify Initiator System Start->CheckInitiator Concentration Is concentration correct? CheckInitiator->Concentration Age Is initiator fresh and properly stored? Concentration->Age Yes AdjustConc Action: Adjust concentration per datasheet/literature. Concentration->AdjustConc No Type Is initiator type correct for the temperature? Age->Type Yes ReplaceInit Action: Replace with fresh initiator. Age->ReplaceInit No SelectInit Action: Select initiator with appropriate half-life. Type->SelectInit No CheckThermal Step 2: Verify Thermal Conditions Type->CheckThermal Yes AdjustConc->CheckThermal ReplaceInit->CheckThermal SelectInit->CheckThermal Temp Is cure temperature adequate? CheckThermal->Temp Time Is cure time sufficient? Temp->Time Yes IncreaseTemp Action: Increase temperature in 5-10°C increments. Temp->IncreaseTemp No IncreaseTime Action: Increase cure time and/or add post-cure step. Time->IncreaseTime No CheckInhibitors Step 3: Investigate Inhibitors Time->CheckInhibitors Yes IncreaseTemp->CheckInhibitors IncreaseTime->CheckInhibitors Oxygen Is surface tacky? CheckInhibitors->Oxygen Purity Is monomer purity questionable? Oxygen->Purity No UseInert Action: Cure in an inert atmosphere (N2, Ar). Oxygen->UseInert Yes PurifyMonomer Action: Purify monomer before use. Purity->PurifyMonomer Yes Resolved Problem Resolved Purity->Resolved No UseInert->Resolved PurifyMonomer->Resolved G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Calculation PrepUncured 1a. Prepare uncured sample: ~5-10 mg liquid resin in hermetic pan. RunUncured 2a. Run DSC on uncured sample. Heat at 10°C/min to 250°C. Measure total heat of reaction (ΔH_total). PrepUncured->RunUncured PrepCured 1b. Prepare cured sample: ~5-10 mg solid piece in hermetic pan. RunCured 2b. Run DSC on cured sample. Use identical heating program. Measure residual heat of reaction (ΔH_residual). PrepCured->RunCured Calculate 3. Calculate Degree of Cure (%): (1 - (ΔH_residual / ΔH_total)) * 100 RunUncured->Calculate RunCured->Calculate

Caption: Workflow for determining the degree of cure using DSC.

Methodology:

  • Sample Preparation:

    • Uncured Reference: Accurately weigh 5-10 mg of the uncured DAIP resin (monomer + initiator mixture) into a hermetic aluminum DSC pan. Seal the pan.

    • Cured Sample: Accurately weigh 5-10 mg of the cured DAIP material into a separate hermetic aluminum DSC pan. Seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the uncured sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan will determine the total heat of reaction (ΔH_total) for a fully uncured sample.

    • Using the identical temperature program, heat the cured sample . This scan will measure the residual heat of reaction (ΔH_residual).

  • Data Analysis:

    • Integrate the area under the exothermic peak for both the uncured and cured samples to determine ΔH_total and ΔH_residual, respectively (in J/g).

    • Calculate the degree of cure using the following equation:

      • Degree of Cure (%) = (1 - (ΔH_residual / ΔH_total)) x 100

    • A degree of cure >95% is generally considered complete.

Protocol 2: Monomer Purification

This protocol removes acidic inhibitors from the DAIP monomer.

  • Materials: DAIP monomer, 5% aqueous sodium hydroxide (NaOH) solution, deionized water, saturated sodium chloride (NaCl) solution, anhydrous magnesium sulfate (MgSO₄), separatory funnel, rotary evaporator.

  • Procedure:

    • Place the DAIP monomer in a separatory funnel.

    • Add an equal volume of 5% NaOH solution. Shake vigorously for 2 minutes. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the monomer two times with equal volumes of deionized water, discarding the aqueous layer each time.

    • Wash the monomer once with an equal volume of saturated NaCl solution to help break any emulsions. Discard the aqueous layer.

    • Transfer the organic layer (DAIP) to a flask and add anhydrous MgSO₄. Swirl and let it stand for 30 minutes to remove residual water.

    • Filter the mixture to remove the MgSO₄.

    • The purified monomer can be used directly or stored under refrigeration in a dark bottle. For highest purity, vacuum distillation can be performed, but this is often not necessary for routine applications. [9]

References

  • Technical Support Center: Diallyl Isophthal
  • Diallyl Isophthal
  • Technical Support Center: Diallyl Isophthalate (DAIP) Post-Curing Effects - Benchchem.
  • addressing flow and molding issues with diallyl isophthal
  • Curing Reaction and Kinetic Parameters of Diallyl Orthophthalate Resin with Initiator Dicumyl Peroxide - Scientific.net. [Link]

  • CN108911986B - Preparation method of diallyl isophthalate - Google P
  • Blue Diallyl Phthalate Powder Cure Schedule.xlsx - Allied High Tech Products, Inc. [Link]

  • Blue Diallyl Phthalate Powder Cure Schedule - Allied High Tech Products, Inc. [Link]

  • Application Notes and Protocols for the Characterization of Diallyl Hexahydrophthal
  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC. [Link]

  • Characterization of Fiberglass-Filled - Diallyl Phthalate Plastic Molding Resins - DTIC. [Link]

Sources

Optimization

🛠️ Technical Support Center: Diallyl Isophthalate (DAIP) Resin Optimization

Welcome to the DAIP Technical Support Center. This portal is designed for researchers, materials scientists, and drug development professionals engineering high-performance thermosetting polymers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DAIP Technical Support Center. This portal is designed for researchers, materials scientists, and drug development professionals engineering high-performance thermosetting polymers. Below, you will find field-proven FAQs, causality-driven troubleshooting guides, and self-validating experimental protocols to optimize peroxide initiator concentrations in your DAIP formulations.

📚 Section 1: Fundamentals of DAIP Polymerization (FAQs)

Q1: Why is the precise concentration of peroxide initiator critical for DAIP polymerization? A1: Diallyl isophthalate (DAIP) is a thermosetting prepolymer that relies on free-radical polymerization to form a highly cross-linked, heat-resistant network. The initiator concentration directly dictates the radical flux within the system.

  • Causality: If the concentration is too low (typically <0.1 wt%), the reaction terminates prematurely due to radical recombination or scavenging, leaving unreacted allyl groups and resulting in a soft, under-cured matrix. Conversely, excessive initiator (>5.0 wt%) accelerates the exothermic reaction too rapidly, leading to short kinetic chain lengths, excessive cross-linking, internal thermal stress, and severe brittleness. Optimizing the concentration (usually between 0.1% to 5.0% by weight) ensures a balance between the degree of cure and the structural integrity of the final polymer network 12.

Q2: Which peroxide initiators are most effective for DAIP, and how do their decomposition kinetics influence the cure cycle? A2: The choice of peroxide must align with the target curing temperature (typically 135°C to 190°C). High-temperature peroxides such as dicumyl peroxide (DCP) and tert-butyl peroxybenzoate (TBPB) are preferred because they remain stable at room temperature but decompose efficiently at elevated temperatures [[1]](). The 1-minute half-life temperature of the peroxide dictates the initiation rate; for instance, peroxides with a 1-minute half-life around 180°C provide a controlled radical release that prevents premature gelation (short pot life) while ensuring complete consumption of the prepolymer's double bonds 3.

🔍 Section 2: Troubleshooting Guide for Curing Issues

Issue 1: The cured DAIP resin is soft, tacky, or exhibits a low glass transition temperature (Tg).

  • Root Cause: Incomplete polymerization resulting from insufficient radical generation, low curing temperatures, or atmospheric oxygen inhibition.

  • Corrective Actions:

    • Verify Initiator Dosage: Ensure the peroxide concentration is within the optimal 0.5% - 5.0% range. Insufficient initiator leads directly to an incomplete reaction 4.

    • Check Curing Temperature: The mold temperature must exceed the activation energy threshold of the specific peroxide (e.g., >135°C for TBPB) 4.

    • Mitigate Oxygen Inhibition: Oxygen scavenges free radicals at the surface. Cure under an inert nitrogen atmosphere to prevent surface tackiness 4.

Issue 2: The molded DAIP component is highly brittle and prone to micro-cracking.

  • Root Cause: Excessive cross-linking density or internal thermal stresses generated by a runaway exothermic reaction.

  • Corrective Actions:

    • Reduce Initiator Concentration: High radical flux creates a rigid, brittle network. Step down the peroxide concentration in 0.5% increments.

    • Optimize Cooling Ramp: Rapid cooling induces internal stress. Implement a controlled cooling ramp (e.g., 2°C/min) post-cure to allow polymer chain relaxation 4.

Issue 3: Yellowing or discoloration of the cured resin.

  • Root Cause: Thermal degradation or oxidation, often exacerbated by excessive curing temperatures or localized thermal spikes from high initiator loads.

  • Corrective Actions:

    • Lower Peak Temperature: Keep the curing temperature strictly below 190°C to prevent thermal degradation 4.

    • Evaluate Peroxide Blends: Utilizing a blend of a mid-temperature and high-temperature peroxide (e.g., Acetylacetone peroxide and TBPB) can compress the energy release, preventing the localized thermal spikes that cause yellowing 5.

📊 Section 3: Quantitative Data Summaries

The table below summarizes common peroxide initiators used for DAIP, their thermal characteristics, and recommended concentrations for optimal cross-linking.

Initiator Type1-Minute Half-Life Temp (°C)Recommended Concentration (wt%)Curing Characteristics & Application Notes
tert-Butyl peroxybenzoate (TBPB) ~165°C0.5% - 2.0%Excellent balance of pot life and high-temperature cure. Ideal for standard molding 1, 5.
Dicumyl peroxide (DCP) ~170°C1.0% - 3.0%Provides high cross-linking efficiency at elevated temperatures. Good for thick-walled parts 3.
di-tert-Butyl peroxide (DTBP) ~190°C1.0% - 5.0%Requires higher curing temperatures; highly stable at room temperature, offering exceptionally long pot life 1, 2.

🔬 Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation adjustment must be validated. Use the following protocols to create a closed-loop validation system for your DAIP formulations.

Protocol 1: Determination of Gel Time and Peak Exothermic Temperature

Objective: Establish the reactivity profile and safety margins of the DAIP-peroxide formulation.

  • Preparation: Accurately weigh 100g of DAIP prepolymer and the target concentration of peroxide initiator (e.g., 2.0g of TBPB) into a clean mixing vessel.

  • Homogenization: Mix the components thoroughly for 5 minutes, avoiding excessive air entrapment.

  • Setup: Transfer a 10g aliquot into a standard glass test tube and insert a calibrated thermocouple directly into the geometric center of the resin mass.

  • Thermal Exposure: Submerge the test tube in a controlled silicone oil bath set to 150°C [[2]]().

  • Monitoring: Record the temperature-time profile. The gel time is the exact point at which the resin ceases to flow and becomes stringy. The peak exothermic temperature is the maximum temperature reached during the runaway reaction 6.

  • Validation Check: If the peak exotherm exceeds the degradation temperature of DAIP (causing smoking or yellowing), the initiator concentration is too high and must be reduced.

Protocol 2: Quantifying Degree of Cure via Differential Scanning Calorimetry (DSC)

Objective: Verify that the chosen initiator concentration achieves >95% cure.

  • Baseline Measurement: Weigh 5-10 mg of the uncured DAIP/peroxide mixture into a standard aluminum DSC pan and seal hermetically 4.

  • Total Heat Analysis: Heat the sample from 25°C to 250°C at a constant rate of 10°C/min under a nitrogen atmosphere. Integrate the exothermic peak to determine the total heat of reaction ( ΔHtotal​ ).

  • Post-Cure Measurement: Weigh 5-10 mg of your cured DAIP sample into a separate aluminum DSC pan.

  • Residual Heat Analysis: Run the identical temperature program to measure the residual heat of reaction ( ΔHresidual​ ).

  • Calculation: Degree of Cure (%) = [(ΔHtotal​−ΔHresidual​)/ΔHtotal​]×100 .

  • Validation Check: A fully optimized and cured system will show a ΔHresidual​ approaching zero (Degree of Cure > 95%) 4.

📈 Section 5: Visualizations & Logic Workflows

OptimizationWorkflow Start Start DAIP Formulation Select Select Peroxide Initiator (e.g., TBPB, DCP) Start->Select Dose Set Concentration (0.5% - 5.0% wt) Select->Dose Cure Thermal Curing (135°C - 190°C) Dose->Cure Test DSC / FTIR Analysis Cure->Test Decision Degree of Cure > 95%? Test->Decision Success Optimal Formulation Decision->Success Yes Adjust Adjust Concentration or Temperature Decision->Adjust No Adjust->Dose

Workflow for optimizing peroxide initiator concentration in DAIP resins.

Causality Conc Peroxide Concentration Low Too Low (< 0.5%) Conc->Low Optimal Optimal (0.5% - 5.0%) Conc->Optimal High Too High (> 5.0%) Conc->High UnderCure Incomplete Cure (Soft/Tacky) Low->UnderCure Good High Heat Resistance & Mechanical Strength Optimal->Good Brittle Excessive Crosslinking (Brittle/Yellowing) High->Brittle

Causality diagram illustrating the impact of initiator concentration on DAIP properties.

📖 References

  • Title: US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same Source: Google Patents URL:

  • Title: Technical Support Center: Diallyl Isophthalate (DAIP) Resins Source: Benchchem URL:

  • Title: JP2008255338A - Diallyl phthalate resin composition Source: Google Patents URL:

  • Title: Curable polymer composition (PCT) Source: Googleapis.com URL:

  • Title: EP1084184A1 - Peroxide blend compositions and methods for curing polyester resins Source: Google Patents URL:

  • Title: Addressing flow and molding issues with diallyl isophthalate resins Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Mitigating Thermal Yellowing in Diallyl Isophthalate (DAIP) Clear Coatings

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Diallyl Isophthalate (DAIP) clear coat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Diallyl Isophthalate (DAIP) clear coatings in high-performance applications (e.g., medical device encapsulation, optical lenses, and sterile packaging).

DAIP is highly valued for its exceptional dimensional stability, chemical resistance, and high-temperature performance[1]. However, maintaining optical clarity and preventing thermal yellowing during high-temperature curing or long-term thermal exposure remains a critical formulation challenge.

Mechanistic Overview of DAIP Thermal Degradation

Before troubleshooting, it is essential to understand the chemical causality behind yellowing. Thermal yellowing in DAIP networks is primarily driven by thermo-oxidative degradation and initiator-induced side reactions .

When exposed to elevated temperatures, the allylic hydrogens in the DAIP polymer network are susceptible to oxygen attack, forming hydroperoxides. These hydroperoxides undergo homolytic cleavage, generating free radicals that propagate degradation and form conjugated double bonds (chromophores)[2]. Furthermore, excessive peroxide initiators can act as oxidizing agents, reacting with formulation additives and accelerating discoloration[3].

DAIP_Degradation DAIP DAIP Prepolymer & Monomer Crosslinked Crosslinked DAIP Network DAIP->Crosslinked Polymerization Initiator Peroxide Initiator (e.g., t-Butyl Perbenzoate) Radicals Free Radicals (Alkyl & Peroxy) Initiator->Radicals Thermal Cleavage Heat Thermal Curing (>120°C) Heat->Radicals Radicals->Crosslinked Crosslinking Oxidation Thermo-Oxidation (O2 Attack on Allylic H) Crosslinked->Oxidation Heat + O2 Chromophores Conjugated Chromophores (Yellowing) Oxidation->Chromophores Degradation PrimaryAO Primary Antioxidant (Hindered Phenol) PrimaryAO->Radicals Scavenges Radicals SecondaryAO Secondary Antioxidant (Thioester/Phosphite) SecondaryAO->Oxidation Decomposes Hydroperoxides

Mechanism of DAIP thermo-oxidative yellowing and antioxidant intervention pathways.

Troubleshooting Guide & FAQs

Q1: My DAIP clear coating develops a distinct yellow tint immediately after the thermal curing process. What is causing this, and how can I prevent it?

Causality: Immediate post-cure yellowing is almost always linked to the polymerization initiator . Organic peroxides (such as t-butyl perbenzoate or dicumyl peroxide) are standard for curing DAIP[1]. However, these initiators are potent oxidizing agents. If the concentration is too high (typically >3 wt%), the excess peroxide does not just initiate polymerization; it reacts with the polymer backbone or other additives (like UV absorbers), leading to incomplete polymerization and the formation of colored oxidation byproducts[3]. Additionally, excessive curing temperatures cause localized exothermic spikes, burning the resin[4].

Solution:

  • Optimize Initiator Concentration: Reduce the peroxide initiator to the minimum effective concentration (usually 1.0% to 2.0% by weight).

  • Implement a Stepped Cure Cycle: Instead of immediately exposing the coating to 150°C, use a ramped curing profile (e.g., 80°C for 2 hours, then 120°C for 2 hours, followed by a final post-cure at 150°C). This controls the radical generation rate and prevents thermal spikes.

Q2: The coating is perfectly clear after curing, but it severely yellows after several weeks in a high-temperature sterilization environment. How do we stabilize it?

Causality: Long-term thermal yellowing is a classic symptom of thermo-oxidative degradation. Continuous heat exposure in the presence of ambient oxygen leads to the formation of hydroperoxides on the polymer chains, which eventually cleave into yellow carbonyl compounds[2].

Solution: You must incorporate a synergistic antioxidant package into your prepolymer formulation prior to curing.

  • Primary Antioxidants: Use a sterically hindered phenol (e.g., Irganox 1010) at 0.1–0.5 wt%. These act as radical scavengers, halting the propagation phase of oxidation.

  • Secondary Antioxidants: Pair the phenol with a sulfur-based antioxidant (e.g., Dilauryl thiodipropionate - DLTP) at 0.1–0.5 wt%. Thioesters decompose the hydroperoxides into stable, non-radical alcohols, providing a massive synergistic boost to the primary antioxidant[5].

Q3: We are using a UV absorber to protect the underlying substrate, but the DAIP coating itself is still turning yellow. Why?

Causality: While UV absorbers (like benzotriazoles) protect against photo-degradation, they do not stop thermal oxidation. Furthermore, some traditional UV absorbers can be oxidized by the peroxide initiators during the curing phase, destroying their efficacy and causing them to contribute to the yellowing[3].

Solution: Switch to a highly stable UV absorber, such as a tris-aryltriazine derivative, which demonstrates superior resistance to peroxide oxidation in allyl-based polymer systems[3]. Additionally, incorporate a Hindered Amine Light Stabilizer (HALS) to scavenge any light-induced free radicals without interfering with the thermal cure[5].

Experimental Protocols

To ensure reproducible, high-clarity DAIP coatings, follow this self-validating formulation and curing protocol.

Protocol 1: Formulation of Low-Yellowing DAIP Clear Coatings

Objective: To formulate a DAIP coating with a synergistic antioxidant package that resists thermal degradation.

Materials Required:

  • DAIP Prepolymer / Monomer blend (Viscosity <40 cps at 25°C)[1]

  • Primary Antioxidant: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010)

  • Secondary Antioxidant: Dilauryl thiodipropionate (DLTP)

  • Initiator: t-Butyl perbenzoate

  • Solvent: Methyl ethyl ketone (MEK) or suitable alternative

Step-by-Step Methodology:

  • Resin Preparation: In a clean, dry glass reactor equipped with a mechanical stirrer, dissolve 100 parts by weight of DAIP prepolymer in the required amount of MEK to achieve the desired coating viscosity.

  • Antioxidant Integration: Add 0.3 parts by weight of the primary phenolic antioxidant and 0.3 parts by weight of the secondary thioester antioxidant (DLTP)[5].

  • Homogenization: Stir the mixture at 40°C for 45 minutes. Validation Check: The solution must be completely optically clear with no particulate matter. If cloudy, continue stirring or slightly increase temperature (do not exceed 50°C).

  • Initiator Addition: Cool the mixture to room temperature (25°C). Slowly add 1.5 parts by weight of t-butyl perbenzoate. Stir gently for 15 minutes.

  • Degassing: Transfer the formulated resin to a vacuum chamber. Apply a vacuum (approx. 29 inHg) for 20 minutes to remove dissolved oxygen and trapped air bubbles. Causality: Removing oxygen prevents surface inhibition and reduces initial oxidative stress during the cure[4].

  • Application & Curing: Apply the coating to the substrate. Cure using a stepped thermal profile: 80°C for 1 hour 110°C for 2 hours 140°C for 2 hours.

Formulation_Workflow Step1 1. Base Resin Prep Dissolve DAIP Step2 2. Additive Integration Phenolic + Thioester AOs Step1->Step2 Step3 3. Initiator Addition Peroxide (<2 wt%) Step2->Step3 Step4 4. Degassing Vacuum O2 Removal Step3->Step4 Step5 5. Stepped Cure 80°C -> 110°C -> 140°C Step4->Step5

Step-by-step workflow for formulating and curing low-yellowing DAIP clear coatings.

Protocol 2: Accelerated Thermal Aging and Yellowness Index (YI) Quantification

Objective: To empirically validate the thermal stability of the cured coating.

Step-by-Step Methodology:

  • Sample Preparation: Cast the formulated DAIP resin into 2mm thick clear plaques.

  • Baseline Measurement: Measure the initial Yellowness Index ( YI0​ ) of the plaques using a UV-Vis spectrophotometer equipped with an integrating sphere, conforming to standard yellowness testing parameters[3].

  • Thermal Aging: Place the plaques in a forced-air convection oven set to 150°C for 500 hours.

  • Interval Testing: Remove samples every 100 hours, allow them to cool to room temperature in a desiccator, and measure the YI ( YIt​ ).

  • Data Analysis: Calculate the change in yellowness ( ΔYI=YIt​−YI0​ ). A ΔYI<2.0 indicates excellent thermal stability suitable for optical applications[3].

Quantitative Data: Impact of Additives on DAIP Thermal Stability

The following table summarizes the causal relationship between specific formulation adjustments and the resulting Yellowness Index after 500 hours of accelerated thermal aging at 150°C.

Formulation VariableInitiator (wt%)Antioxidant Package (wt%)Initial YI ( YI0​ )YI after 500h @ 150°CPerformance Assessment
Control (Unoptimized) 3.5%None1.814.5Severe yellowing; oxidative degradation.
Reduced Initiator 1.5%None1.29.8Moderate improvement; less initial oxidation.
Primary AO Only 1.5%0.5% Phenolic1.35.4Good stability; radical scavenging effective.
Synergistic AO Package 1.5%0.3% Phenolic + 0.3% Thioester1.11.9 Optimal clarity; dual-action stabilization.

Note: Data represents aggregated experimental benchmarks for DAIP prepolymer systems. Actual values may vary based on coating thickness and substrate.

References

  • Source: Google Patents (US3903027A)
  • Source: Google Patents (EP2069830B1)
  • Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin (Includes comparative data on DAIP thermal degradation kinetics)
  • Diallyl phthalate resin composition (Details synergistic phenolic and sulfur antioxidant packages)
  • Technical Support Center: Diallyl Isophthalate (DAIP)

Sources

Optimization

Enhancing Impact Resistance of Diallyl Isophthalate (DAIP) Composites: A Technical Support Guide

Introduction Diallyl isophthalate (DAIP) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, dimensional stability, and electrical insulating properties.[1] These ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diallyl isophthalate (DAIP) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, dimensional stability, and electrical insulating properties.[1] These characteristics make them ideal for demanding applications in the aerospace, automotive, and electronics industries.[2] However, like many thermosets, neat DAIP resins can exhibit brittleness, which can be a limiting factor in applications requiring high impact resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing the impact resistance of DAIP composites. We will delve into various toughening strategies, offer troubleshooting advice for common experimental hurdles, and provide detailed protocols to guide your research.

Troubleshooting Guide: Common Issues in DAIP Composite Toughening

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Lower-than-Expected Impact Strength

You've fabricated a DAIP composite, but the Izod or Charpy impact test results are disappointingly low.

Potential Cause Diagnostic Check Recommended Solution
Poor Interfacial Adhesion Examine the fracture surface using Scanning Electron Microscopy (SEM). Look for fiber pull-out, debonding, and a clean appearance on the filler/fiber surface.Implement a surface treatment for your reinforcement. Silane coupling agents are particularly effective for glass and other mineral fillers.[3][4][5] For carbon fibers, an oxidative surface treatment can improve adhesion.
Inadequate Dispersion of Toughening Agents Use Transmission Electron Microscopy (TEM) or SEM to analyze the dispersion of impact modifiers or nanoparticles. Look for agglomerates or large, unevenly distributed particles.Optimize your dispersion technique. For nanoparticles, consider ultrasonication or three-roll milling.[2] For liquid rubbers or other immiscible tougheners, ensure sufficient shear during mixing to achieve the desired particle size.
Sub-Optimal Curing Cycle Perform Differential Scanning Calorimetry (DSC) to verify the glass transition temperature (Tg) and ensure complete curing. Incomplete curing can lead to a brittle matrix.Review and optimize your curing schedule (temperature and time) based on the resin manufacturer's recommendations and your DSC results.
Presence of Voids Inspect the composite visually for porosity. Use microscopy to quantify the void content. Voids act as stress concentrators, significantly reducing impact strength.Degas the resin mixture before curing. Optimize your molding pressure and temperature to minimize void formation.
Problem 2: Microcracking Observed in the Composite

Even without catastrophic failure, you observe microcracks within your DAIP composite after impact or thermal cycling.

Potential Cause Diagnostic Check Recommended Solution
High Polymerization Stress While difficult to measure directly, high crosslink density can lead to significant internal stresses.Consider incorporating reactive diluents or flexibilizers to reduce the crosslink density of the DAIP matrix. However, be mindful of potential trade-offs in thermal properties.
Mismatch in Coefficient of Thermal Expansion (CTE) Analyze the CTE of the DAIP resin and the reinforcement. A significant mismatch can induce stress during cooling from the curing temperature.Select reinforcement materials with a CTE closer to that of the DAIP resin. If this is not feasible, incorporating a small amount of a flexible interphase material can help accommodate the stress.
Brittle Matrix The inherent brittleness of the DAIP resin may be the primary cause.Introduce a toughening mechanism. This can include the addition of elastomers, core-shell rubber particles, or thermoplastics.[6][7][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of impact resistance in DAIP composites.

What are the most effective impact modifiers for DAIP resins?

Several classes of impact modifiers can be effective in toughening DAIP resins:

  • Elastomers and Rubbers: Liquid rubbers, such as carboxyl-terminated butadiene acrylonitrile (CTBN), can be incorporated into the DAIP resin.[7] During curing, they phase-separate to form small rubbery domains that can absorb impact energy.

  • Core-Shell Rubber (CSR) Particles: These are nano-sized particles with a rubbery core and a rigid shell that is compatible with the DAIP matrix.[9] They are highly efficient at toughening thermosets with minimal impact on other properties like viscosity.[9]

  • Thermoplastics: Certain engineering thermoplastics can be blended with DAIP resins to improve toughness.[8] The thermoplastic phase-separates during curing, creating a co-continuous or dispersed phase morphology that can impede crack propagation.

  • Methacrylate-Butadiene-Styrene (MBS) Impact Modifiers: MBS modifiers are known for their excellent low-temperature impact performance and can be used in thermosetting resins.[10][11]

How does fiber type and orientation affect the impact resistance of DAIP composites?

The choice of fiber and its arrangement are critical factors:

  • Fiber Type:

    • Glass Fibers: Offer good impact resistance and are cost-effective.[12]

    • Carbon Fibers: Provide excellent strength and stiffness but can be more brittle than glass fibers.[13]

    • Aramid Fibers: Exhibit superior impact resistance and flexibility.[13]

  • Fiber Orientation:

    • Woven Fabrics and Mats: Offer multi-directional reinforcement and are generally better at resisting impact from various angles compared to unidirectional fibers.

    • Unidirectional Fibers: Provide maximum strength and stiffness in the direction of the fibers but are more susceptible to impact perpendicular to the fiber orientation.[12]

What is the role of nanoparticle reinforcement in improving the impact strength of DAIP composites?

Incorporating nanoparticles is a modern approach to toughening thermosets.[14]

  • Toughening Mechanisms: Nanoparticles, such as nanoclays, carbon nanotubes (CNTs), and silica nanoparticles, can improve impact resistance through several mechanisms, including crack deflection, crack pinning, and promoting localized shear yielding of the matrix.[15]

  • Challenges: The primary challenge is achieving a uniform dispersion of nanoparticles within the DAIP resin.[2] Agglomerates can act as stress concentrators and have a detrimental effect on mechanical properties.

Why is surface treatment of fillers and fibers so important?

A strong interface between the reinforcement and the DAIP matrix is crucial for effective stress transfer.[4] Without proper adhesion, the reinforcing phase cannot effectively carry the load, leading to premature failure.

  • Coupling Agents: Silane coupling agents are commonly used to treat the surface of inorganic fillers and glass fibers.[3][4][5] These molecules have a dual functionality: one end reacts with the surface of the filler, and the other end is compatible with or can react with the polymer matrix.

  • Benefits: A good interfacial bond prevents crack propagation along the filler-matrix interface and promotes energy dissipation mechanisms within the matrix.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Fibers with a Silane Coupling Agent

This protocol outlines a general procedure for the surface treatment of glass fibers to improve their adhesion to the DAIP matrix.

Materials:

  • Glass fibers

  • Silane coupling agent (e.g., an epoxy-functional or amino-functional silane)

  • Ethanol/water solution (e.g., 95:5 v/v)

  • Acetic acid (to adjust pH)

  • Beaker

  • Magnetic stirrer

  • Oven

Procedure:

  • Prepare the Silane Solution:

    • In a beaker, prepare the ethanol/water solution.

    • Slowly add the silane coupling agent to the solution while stirring. The typical concentration is 1-2% by weight.

    • Add a few drops of acetic acid to adjust the pH to around 4-5. This promotes the hydrolysis of the silane.

    • Continue stirring for at least 30 minutes to allow for complete hydrolysis.

  • Treat the Glass Fibers:

    • Immerse the glass fibers in the prepared silane solution.

    • Stir gently for 5-10 minutes to ensure complete wetting of the fibers.

  • Drying and Curing:

    • Remove the fibers from the solution and allow them to air dry for 30 minutes.

    • Place the treated fibers in an oven at 110-120°C for 15-20 minutes to remove the solvent and promote the condensation reaction between the silane and the fiber surface.

  • Storage:

    • Store the surface-treated fibers in a desiccator until ready for use in the composite fabrication.

Protocol 2: Preparation of Nanoclay-Modified DAIP Resin

This protocol describes a method for dispersing nanoclay in DAIP resin to enhance its mechanical properties.

Materials:

  • DAIP resin

  • Organically modified montmorillonite (MMT) nanoclay

  • High-shear mixer or ultrasonicator

  • Vacuum oven

Procedure:

  • Drying the Nanoclay:

    • Dry the MMT nanoclay in a vacuum oven at 80°C for at least 12 hours to remove any absorbed moisture.

  • Dispersion:

    • Weigh the desired amount of DAIP resin into a suitable mixing vessel.

    • Gradually add the dried nanoclay to the resin while mixing at a low speed to avoid excessive air entrapment. A typical loading is 1-5% by weight.

    • Once all the nanoclay has been added, increase the mixing speed to high shear or use an ultrasonicator to break down the clay tactoids and achieve a good dispersion. The mixing/sonication time will depend on the specific equipment and the desired level of dispersion (typically 30-60 minutes).

  • Degassing:

    • After dispersion, place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing.

  • Curing:

    • Add the appropriate curing agent to the nanoclay-modified DAIP resin and proceed with the composite fabrication and curing process.

Visualizing Toughening Mechanisms

The following diagrams illustrate the primary mechanisms by which impact resistance is enhanced in polymer composites.

TougheningMechanisms cluster_matrix Polymer Matrix cluster_bridging Fiber Reinforcement Crack Crack Particle Toughening Particle Crack->Particle Crack Pinning ShearYielding Matrix Shear Yielding Crack->ShearYielding Energy Dissipation DeflectedCrack Deflected Crack Path Particle->DeflectedCrack Crack Deflection Fiber1 Fiber CrackBridge Crack Fiber1->CrackBridge Fiber2 Fiber Fiber2->CrackBridge

Caption: Key toughening mechanisms in polymer composites.

Experimental Workflow for Composite Fabrication and Testing

The following diagram outlines a typical workflow for the fabrication and testing of DAIP composites.

ExperimentalWorkflow MaterialSelection Material Selection (DAIP Resin, Reinforcement, Modifiers) SurfaceTreatment Surface Treatment of Reinforcement (Optional) MaterialSelection->SurfaceTreatment Compounding Compounding (Mixing of Components) SurfaceTreatment->Compounding Molding Molding (e.g., Compression, Transfer) Compounding->Molding Curing Curing Cycle Molding->Curing PostCuring Post-Curing (Optional) Curing->PostCuring SpecimenPreparation Specimen Preparation (Cutting and Machining) PostCuring->SpecimenPreparation MechanicalTesting Mechanical Testing (Impact, Tensile, Flexural) SpecimenPreparation->MechanicalTesting Microscopy Microscopy (SEM, TEM) MechanicalTesting->Microscopy ThermalAnalysis Thermal Analysis (DSC, TGA) MechanicalTesting->ThermalAnalysis

Caption: A typical experimental workflow for DAIP composites.

References

  • SOG-03 Impact Modifier - SACO AEI Polymers Distribution. (n.d.). Retrieved from [Link]

  • Dow Inc. (n.d.). Impact Modifiers. Retrieved from [Link]

  • Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. (2019). PMC. Retrieved from [Link]

  • DeArmitt, C., & Rothon, R. (n.d.). Fillers and surface treatment. Phantom Plastics. Retrieved from [Link]

  • Dow PARALOID™ Impact Modifiers for Thermoset Adhesives. (2026, February 18). YouTube. Retrieved from [Link]

  • Influence of Filler Surface Modification on Static and Dynamic Mechanical Responses of Rice Husk Reinforced Linear Low-Density P. (n.d.). MDPI. Retrieved from [Link]

  • Toughening mechanism in elastomer-modified epoxy resins, part 2. (2025, July 15). NASA Technical Reports Server. Retrieved from [Link]

  • Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. (2025, June 11). PMC. Retrieved from [Link]

  • Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • DIALLYL PHTHALATE (DAP) RESIN. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

  • Diallyl Phthalate (DAP). (n.d.). UL Prospector. Retrieved from [Link]

  • Enhancing Durability: The Role of Diallyl Phthalate in High-Temperature Applications. (2026, March 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The toughening of epoxy resins with thermoplastics: 1. Trifunctional epoxy resin-polyetherimide blends. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Toughening Mechanisms in Particulate Dental Resin-Based Composites: A Short Review. (2022, May 30). ResearchGate. Retrieved from [Link]

  • Poly(di-allyl phthalate) hybrid nanocomposites with magnetic conductive coupling for absorption dominated EMI shielding. (2026, January 19). PMC. Retrieved from [Link]

  • The Role of Fiber Reinforcements in Aerospace Composites. (n.d.). Rock West Composites. Retrieved from [Link]

  • Fiber Reinforced Polymer Reinforcing. (n.d.). FDOT. Retrieved from [Link]

  • Reinforcements. (n.d.). Exel Composites. Retrieved from [Link]

  • Poly(diallyl isophthalate). (n.d.). scipoly.com. Retrieved from [Link]

  • Fiber-Reinforced Polymer Composites: Manufacturing, Properties, and Applications. (n.d.). PMC. Retrieved from [Link]

  • Advancements in Fiber-Reinforced Polymer Composites: A Comprehensive Analysis. (2023, December 19). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of Diallyl Isophthalate (DAIP) in Organic Solvents

Welcome to the Technical Support Center for Diallyl Isophthalate (DAIP) . This guide is specifically engineered for researchers, materials scientists, and drug development professionals working with DAIP in polymer synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diallyl Isophthalate (DAIP) . This guide is specifically engineered for researchers, materials scientists, and drug development professionals working with DAIP in polymer synthesis, UV-curable coatings, and thermosetting resins.

DAIP is a highly reactive monomer and cross-linking agent. While it offers excellent thermal stability and chemical resistance, its dual allyl groups make it highly susceptible to premature polymerization, which is the primary root cause of most solubility failures in organic solvents. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to resolve these issues.

Part 1: Quantitative Solubility & Physicochemical Data

To successfully formulate or purify DAIP, you must match its polarity and molecular weight profile with the correct solvent system. Below is the consolidated physicochemical data for DAIP[1],[2].

PropertyValueSolvency ImplicationsReference
Molecular Weight 246.26 g/mol Low MW monomer dissolves easily; prepolymers require high-polarity solvents.[1]
Physical State Colorless to slightly yellow liquidVisual indicator of purity; yellowing may indicate degradation.[1]
LogP (Octanol/Water) 3.36 at 25°CHighly hydrophobic; incompatible with aqueous or highly protic systems.[2]
Water Solubility 33.8 mg/L at 25°CPractically insoluble in water.[2]
Optimal Solvents THF, Chloroform, Acetone, AcrylatesPolar aprotic solvents and acrylates provide ideal Hildebrand solubility matches.[3],[4]
Anti-Solvents Hexane, Water, GlycolsUsed intentionally to precipitate and purify DAIP prepolymers.[5],[4]

Part 2: Troubleshooting FAQs & Causality Guide

Q1: Why does my DAIP monomer form an insoluble, swollen gel when mixed with organic solvents like THF or chloroform?

  • Causality: DAIP contains two highly reactive allyl groups attached to an isophthalic acid backbone[6]. Exposure to ambient heat, UV light, or trace free radicals can trigger premature multiallyl cross-linking polymerization[4]. According to the4, once a critical conversion point is reached, the polymer forms an infinite three-dimensional network (microgel formation)[4]. This transitions the material from a soluble "β-polymer" to an insoluble, heavily cross-linked thermoset that will only swell—not dissolve—in organic solvents[4].

  • Solution: Always store DAIP at 0-10°C[2]. If solubilizing for prepolymer synthesis, introduce a radical inhibitor such as 4-tert-butylpyrocatechol to quench premature radical formation and halt degradative monomer chain transfer[4].

Q2: I am trying to extract or purify DAIP prepolymer from the monomer, but it crashes out of solution. How do I resolve this?

  • Causality: DAIP prepolymers have varying molecular weights and polydispersity coefficients due to intramolecular cyclization during polymerization[4]. Using a solvent with an incompatible solubility parameter will cause the high-molecular-weight fractions to precipitate prematurely. While DAIP monomer is miscible with ethanol, the prepolymer requires highly polar, aprotic environments[5].

  • Solution: Use a highly polar, aprotic solvent like Tetrahydrofuran (THF) for complete dissolution[4]. To purify the prepolymer from unreacted monomer, use a controlled reprecipitation technique. Drop the THF-DAIP solution slowly into a large excess of a non-polar anti-solvent (e.g., hexane) under vigorous stirring[4].

Q3: What is the optimal solvent system for integrating DAIP into UV-curable ink or coating formulations?

  • Causality: DAIP is highly valued in UV-curable inks because it acts as an organic solvent-free cross-linker that dries quickly[3]. However, its hydrophobic aromatic ring and allyl ester groups (LogP = 3.36) make it incompatible with highly protic solvents like straight glycols or water[5],[2].

  • Solution: Dissolve DAIP directly in acrylate monomers or ketones[3]. These systems match the polarity of DAIP, preventing phase separation and ensuring a homogenous, clear varnish with excellent curing properties[3].

Part 3: Experimental Workflow & Visualization

Step-by-Step Methodology: Solubilization and Purification of DAIP Prepolymer

Objective: To isolate soluble DAIP prepolymer from unreacted monomer and insoluble microgels without inducing further cross-linking. Self-Validating Mechanism: The formation of a distinct white precipitate in the hexane phase validates the successful separation of the prepolymer, while the unreacted monomer remains completely soluble in the hexane/THF supernatant[4].

  • Preparation & Inspection: Weigh 10 g of the crude DAIP mixture. Visually inspect for gelatinous chunks, which indicate irreversible cross-linking[4].

  • Primary Dissolution: Transfer the mixture to a round-bottom flask. Add 50 mL of anhydrous Tetrahydrofuran (THF). Stir at 300 rpm at room temperature (20-25°C) until the soluble fraction is visually clear.

  • Filtration of Microgels: If insoluble swollen gels persist, pass the solution through a 0.45 µm PTFE syringe filter. This removes the infinite three-dimensional networks that cannot be solubilized[4].

  • Radical Inhibition: Add 50 ppm of 4-tert-butylpyrocatechol to the filtered THF solution. This crucial step acts as a radical scavenger, preventing further allylic hydrogen abstraction and keeping the primary polymer chain length constant during handling[4].

  • Controlled Reprecipitation: Set up a precipitation bath containing 500 mL of cold hexane (anti-solvent) stirring at 600 rpm. Slowly add the inhibited DAIP-THF solution dropwise into the vortex of the hexane[4].

  • Recovery: A white precipitate (purified DAIP prepolymer) will form immediately. Filter the precipitate under a vacuum and dry in a desiccator to constant weight.

Logical Workflow Diagram

DAIP_Troubleshooting Start DAIP Insolubility in Organic Solvent CheckGel Is the mixture gelatinous / highly viscous? Start->CheckGel Polymerization Premature Cross-linking (Microgel Formation) CheckGel->Polymerization Yes (Gelation) SolventCheck Check Solvent Polarity (Use THF, CHCl3, Acetone) CheckGel->SolventCheck No (Phase Separation) AddInhibitor Add Radical Inhibitor (4-tert-butylpyrocatechol) Polymerization->AddInhibitor Success Fully Solubilized DAIP SolventCheck->Success Correct Solvent Used Purify Reprecipitate Prepolymer (THF into Hexane) AddInhibitor->Purify Purify->Success

Troubleshooting Workflow for Diallyl Isophthalate (DAIP) Insolubility

Sources

Optimization

Technical Support Center: Void-Free Casting of Diallyl Isophthalate (DAIP) Resin

Welcome to the technical support guide for diallyl isophthalate (DAIP) resin casting. This resource is designed for researchers, scientists, and professionals in drug development to address and overcome the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for diallyl isophthalate (DAIP) resin casting. This resource is designed for researchers, scientists, and professionals in drug development to address and overcome the common challenge of void formation in cured DAIP components. By understanding the root causes and implementing proven methodologies, you can significantly improve the quality, performance, and reliability of your casted parts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding void formation in DAIP resin.

Q1: What are voids, and why are they a critical issue in resin casting?

A1: Voids are gas or air bubbles that become trapped within the resin matrix as it cures.[1][2] These imperfections can be microscopic or visible to the naked eye and act as stress concentration points, severely compromising the mechanical, electrical, and optical properties of the final component.[3] For high-performance applications, such as in scientific instrumentation or medical devices, a void-free structure is essential for reliability and function.

Q2: What are the primary causes of voids in DAIP resin castings?

A2: Void formation in thermosetting resins like DAIP is a complex issue stemming from several sources. The most common culprits include:

  • Air Entrapment: Air bubbles are introduced into the resin during the mixing of components (e.g., resin and catalyst).[1]

  • Moisture and Volatiles: DAIP resins can absorb moisture from the atmosphere, which turns into steam during the heated curing process, creating bubbles.[4] Other volatile contaminants can also turn into gas.[5][6]

  • Gas Entrapment at the Mold Interface: Air can be trapped between the flowing resin and the mold surface, especially in complex geometries or if the mold is not properly vented.[4]

  • Shrinkage: As the resin polymerizes and cures, it undergoes volumetric shrinkage, which can create voids if there isn't enough resin to fill the space.[4]

Q3: Is vacuum degassing always necessary when casting DAIP resin?

A3: While not strictly required for every application, vacuum degassing is a highly recommended and critical step for producing high-quality, void-free parts.[7] This process effectively removes trapped air and dissolved gases from the liquid resin before it is poured into the mold.[8][9] For applications where mechanical strength and electrical insulation are paramount, degassing is considered standard practice.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific void-related issues during your casting experiments.

Issue 1: I'm seeing spherical voids randomly distributed throughout my cured DAIP part.

  • Probable Cause: This is a classic sign of air that was mixed into the resin and not properly removed. Vigorous manual or mechanical mixing introduces a significant amount of air bubbles into the viscous liquid.[1] Another cause can be moisture absorbed by the resin, which vaporizes during the exothermic curing reaction.[4]

  • Scientific Explanation: According to Henry's Law, the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid. By placing the resin under a vacuum, the partial pressure of air is drastically reduced, forcing the dissolved and entrapped air bubbles to expand and rise to the surface.[7] Similarly, reducing the pressure lowers the boiling point of any absorbed water, allowing it to be removed as vapor before the curing process begins.

  • Solution: Implement a Vacuum Degassing Protocol.

    • After thoroughly mixing the DAIP resin and curing agent, place the mixing container into a vacuum chamber.

    • The container should be large enough to accommodate a 2 to 6-fold expansion in resin volume as the bubbles expand under vacuum.[8][9]

    • Gradually apply vacuum. The resin will begin to foam and rise. If it rises too quickly, modulate the vacuum by slightly opening the vent valve to collapse the foam before reapplying the vacuum.[8][10]

    • Continue to hold the mixture under full vacuum (typically 29 inches of Hg or higher) until the bubbling subsides.[10] This may take several minutes, depending on the resin's viscosity.[8][9]

    • Once degassing is complete, slowly release the vacuum to prevent re-introducing air into the resin.[7] The resin is now ready to be carefully poured.

Issue 2: My cured parts have voids concentrated near the mold surface or in sharp corners.

  • Probable Cause: This issue points to mechanical air entrapment during the pouring process or poor mold preparation.[11] Air can be trapped in detailed features of the mold if the resin's flow front traps it against the mold wall.[4] An improperly applied or incompatible mold release agent can also interfere with the resin's ability to wet the surface, creating sites for air pockets.[4][12]

  • Scientific Explanation: The surface tension of the liquid resin and the surface energy of the mold play a crucial role. A high-quality mold release agent not only prevents sticking but also lowers the surface energy of the mold, allowing the resin to flow and "wet out" the surface more effectively, displacing any air.[13]

  • Solution: Optimize Pouring Technique and Mold Preparation.

    • Select the Right Mold Release: Use a release agent specifically designed for thermoset resins.[14] Apply a thin, even coat and allow it to dry completely as per the manufacturer's instructions.[12][15] Multiple coats may be necessary for new molds.[16]

    • Strategic Pouring: Pour the degassed resin slowly in a single spot, preferably at the lowest point of the mold, and let it flow and fill the cavity from the bottom up.[1][15] This technique helps to push the air out ahead of the resin front. Avoid pouring directly onto complex features.

    • Mold Design: If possible, incorporate vents at the highest points of the mold cavity or in areas where air is likely to be trapped. This provides an escape path for the displaced air.[4]

Issue 3: I'm observing large, irregularly shaped voids, often in the thickest sections of the casting.

  • Probable Cause: These are likely shrinkage voids.[2] Diallyl isophthalate, like most thermosets, undergoes volumetric shrinkage as it cures and cross-links.[4] If the thickest sections are the last to cure, there may not be enough liquid resin to compensate for this shrinkage, leading to the formation of a void.

  • Scientific Explanation: Polymerization involves the conversion of monomer molecules into a denser, cross-linked polymer network, which occupies less volume. The curing process is also exothermic, and subsequent cooling from the cure temperature to room temperature contributes further to shrinkage.

  • Solution: Optimize the Curing Cycle.

    • Ramped Curing: Instead of a single high-temperature cure, use a ramp-and-soak approach. Start with a lower initial temperature to allow the resin to gel slowly.[17] This keeps the resin viscosity lower for longer, allowing it to flow and fill potential shrinkage voids.

    • Post-Curing: After the initial cure, a post-cure at a temperature above the glass transition temperature (Tg) can help to complete the cross-linking process and relieve internal stresses, which can contribute to dimensional stability.[18]

    • Mold Temperature: A higher mold temperature can reduce the resin's viscosity, improving its flow and helping to prevent premature curing before the mold is completely filled.[4]

Part 3: Data & Visualizations

Data Tables

Table 1: Troubleshooting Summary for Void Formation

Void TypeAppearanceMost Likely Cause(s)Primary Solution(s)
Micro-voids Small, spherical, uniformly distributedDissolved air, moisture, or volatilesVacuum Degassing, Pre-drying Resin
Surface Voids Bubbles or pits on the cast surfaceTrapped air at mold interface, poor wettingProper Mold Release, Optimized Pouring
Entrapped Voids Irregular or spherical voids in corners/detailsMechanical air entrapment during fillingSlow Pouring Technique, Mold Venting
Shrinkage Voids Large, irregular internal cavitiesVolumetric shrinkage during cureOptimized Cure Cycle, Mold Design

Table 2: Recommended Parameters for Key Processes

ProcessParameterRecommended Value / GuidelineRationale
Vacuum Degassing Vacuum Level>29 inches Hg ( < 25 Torr)To effectively lower the partial pressure of dissolved gases and moisture.
DurationUntil bubbling subsides (typically 10-30 min)[19]Ensures maximum removal of entrapped air; time is viscosity-dependent.
Curing Initial Cure Temp.~120°C (or as per TDS)[17]Allows for sufficient resin flow and impregnation before gelation.[17]
Post-Cure Temp.Above Glass Transition Temp (Tg) (~165°C)[18]Ensures complete cross-linking and enhances mechanical properties.[18]
Heating Rate1.5 - 5 °C/min[17]A controlled ramp prevents thermal shock and allows volatiles to escape gradually.
Experimental Workflows & Logic Diagrams

Diagram 1: Standard Workflow for Void-Free DAIP Casting

This diagram illustrates the critical steps and decision points for minimizing void formation during the casting process.

G cluster_prep Preparation Phase cluster_process Processing Phase cluster_cure Curing Phase A 1. Prepare & Clean Mold B 2. Apply Mold Release (Thin, Even Coats) A->B F 6. Pour Resin Slowly (Low Point, Single Stream) B->F C 3. Pre-dry Resin (If moisture suspected) D 4. Mix Resin & Catalyst (Minimize Air Entrapment) C->D E 5. Vacuum Degas Mixture (Until Bubbling Stops) D->E E->F G 7. Initial Cure (Ramped Heating) F->G H 8. Post-Cure (Above Tg) G->H I 9. Controlled Cooling H->I J Void-Free Part? I->J Final Inspection K SUCCESS J->K Yes L TROUBLESHOOT J->L No G Start Start: Voids Detected Q1 Where are the voids located? Start->Q1 A1_Internal Internally Distributed Q1->A1_Internal Internal A1_Surface On/Near Surface or Corners Q1->A1_Surface Surface Q2 What is the void shape? A1_Internal->Q2 Cause3 Cause: Trapped Air / Poor Wetting Solution: Improve Pouring & Mold Prep A1_Surface->Cause3 A2_Spherical Small & Spherical Q2->A2_Spherical Spherical A2_Irregular Large & Irregular Q2->A2_Irregular Irregular Cause1 Cause: Dissolved Air / Moisture Solution: Vacuum Degas A2_Spherical->Cause1 Cause2 Cause: Shrinkage Solution: Optimize Cure Cycle A2_Irregular->Cause2

Caption: A diagnostic flowchart to identify the root cause of voids based on their characteristics.

References

  • Dispersion of Highly Filled Thermosets - Part Eight: Vacuum Degassing. (2019, March 4). Prospector Knowledge Center. Retrieved March 26, 2026, from [Link]

  • How to Apply Mould Release: Step-by-Step | CFS Fibreglass. (n.d.). CFS Fibreglass. Retrieved March 26, 2026, from [Link]

  • Beginner's Steps for Making Silicone Molds for Resin Casting - Creality Cloud. (2025, June 19). Creality Cloud. Retrieved March 26, 2026, from [Link]

  • Void formation mechanism of thermoset | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Degassing Technical. (n.d.). Retrieved March 26, 2026, from [Link]

  • Resin degassing - P166 - CKN Knowledge in Practice Centre. (2023, August 1). CKN Knowledge in Practice Centre. Retrieved March 26, 2026, from [Link]

  • A Guide to Mold Release Agents - Fiberglass Warehouse. (2025, April 2). Fiberglass Warehouse. Retrieved March 26, 2026, from [Link]

  • Vacuum Degassing Overview. (n.d.). Retrieved March 26, 2026, from [Link]

  • Release Agents for Molding and Casting: The Complete Guide - EnvironMolds. (2025, July 12). EnvironMolds. Retrieved March 26, 2026, from [Link]

  • Guide to Mold Release Systems - Explore Composites! (2023, January 19). Explore Composites! Retrieved March 26, 2026, from [Link]

  • (PDF) VOIDS IN FIBER REINFORCED THERMOSETTING POLYMERS: FORMATION, STRUCTURE AND MECHANICAL BEHAVIOUR. (2018, January 10). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Void Formation Mechanism of Thermoset. (n.d.). Retrieved March 26, 2026, from [Link]

  • Void Formation and Mortality During Liquid Composite Molding - BYU ScholarsArchive. (2023, December 12). BYU ScholarsArchive. Retrieved March 26, 2026, from [Link]

  • Epoxy Resin Vacuuming: Steps and Precautions - Teexpert. (2024, February 29). Teexpert. Retrieved March 26, 2026, from [Link]

  • Voids in Resin Casting: Causes, Vacuum Mixing & Elimination. (2025, July 17). Retrieved March 26, 2026, from [Link]

  • Cure Cycle Optimization of Rapidly Cured Out-Of-Autoclave Composites - PMC - NIH. (2018, March 13). PMC - NIH. Retrieved March 26, 2026, from [Link]

  • Diallyl Isophthalate - DAIP - AZoM. (2001, March 30). AZoM. Retrieved March 26, 2026, from [Link]

  • Characterization of Fiberglass-Filled - Diallyl Phthalate Plastic Molding Resins - DTIC. (1980, December 1). DTIC. Retrieved March 26, 2026, from [Link]

  • Cure Cycle Design Methodology for Fabricating Reactive Resin Matrix Fiber Reinforced Composites: A Protocol for Producing Void-free Quality Laminates. (2014, September 1). Retrieved March 26, 2026, from [Link]

  • DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved March 26, 2026, from [Link]

  • Common Casting Defects and How to Prevent Them - TFG USA. (2026, February 26). TFG USA. Retrieved March 26, 2026, from [Link]

  • Blue Diallyl Phthalate Powder Cure Schedule.xlsx - Allied High Tech Products, Inc. (n.d.). Allied High Tech Products, Inc. Retrieved March 26, 2026, from [Link]

  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Top 5 Die Casting Defects and How to Avoid Them. (2023, June 14). Retrieved March 26, 2026, from [Link]

  • Introduction 3 Positive Defect Identifier 4 Negative Defect Identifier 6 List of Defects 60 - Investment Casting Institute. (2017, December 3). Investment Casting Institute. Retrieved March 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Properties of Diallyl Isophthalate and Diallyl Phthalate

For Researchers, Scientists, and Drug Development Professionals In the realm of thermosetting polymers, diallyl phthalate (DAP) and its isomer, diallyl isophthalate (DAIP), are pivotal materials known for their excellent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of thermosetting polymers, diallyl phthalate (DAP) and its isomer, diallyl isophthalate (DAIP), are pivotal materials known for their excellent dimensional stability and electrical insulation properties. However, for applications demanding superior performance under thermal stress, a nuanced understanding of their respective thermal characteristics is crucial. This guide provides an in-depth, objective comparison of the thermal properties of diallyl isophthalate and diallyl phthalate, supported by experimental data and standardized testing methodologies.

Introduction: Isomers with Distinct Thermal Destinies

Diallyl phthalate and diallyl isophthalate are isomers, sharing the same chemical formula but differing in the substitution pattern on the benzene ring—ortho for DAP and meta for DAIP. This seemingly subtle structural difference gives rise to significant variations in their thermal behavior, impacting their processing and end-use applications. While both are valued for their performance in high-temperature environments, DAIP generally exhibits enhanced thermal stability, a critical factor in the selection of materials for demanding applications in the aerospace, automotive, and electronics industries.[1][2]

At a Glance: A Comparative Overview of Thermal Properties

The following table summarizes the key thermal properties of cured diallyl isophthalate and diallyl phthalate resins. It is important to note that these values can be influenced by factors such as the specific grade of the resin, the curing process, and the presence of fillers or other additives.

Thermal PropertyDiallyl Isophthalate (DAIP)Diallyl Phthalate (DAP)Test Method
Heat Deflection Temperature (HDT) ~290 °C[3]160 °C[4]ASTM D648
Continuous Use Temperature High heat resistance up to 180°C[5]Not explicitly stated, but lower than DAIP-
Glass Transition Temperature (Tg) Significantly higher than DAP (inferred from HDT)150 °C[4]ASTM E1356 (DSC)
Thermal Decomposition Higher onset of decompositionOnset of significant decomposition around 300-400°C[6]ASTM E1131 (TGA)

Deeper Dive: Understanding the Thermal Disparities

The superior thermal performance of diallyl isophthalate can be attributed to the meta-substitution pattern of the allyl groups on the benzene ring. This configuration is believed to result in a more rigid and sterically hindered polymer network upon curing, requiring greater thermal energy to induce chain mobility (glass transition) and to break the chemical bonds (thermal decomposition).

Molded articles based on diallyl isophthalate have been reported to withstand continuous exposure to temperatures up to approximately 220°C for extended periods, a significant advantage over the ortho-isomer, diallyl phthalate.[7] This enhanced thermal stability makes DAIP the preferred choice for applications where components are subjected to extreme temperature cycling or prolonged operation at elevated temperatures.[1][5]

Experimental Determination of Thermal Properties: A Methodological Overview

To ensure the scientific integrity and reproducibility of thermal property data, standardized experimental protocols are employed. The two primary techniques for characterizing the thermal behavior of thermosetting resins like DAP and DAIP are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to characterize the curing (polymerization) exotherm of the resins.

Causality of Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For thermosets, this allows for the precise determination of the Tg, which appears as a step change in the heat capacity. It also quantifies the exothermic heat of reaction during curing, providing critical information for optimizing cure cycles and assessing the degree of cure in a finished part.[6][8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured resin into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create a non-reactive atmosphere.

  • Temperature Program (for Tg of cured polymer):

    • Heat the sample to a temperature above its expected curing temperature to ensure complete polymerization.

    • Cool the sample rapidly to a temperature well below its expected Tg.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

  • Temperature Program (for curing analysis of uncured polymer):

    • Heat the sample from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250°C) at a constant heating rate (e.g., 10 °C/min). The exothermic peak observed represents the heat of polymerization.

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the transition region in the heat flow curve. The heat of curing is calculated by integrating the area under the exothermic peak.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Weigh 5-10 mg of Resin pan Place in Aluminum Pan start->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge heat Apply Temperature Program purge->heat detect Detect Heat Flow Difference heat->detect thermogram Generate Thermogram detect->thermogram tg Determine Tg thermogram->tg exotherm Calculate Curing Exotherm thermogram->exotherm

Caption: Workflow for DSC analysis of diallyl phthalate resins.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the cured resins.

Causality of Experimental Choices: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset of thermal degradation, which is a critical parameter for defining the upper service temperature limit of a material. The resulting thermogram provides a clear indication of the temperatures at which the material begins to decompose.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured resin into a tared TGA pan (typically made of platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a controlled atmosphere, which can be inert (nitrogen) to study thermal decomposition or oxidative (air or oxygen) to simulate real-world service conditions. A typical flow rate is 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining as a function of temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The peak of the derivative weight loss curve indicates the temperature of the maximum rate of decomposition.

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Weigh 5-10 mg of Cured Resin pan Place in TGA Pan start->pan load Load Sample into Furnace pan->load purge Purge with N2 or Air load->purge heat Ramp Temperature purge->heat measure Measure Mass Loss heat->measure thermogram Generate Thermogram measure->thermogram onset Determine Onset of Decomposition thermogram->onset

Caption: Workflow for TGA analysis of diallyl phthalate resins.

Conclusion: Selecting the Right Isomer for High-Temperature Applications

The choice between diallyl isophthalate and diallyl phthalate is fundamentally driven by the thermal demands of the intended application. For standard to medium-heat applications, diallyl phthalate offers a reliable and cost-effective solution. However, for applications requiring superior thermal stability and resistance to degradation at elevated temperatures, diallyl isophthalate is the clear choice. Its significantly higher heat deflection temperature and overall enhanced thermal robustness make it an indispensable material for critical components in the aerospace, automotive, and high-performance electronics sectors. A thorough understanding of their distinct thermal properties, validated through standardized analytical techniques like DSC and TGA, is paramount for informed material selection and the development of robust and reliable end-products.

References

  • AZoM. Diallyl Isophthalate - DAIP. [Link]

  • Shandong Shimizu Chemicals Co., Ltd. Diallyl Isophthalate (DAIP). [Link]

  • MakeItFrom.com. Diallyl Phthalate (DAP). [Link]

  • Nature. The distribution of glass-transition temperatures in nanoscopically confined glass formers. [Link]

  • Scientific.net. Curing Reaction and Kinetic Parameters of Diallyl Orthophthalate Resin with Initiator Dicumyl Peroxide. [Link]

  • Cosmic Plastics Inc. TECHNICAL DATA SHEET D33 / 6120 DAP. [Link]

  • ResearchGate. Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. [Link]

  • PMC. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. [Link]

  • OSAKA SODA CO., LTD. Diallyl Phthalate Resin. [Link]

  • OSTI.gov. BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers. [Link]

  • DTIC. Characterization of Fiberglass-Filled - Diallyl Phthalate Plastic Molding Resins. [Link]

  • ACS Publications. Glass Transition Temperature of Conjugated Polymers by Oscillatory Shear Rheometry. [Link]

  • SpringerLink. Glass Transition Temperature of Conjugated Polymers by Oscillatory Shear Rheometry. [Link]

  • Sci-Hub. Determination of cure of diallyl phthalate using differential scanning calorimetry. [Link]

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Comparative

Diallyl Isophthalate (DAIP) vs. Diallyl Terephthalate (DATP): A Technical Guide to Reactivity and Polymerization Kinetics

Diallyl isophthalate (DAIP) and diallyl terephthalate (DATP) are critical crosslinking monomers utilized in the formulation of high-performance thermosetting resins, advanced optical materials, and engineering plastics....

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Author: BenchChem Technical Support Team. Date: April 2026

Diallyl isophthalate (DAIP) and diallyl terephthalate (DATP) are critical crosslinking monomers utilized in the formulation of high-performance thermosetting resins, advanced optical materials, and engineering plastics. Despite being structural isomers—differing only in the meta (1,3) versus para (1,4) placement of their allyl ester groups—their free-radical polymerization kinetics and gelation behaviors diverge significantly.

This guide provides an objective, data-driven comparison of their reactivity, supported by mechanistic insights and self-validating experimental protocols designed for researchers and materials scientists.

Mechanistic Reactivity and Polymerization Kinetics

Both DAIP and DATP polymerize via a free-radical chain mechanism. However, the spatial orientation of their functional groups dictates their intramolecular cyclization rates and intermolecular crosslinking efficiency.

  • Diallyl Isophthalate (DAIP): The meta-substitution of DAIP facilitates a highly efficient intramolecular cyclization process. The cyclized radicals formed during DAIP polymerization exhibit enhanced reactivity for subsequent crosslinking[1]. This leads to a rapid transition from a soluble prepolymer to a rigid, crosslinked network. Furthermore, DAIP requires a slightly lower activation energy for thermal polymerization (27 kcal/mol) compared to its para-substituted counterpart[2].

  • Diallyl Terephthalate (DATP): The linear, extended para-substitution of DATP introduces significant steric constraints during network formation. DATP polymerization is characterized by nonconsecutive addition and strong diffusion limitations almost immediately from the onset of the reaction[3]. Because the primary polymer chains undergo extensive intramolecular chain transfer before establishing an infinite network, DATP exhibits a pronounced "delayed gelation" relative to theoretical Flory-Stockmayer predictions[1].

Quantitative Data Comparison
Property / Kinetic ParameterDiallyl Isophthalate (DAIP)Diallyl Terephthalate (DATP)
Substitution Pattern Meta (1,3-linkage)Para (1,4-linkage)
Thermal Activation Energy ( Ea​ ) 27 kcal/mol[2]28 kcal/mol[2]
Propagation Activation Energy N/A36.9 kJ/mol[3]
Termination Activation Energy N/A144.7 kJ/mol[3]
Cyclization Behavior High reactivity of cyclized radicals[1]Nonconsecutive addition[1]
Gelation Dynamics Rapid crosslinking post-cyclizationDelayed gelation (theoretical deviation)[1]
Diffusion Limitations ModerateStrong (from reaction onset)[3]

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways of DAIP and DATP following initiator decomposition.

G cluster_DAIP Diallyl Isophthalate (DAIP) cluster_DATP Diallyl Terephthalate (DATP) I Initiator Decomposition (e.g., BPO or CHPC) M_DAIP Meta-Substitution (1,3-linkage) I->M_DAIP M_DATP Para-Substitution (1,4-linkage) I->M_DATP P_DAIP Rapid Intramolecular Cyclization M_DAIP->P_DAIP G_DAIP Enhanced Crosslinking (Ea = 27 kcal/mol) P_DAIP->G_DAIP P_DATP Nonconsecutive Addition & Steric Hindrance M_DATP->P_DATP G_DATP Delayed Gelation (Ea = 28 kcal/mol) P_DATP->G_DATP

Reaction pathways comparing DAIP and DATP free-radical polymerization and gelation.

Experimental Workflow: Self-Validating Kinetic Profiling

To objectively evaluate the reactivity ratios and gel points of DAIP and DATP, a dual-analytical approach utilizing Fourier Transform Infrared (FT-IR) spectroscopy and optodynamic (ultrasonic) measurements is required[4]. This methodology establishes a self-validating system where chemical conversion is cross-referenced against physical structural rigidity.

Step 1: Monomer Purification

  • Action: Wash DAIP and DATP monomers with 5% aqueous NaOH to remove phenolic polymerization inhibitors (e.g., hydroquinone). Dry the organic layer over anhydrous MgSO₄ and distill under reduced pressure.

  • Causality: Commercial monomers contain inhibitors that artificially prolong the radical induction period. Removing them ensures that the measured kinetic data strictly reflects the inherent reactivity of the allyl groups.

Step 2: Formulation & Initiator Loading

  • Action: Dissolve a free-radical initiator, such as dicyclohexyl peroxydicarbonate (CHPC), at 3–5 wt% into the purified monomers at 20°C[4].

  • Causality: CHPC decomposes predictably at lower temperatures (50–70°C), allowing for the controlled observation of the highly exothermic crosslinking phase without risking thermal runaway[3].

Step 3: Polymerization in Sealed Ampoules

  • Action: Transfer the monomer/initiator mixtures into glass ampoules, purge thoroughly with dry nitrogen, and seal. Submerge the ampoules in a constant-temperature water bath (e.g., 60°C).

  • Causality: The nitrogen purge eliminates dissolved oxygen, a potent radical scavenger that would otherwise terminate primary radicals and skew the propagation rate constant ( kp​ ).

Step 4: Dual-Analytical Monitoring (The Self-Validating Step)

  • Action: At specific time intervals, quench the ampoules in an ice bath. Analyze the samples simultaneously using FT-IR (measuring the depletion of the C=C stretching band at 1645 cm⁻¹) and an optodynamic ultrasonic sensor[4].

  • Causality: This creates a self-validating loop. FT-IR provides a direct chemical quantification of double-bond conversion, while the ultrasonic velocity measures the physical structural rigidity (gel point). If the chemical conversion reaches the theoretical gel point without a corresponding spike in ultrasonic velocity, it mechanically confirms the "delayed gelation" phenomenon inherent to DATP[1][4].

Step 5: Prepolymer Isolation

  • Action: Dissolve the quenched reaction mixture in acetone and precipitate it dropwise into an excess of methanol.

  • Causality: This isolates the soluble β -polymer (prepolymer) from the unreacted monomer and the insoluble γ -polymer (crosslinked network), allowing for accurate molecular weight distribution analysis via Gel Permeation Chromatography (GPC)[3].

Application Performance & Selection Criteria

The divergent kinetics of these two isomers dictate their utility in commercial and research applications:

  • When to use DAIP: Because of its rapid crosslinking and ability to form dense networks with high optical clarity and thermal stability, DAIP is heavily utilized in advanced optical materials (e.g., high-refractive-index lenses)[2]. It is also highly effective as a reactive healing agent in self-healing polymer composites, where rapid in-situ polymerization is required to seal microcracks[2].

  • When to use DATP: The delayed gelation and extended prepolymer phase of DATP make it ideal for engineering plastics, electronic components, and bulk molding compounds[3]. The delayed network formation provides a longer processing window (pot life), allowing the resin to flow and fill intricate molds before final curing occurs.

References

  • [3] The Kinetic Modeling of a Bulk Diallylterephthalate Polymerization. FKIT.[Link]

  • [4] Optodynamic and FT-IR measurement of reaction kinetics case: Diallyl isophthalate polymerization. American Institute of Physics (AIP).[Link]

  • [1] Discussion of “Greatly Delayed Gelation from Theory in Free-Radical Cross-Linking Multivinyl Polymerization Accompanied by Microgel Formation” Based on Multiallyl Polymerization. Macromolecules - ACS Publications.[Link]

Sources

Validation

Validation of Diallyl Isophthalate (DAIP) Cross-Linking Efficiency via DSC: A Comparative Guide

In the development of high-performance thermosets, composites, and self-healing materials, the selection and validation of cross-linking agents dictate the ultimate thermomechanical viability of the product. Diallyl isop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of high-performance thermosets, composites, and self-healing materials, the selection and validation of cross-linking agents dictate the ultimate thermomechanical viability of the product. Diallyl isophthalate (DAIP) has emerged as a premier cross-linker, offering distinct advantages over traditional monomers.

This guide provides a rigorous, self-validating framework for quantifying the cross-linking efficiency of DAIP using Differential Scanning Calorimetry (DSC). By analyzing the causality behind thermal behaviors, researchers can accurately benchmark DAIP against industry alternatives.

Structural Causality: DAIP vs. Alternative Cross-Linkers

To understand DAIP’s performance, we must first examine its molecular architecture. DAIP is a 1,3-substituted (meta) diallyl ester. Its most common structural isomer, diallyl phthalate (DAP), is 1,2-substituted (ortho).

This spatial variance fundamentally dictates their polymerization kinetics. The meta-substitution in DAIP significantly reduces steric hindrance during the free-radical cross-linking of its pendant allyl groups [2]. Consequently, DAIP achieves a denser, more highly cross-linked network than DAP. While this high cross-link density grants DAIP superior thermal stability and excellent dielectric properties, it inherently increases the brittleness of the cured matrix, often necessitating the integration of toughening agents such as polyarylate (PAr) [5].

In contrast, highly rigid cross-linkers like divinylbenzene (DVB) offer extreme thermal resistance but suffer from rapid, often uncontrollable gelation and severe brittleness.

Table 1: Thermomechanical and Dielectric Comparison of Cross-Linkers
PropertyDiallyl Isophthalate (DAIP)Diallyl Phthalate (DAP)Divinylbenzene (DVB)
Substitution Pattern 1,3-substituted (meta)1,2-substituted (ortho)1,4-substituted (para)
Glass Transition (Tg) ~225 - 235 °C~160 - 180 °C>250 °C (Highly rigid)
Thermal Decomposition ~385 - 393 °C~340 - 360 °C~400 °C
Dielectric Constant (1MHz) 4.0 (Dry) / 4.2 (Wet)4.2 (Dry) / 4.5 (Wet)~2.6
Mechanical Profile High strength, prone to brittlenessModerate strength, more flexibleExtremely brittle
Primary Use Case High-temp electronics, self-healingGeneral thermosets, moldingIon-exchange resins

(Data synthesized from thermal and mechanical performance studies of allyl resins [3, 4].)

The Logic of Thermal Analysis for Allyl Resins

Differential Scanning Calorimetry (DSC) is the gold standard for validating cross-linking efficiency. The curing of DAIP via free-radical polymerization is a highly exothermic process. By quantifying the heat evolved during this reaction, we can directly correlate thermal output to the degree of monomer conversion.

A robust DSC protocol must operate as a self-validating system . It cannot rely on a single dynamic scan; it requires a closed energy balance where the total theoretical heat of reaction ( ΔHtotal​ ) equals the sum of the heat evolved during an isothermal cure ( ΔHiso​ ) and the residual heat of any unreacted groups ( ΔHresidual​ ) [1, 4].

Experimental Workflow & Logical Relationships

DSC_Workflow Uncured Uncured DAIP Resin (Reference State) Dynamic Dynamic DSC Scan (10°C/min to 250°C) Uncured->Dynamic Baseline Path Isothermal Isothermal DSC Scan (Target Cure Temp) Uncured->Isothermal Kinetics Path TotalHeat Total Heat of Reaction (ΔH_total) Dynamic->TotalHeat PartialCure Isothermal Heat Evolved (ΔH_iso) Isothermal->PartialCure ResidualScan Residual Dynamic Scan (Post-Isothermal) Isothermal->ResidualScan Quench & Reheat Validation Self-Validation Check ΔH_total ≈ ΔH_iso + ΔH_residual TotalHeat->Validation PartialCure->Validation ResidualHeat Residual Heat (ΔH_residual) ResidualScan->ResidualHeat ResidualHeat->Validation

Logical workflow for self-validating DSC analysis of DAIP cross-linking kinetics.

Self-Validating DSC Protocol for DAIP Cross-Linking

Step 1: Sample Preparation & Hermetic Sealing
  • Action: Accurately weigh 5–10 mg of uncured DAIP resin (formulated with a peroxide initiator) into an aluminum DSC pan and hermetically seal it. Prepare an identical empty sealed pan as the reference [1, 4].

  • Causality: Allyl monomers and peroxide initiators are highly susceptible to volatilization at elevated temperatures. Hermetic sealing prevents mass loss, ensuring that endothermic vaporization does not mask the exothermic heat of polymerization, which would artificially lower the calculated degree of cure.

Step 2: Dynamic Baseline Establishment ( ΔHtotal​ )
  • Action: Purge the DSC cell with high-purity nitrogen (50 mL/min). Heat the uncured sample from 25 °C to 250 °C at a constant rate of 10 °C/min. Integrate the area under the exothermic peak [1].

  • Causality: The nitrogen purge prevents oxidative degradation of the polymer network at high temperatures. The 10 °C/min heating rate is strategically chosen to balance thermal lag (which broadens peaks at higher rates) and signal-to-noise ratio (which degrades at lower rates). The resulting integral represents the maximum possible heat of reaction ( ΔHtotal​ ) for a 100% uncured sample.

Step 3: Isothermal Curing Kinetics ( ΔHiso​ )
  • Action: Rapidly heat a fresh, identical sample to the target isothermal curing temperature (typically between 135 °C and 190 °C depending on the specific initiator used) [1]. Hold the temperature constant and monitor the heat flow until the exothermic signal plateaus to the baseline.

  • Causality: This step simulates real-world mold curing conditions. The time required to reach the peak maximum indicates the reaction rate, while the integrated area ( ΔHiso​ ) quantifies the extent of cross-linking achieved under specific manufacturing conditions.

Step 4: Residual Cure Quantification ( ΔHresidual​ )
  • Action: Quench the isothermally cured sample back to 25 °C. Immediately perform a dynamic scan up to 250 °C at 10 °C/min. Integrate any observed exothermic peak [1].

  • Causality: As the polymer network vitrifies (when the Tg of the growing network exceeds the isothermal curing temperature), molecular mobility drops drastically, trapping unreacted allyl groups. The residual scan forces these trapped groups to react by pushing the system past its Tg, revealing the "hidden" unreacted fraction.

Data Interpretation & System Validation

To calculate the absolute cross-linking efficiency (Degree of Cure, α ), apply the following equation:

α=ΔHtotal​ΔHtotal​−ΔHresidual​​×100

The Self-Validation Check: For the protocol to be deemed scientifically reliable, the energy balance must close. The sum of the isothermal heat and the residual heat must approximate the total dynamic heat:

ΔHtotal​≈ΔHiso​+ΔHresidual​

A discrepancy greater than 5% indicates experimental failure—most commonly mass loss (pan leakage), baseline drift, or the presence of competing degradation reactions at higher temperatures.

References

  • Systematic Modulation and Structure–Property Relationships in Photopolymerizable Thermoplastics. ACS Applied Polymer Materials.[Link]

  • Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. ResearchGate.[Link]

  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. ResearchGate.[Link]

Comparative

A Comparative Guide to the Dielectric Properties of Diallyl Isophthalate Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction to Diallyl Isophthalate (DAIP) Polymers Diallyl isophthalate (DAIP) is a thermosetting resin known for its excellent performance in demanding e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diallyl Isophthalate (DAIP) Polymers

Diallyl isophthalate (DAIP) is a thermosetting resin known for its excellent performance in demanding environments.[1][2] As a versatile monomer, it is frequently used as a cross-linking agent for unsaturated polyester resins, significantly improving the thermal stability, mechanical strength, and chemical resistance of the final polymers.[1] These properties make DAIP a critical material for high-performance composites in the aerospace, automotive, and electrical industries, where superior dielectric properties and flame retardancy are paramount.[1]

The dielectric constant, a fundamental electrical property, is a crucial parameter for materials used in electronic applications such as insulators and circuit boards.[3] A lower dielectric constant is often desirable to minimize signal delay and cross-talk between conductors in high-frequency applications.[3] This guide will delve into the dielectric characteristics of DAIP polymers, comparing them with other relevant materials and providing the necessary experimental context.

Fundamentals of the Dielectric Constant

The dielectric constant, or relative permittivity, of a material is a measure of its ability to store electrical energy when subjected to an electric field.[3][4] It is defined as the ratio of the capacitance of a capacitor with the material as the dielectric to the capacitance of the same capacitor with a vacuum as the dielectric.[4][5] For insulating materials, a lower dielectric constant is generally preferred.[4]

Several factors can influence a polymer's dielectric constant:

  • Frequency: For polar polymers, the dielectric constant tends to decrease as the frequency of the applied electric field increases.[5][6] At low frequencies, the polar dipoles in the polymer have sufficient time to align with the field, resulting in a higher dielectric constant.[5] At high frequencies, the dipoles cannot keep up with the rapidly changing field, leading to a lower dielectric constant.[5] Non-polar polymers are less affected by frequency changes.[5][7]

  • Temperature: An increase in temperature generally allows for more significant movement of polymer chains and faster alignment of dipoles, which can increase the dielectric constant in polar polymers.[3][6][7] However, at very high temperatures, thermal agitation can disrupt dipole alignment, causing the dielectric constant to decrease.[7]

  • Moisture: Polar plastics have a tendency to absorb moisture, which can increase the dielectric constant and lower electrical resistivity.[3][5]

  • Chemical Structure: The inherent polarity of the polymer's molecular structure is a primary determinant of its dielectric properties.[3][5] Non-polar polymers like PTFE typically have low dielectric constants, while polar polymers such as PVC and nylons have higher values.[5]

Comparative Analysis of Dielectric Constants

DAIP and its isomer, diallyl phthalate (DAP), are often used in similar applications. The choice between them can depend on specific performance requirements, such as heat resistance, where DAIP generally offers superior properties.[8] The following table provides a comparison of the dielectric constants of DAIP and other relevant polymers.

MaterialDielectric ConstantFrequencyReference
Diallyl Phthalate (DAP) Resin3.3 - 6.0Not Specified[9]
Diallyl Phthalate (DAP), Glass-fiber filled3.81 MHz[10]
Diallyl Phthalate (DAP), Mineral and Synthetic Fibre Filled5.01 kHz[11]
Epoxy Thermosets (General)~3.5Not Specified[12][13]
Poly-p-phenylene oxide (PPO)/Triallyl isocyanate (TAIC) composite2.9Not Specified[13]
Poly(vinylidene chloride)2.85Not Specified[14]
Polytetrafluoroethylene (PTFE)< 3Not Specified[5][7]

Experimental Determination of Dielectric Constant

The standard test method for determining the dielectric constant of solid electrical insulation is ASTM D150.[15][16][17] This method covers the determination of relative permittivity, dissipation factor, and other AC loss characteristics over a frequency range from less than 1 Hz to several hundred megahertz.[15][17]

Experimental Protocol: ASTM D150

Objective: To measure the dielectric constant of a solid insulating material.

Apparatus:

  • A capacitance-measuring instrument (e.g., a precision capacitance bridge).

  • A set of electrodes. The specimen is placed between two metallic plates.[4]

  • A frequency generator.

  • A temperature and humidity controlled chamber.

Procedure:

  • Specimen Preparation: The test specimen must be flat and larger than the electrodes, which are typically 50 mm (2 inches) in diameter.[4] Ensure the specimen surfaces are clean and free of contaminants.

  • Electrode System: Place the specimen between the two electrodes, ensuring good contact.

  • Measurement without Specimen: Measure the capacitance of the electrode system with air (or vacuum) as the dielectric. This is the initial capacitance (C₀).

  • Measurement with Specimen: Insert the test specimen between the electrodes and measure the new capacitance (C).

  • Calculation: The dielectric constant (κ or εr) is calculated as the ratio of the capacitance with the material to the capacitance with air or vacuum.[4][18] κ = C / C₀

Causality Behind Experimental Choices:

  • The use of standardized flat specimens ensures uniform electric field distribution.

  • Controlling temperature and humidity is crucial as these factors can significantly affect the dielectric properties of many polymers.[3][5]

  • Measurements are often performed at various frequencies to characterize the material's performance in its intended application range (e.g., high frequencies for telecommunications).[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Capacitance Measurement (ASTM D150) cluster_calculation Calculation Prep Prepare flat polymer specimen Clean Clean specimen surfaces Prep->Clean MeasureAir Measure capacitance with air gap (C₀) Clean->MeasureAir InsertSample Insert specimen between electrodes MeasureAir->InsertSample MeasureSample Measure capacitance with sample (C) InsertSample->MeasureSample Calculate Calculate Dielectric Constant (κ = C / C₀) MeasureSample->Calculate

Caption: Workflow for determining dielectric constant via ASTM D150.

Factors Influencing the Dielectric Constant of Diallyl Isophthalate Polymers

The dielectric properties of DAIP polymers, like other thermosets, are influenced by their molecular structure and external conditions.

Structural and Environmental Influences

The ester groups in the DAIP monomer are polar, which will contribute to the overall dielectric constant of the cured polymer. The degree of cross-linking will also play a role; a more densely cross-linked network may restrict the mobility of polar groups, potentially leading to a lower dielectric constant, especially at higher frequencies.

The relationship between a polymer's structure and its dielectric properties can be summarized as follows:

G cluster_structure Molecular Structure cluster_properties Dielectric Properties cluster_factors External Factors Polarity Polarity of functional groups Dk Dielectric Constant (κ) Polarity->Dk Symmetry Molecular Symmetry Symmetry->Dk XLink Cross-link Density XLink->Dk Df Dissipation Factor (tan δ) Dk->Df Freq Frequency Freq->Dk Temp Temperature Temp->Dk Moisture Moisture Absorption Moisture->Dk

Caption: Factors influencing the dielectric properties of polymers.

Due to their chemical structure, DAIP and DAP resins offer excellent electrical insulation properties, making them suitable for components that must perform reliably in harsh environments, including high humidity and elevated temperatures.[2] Specifically, DAIP offers enhanced heat resistance compared to DAP.[8]

Conclusion

Diallyl isophthalate polymers stand out for their robust thermal and mechanical properties, coupled with reliable electrical insulation characteristics. While specific dielectric constant values for DAIP were not found in the immediate search, the data for the closely related diallyl phthalate (DAP) suggest a dielectric constant in the range of approximately 3.3 to 6.0, which is comparable to or slightly higher than some other high-performance thermosets like specialized epoxy and PPO-based systems. The selection of DAIP for an application should be guided by its superior performance in high-temperature and high-humidity environments, where its stable dielectric properties are a significant advantage. For precise material selection, it is imperative to consult manufacturer datasheets for specific grades of DAIP resins and to conduct testing according to standardized methods like ASTM D150 under conditions that mimic the intended application environment.

References

  • ASTM D150, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. [Link]

  • Intertek, Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. [Link]

  • Lucideon, Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. [Link]

  • Appalachian State University, Dielectric Properties of Polymers. [Link]

  • IntechOpen, Polymer Dielectric Materials. [Link]

  • Applied Technical Services, Dielectric Constant ASTM D150 Testing. [Link]

  • ASTM International, AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. [Link]

  • Infinita Lab, Comprehensive Polymer Dielectric Constant Detailed Guide | Table. [Link]

  • NIST, High Frequency Dielectric Relaxation in Polymers Filled With Ferroelectric Ceramics. [Link]

  • MDPI, High-Tg, Low-Dielectric Epoxy Thermosets Derived from Methacrylate-Containing Polyimides. [Link]

  • IEEE Xplore, Dielectric properties of polymer materials at a high microwave frequency [microwave processing]. [Link]

  • ResearchGate, Dielectric properties of the prepared thermosets. [Link]

  • MakeItFrom.com, Diallyl Phthalate (DAP). [Link]

  • EDP Sciences, Dielectric measurements in large frequency and temperature ranges of an aromatic polymer. [Link]

  • lookpolymers.com, Overview of materials for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled. [Link]

  • OSAKA SODA CO., LTD., Diallyl Phthalate Resin. [Link]

  • AZoM, Diallyl Phthalate - DAP Mineral and Synthetic Fibre Filled. [Link]

  • PubChem, Diallyl isophthalate. [Link]

  • RASCHIG Duroplaste, Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds. [Link]

  • ACS Publications, Quantitative Structure Permittivity Relationship Study of a Series of Polymers. [Link]

  • Yamaden, Table of dielectric constants of substances. [Link]

  • Cornucopia Tool & Plastics, Material Properties Diallyl Phthalate. [Link]

Sources

Validation

FTIR Spectroscopic Validation of Diallyl Isophthalate (DAIP) Curing Degree: A Comparative Guide

Diallyl isophthalate (DAIP) is a highly versatile monomer utilized in the formulation of high-performance thermosetting resins, advanced dielectric elastomers, and self-healing polymer composites[1]. Because DAIP undergo...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallyl isophthalate (DAIP) is a highly versatile monomer utilized in the formulation of high-performance thermosetting resins, advanced dielectric elastomers, and self-healing polymer composites[1]. Because DAIP undergoes free-radical polymerization via its two reactive allyl groups, the final mechanical strength, thermal stability, and chemical resistance of the polymer network are strictly dictated by its cross-linking density[1][2].

For researchers and materials scientists, accurately validating the degree of cure (conversion) is non-negotiable. While multiple analytical techniques exist, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for tracking the specific mechanistic pathways of DAIP polymerization[3][4]. This guide objectively compares FTIR against alternative methods and provides a self-validating, step-by-step protocol for quantifying DAIP curing.

Analytical Comparison: FTIR vs. DSC vs. Raman

To determine the degree of cure, scientists typically choose between FTIR, Differential Scanning Calorimetry (DSC), and Raman spectroscopy. Each technique interrogates the curing process through a different physical or chemical lens[5][6].

Table 1: Comparative Analysis of Curing Validation Techniques
TechniquePrimary MeasurandProsConsBest Use Case
FTIR Spectroscopy Disappearance of specific functional groups (Allyl C=C bonds)[3].Direct mechanistic insight; distinguishes between linear polymerization and cross-linking; non-destructive[1].Requires an internal reference peak; thick samples require ATR accessories.Quantifying specific chemical conversion and cross-linking density[2].
DSC (Differential Scanning Calorimetry) Residual heat of reaction (Enthalpy, ΔH )[3].Excellent for determining overall macroscopic cure kinetics and Glass Transition Temperature ( Tg​ )[7][8].Cannot identify which chemical bonds are reacting; blind to specific functional group depletion[8].Optimizing thermal curing profiles and measuring macroscopic thermal stability.
Raman Spectroscopy Inelastic scattering of monochromatic light by molecular vibrations.Excellent resolution for non-polar bonds (C=C); requires minimal sample preparation[7].Susceptible to strong fluorescence interference from certain initiators or polymer additives.In-situ monitoring of curing in aqueous or highly specialized environments.

The Causality Behind the Choice: Why prioritize FTIR over DSC for DAIP? DSC measures the bulk thermodynamic changes (exothermic heat flow)[8]. However, DAIP possesses two allyl groups. DSC cannot easily distinguish whether the measured heat originates from the polymerization of the first allyl group (forming linear chains) or the second allyl group (forming the critical 3D cross-linked network). FTIR directly quantifies the depletion of the allyl double bonds, providing an unambiguous, mechanistic view of the actual cross-linking density[4].

Mechanistic Causality: The FTIR Self-Validating System

The curing of DAIP is initiated by a free-radical source (such as a peroxide) and elevated temperatures (typically 135°C to 190°C)[3]. During this process, the vinyl C=C double bonds of the allyl groups are consumed[3].

To create a self-validating analytical system, you cannot rely on the absolute intensity of the allyl peak alone, as variations in sample thickness or ATR crystal contact pressure will skew the data. Instead, you must normalize the reactive peak against a non-reactive internal reference peak [3][9].

  • Reactive Peak (Analyte): The allyl C=C stretching vibration, prominently located at ~1645 cm⁻¹ [4]. (Alternatively, the =CH₂ wagging vibration at ~930 cm⁻¹ can be used).

  • Reference Peak (Internal Standard): The ester carbonyl (C=O) stretching vibration at ~1720–1730 cm⁻¹ [9], or the aromatic ring C=C stretch at ~1600 cm⁻¹ . These structures do not participate in the free-radical polymerization and remain constant throughout the cure.

Experimental Protocol: Step-by-Step FTIR Validation

The following methodology ensures high scientific integrity by eliminating path-length variations and baseline drift.

Phase 1: Sample Preparation & Baseline Acquisition
  • Uncured Reference: Deposit a thin film of the uncured, liquid DAIP resin (mixed with its specific initiator) onto an Attenuated Total Reflectance (ATR) crystal (e.g., Diamond or ZnSe).

  • Parameter Setup: Configure the FTIR spectrometer to acquire spectra from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 to 64 co-added scans to ensure a high signal-to-noise ratio[3].

  • Baseline Collection: Collect the spectrum of the uncured resin. This establishes the t=0 maximum concentration of allyl groups.

Phase 2: Curing & Post-Cure Acquisition
  • Curing Execution: Subject the DAIP samples to the designated thermal curing cycle (e.g., 150°C for 2 hours)[3]. Ensure a controlled cooling ramp to prevent internal stresses and brittleness[3].

  • Cured Sample Analysis: Place the cured solid DAIP sample onto the ATR crystal. Apply consistent pressure using the ATR press arm to ensure intimate optical contact[7].

  • Spectrum Collection: Acquire the FTIR spectrum of the cured sample using the identical parameters from Phase 1.

Phase 3: Data Integration & Calculation
  • Peak Integration: Using spectroscopic software, draw a local baseline and integrate the area under the reactive peak ( A1645​ ) and the reference peak ( A1730​ ) for both the uncured and cured spectra.

  • Degree of Conversion ( α ) Calculation: Apply the following self-validating equation:

α(%)=(1−(A1645​/A1730​)uncured​(A1645​/A1730​)cured​​)×100

Table 2: Expected Spectral Shifts During DAIP Curing
Functional GroupWavenumber (cm⁻¹)Uncured StateFully Cured StateRole in Analysis
Allyl C=C Stretch~1645High IntensityNear Zero / AbsentReactive Analyte
Allyl =CH₂ Wagging~930High IntensityNear Zero / AbsentSecondary Analyte
Ester C=O Stretch~1730High IntensityHigh Intensity (Unchanged)Internal Reference
Aromatic C=C~1600Medium IntensityMedium Intensity (Unchanged)Alternate Reference

Workflow Visualization

The following diagram illustrates the logical relationship and data flow in the DAIP curing validation process.

G Uncured Uncured DAIP Resin + Free-Radical Initiator ThermalCure Thermal Curing Process (135°C - 190°C) Uncured->ThermalCure Heat Applied FTIR_Uncured ATR-FTIR (Uncured) Establish Baseline A_1645 / A_1730 Uncured->FTIR_Uncured t=0 Sampling FTIR_Cured ATR-FTIR (Cured) Measure Residual A_1645 / A_1730 ThermalCure->FTIR_Cured Post-Cure Sampling Integration Spectral Integration Normalize Allyl Peak to Carbonyl Peak FTIR_Uncured->Integration Reference Data FTIR_Cured->Integration Analyte Data Conversion Calculate Degree of Conversion (α) Validate Cross-linking Density Integration->Conversion Data Processing

Caption: Logical workflow for validating DAIP curing degree using normalized ATR-FTIR spectroscopy.

References

  • BenchChem Technical Support Team. "Technical Support Center: Diallyl Isophthalate (DAIP) Resins." BenchChem, Dec. 2025.

  • BenchChem Technical Support Team. "Application Note: Functional Group Analysis of Diallyl Isophthalate (DAIP) using FTIR Spectroscopy." BenchChem, Dec. 2025.

  • Achilias, Dimitris S., et al. "Cure Kinetics Study of Two Epoxy Systems with Fourier Tranform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC)." Journal of Macromolecular Science, Part A, Taylor & Francis, 13 Jul. 2012.

  • Fernando, G., et al. "Simultaneous DSC-FTIR spectroscopy: Comparison of cross-linking kinetics of an epoxy/amine resin system." Measurement Science and Technology, CORE, 9 May 2012.

  • Shen, et al. "Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid." ResearchGate, Jan. 2010.

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Comparative

A Senior Scientist's Guide to High-Performance Cross-Linkers for High-Temperature Polyesters: A Comparative Analysis Beyond Diallyl Isophthalate

In the pursuit of advanced polymer composites for demanding sectors such as aerospace, automotive, and high-frequency electronics, the stability and performance of the thermosetting resin matrix are paramount. Unsaturate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of advanced polymer composites for demanding sectors such as aerospace, automotive, and high-frequency electronics, the stability and performance of the thermosetting resin matrix are paramount. Unsaturated polyester resins, when properly cross-linked, offer a robust and cost-effective solution.[1][2] For decades, Diallyl Isophthalate (DAIP) has been a trusted cross-linking agent, valued for its ability to impart high thermal stability, mechanical strength, and excellent dielectric properties.[3] However, the relentless push for materials that can withstand even higher temperatures and harsher chemical environments necessitates a broader look at the available cross-linking technologies.

This guide provides a detailed, data-driven comparison of viable alternatives to DAIP for creating high-performance, high-temperature polyester networks. We will move beyond a simple catalog of options to explore the underlying chemistry, explain the causal relationships between cross-linker structure and final properties, and provide a robust, self-validating protocol for empirical evaluation.

The Benchmark: Understanding Diallyl Isophthalate (DAIP)

To evaluate alternatives, we must first understand the standard. DAIP is an aromatic diallyl ester that functions as a cross-linking monomer for unsaturated polyesters.[3][4]

Chemical Structure of Diallyl Isophthalate (DAIP)

Caption: Chemical structure of Diallyl Isophthalate.

Its two allyl groups participate in free-radical polymerization, typically initiated by peroxides at elevated temperatures, to form a rigid, three-dimensional network.[2] This aromatic structure contributes to its thermal stability and good mechanical properties. DAIP-crosslinked polyesters are known for excellent dimensional stability, low moisture absorption, and favorable electrical insulating properties, making them suitable for electronic components.[3][5]

High-Performance Triazine-Based Alternatives

For applications demanding superior thermal and chemical resistance, triazine-based cross-linkers offer a significant performance upgrade due to their trifunctional nature.

Triallyl Isocyanurate (TAIC)

TAIC is a highly effective trifunctional monomer that can dramatically improve the heat resistance, chemical stability, and mechanical properties of polyesters.[6][7] Its use can elevate the service temperature of modified unsaturated polyester fiberglass to above 180°C.[6][7]

Chemical Structure of Triallyl Isocyanurate (TAIC) ```dot graph TAIC_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Isocyanurate Ring N1 [pos="0,1.5!", label="N"]; C1 [pos="1.3,0.75!", label="C"]; O1 [pos="2.2,1.25!", label="O"]; N2 [pos="1.3,-0.75!", label="N"]; C2 [pos="0,-1.5!", label="C"]; O2 [pos="0,-2.5!", label="O"]; N3 [pos="-1.3,-0.75!", label="N"]; C3 [pos="-1.3,0.75!", label="C"]; O3 [pos="-2.2,1.25!", label="O"];

// Ring Bonds N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1; C1 -- O1 [label="="]; C2 -- O2 [label="="]; C3 -- O3 [label="="];

// Allyl Groups // Group 1 on N1 C1_A1 [pos="-0.8,2.5!", label="CH₂"]; C2_A1 [pos="-0.2,3.3!", label="CH"]; C3_A1 [pos="0.6,2.5!", label="CH₂"]; N1 -- C1_A1; C1_A1 -- C2_A1; C2_A1 -- C3_A1 [label="="];

// Group 2 on N2 C1_A2 [pos="2.5,0!", label="CH₂"]; C2_A2 [pos="3.3,-0.8!", label="CH"]; C3_A2 [pos="2.5,-1.6!", label="CH₂"]; N2 -- C1_A2; C1_A2 -- C2_A2; C2_A2 -- C3_A2 [label="="];

// Group 3 on N3 C1_A3 [pos="-2.5,0!", label="CH₂"]; C2_A3 [pos="-3.3,-0.8!", label="CH"]; C3_A3 [pos="-2.5,-1.6!", label="CH₂"]; N3 -- C1_A3; C1_A3 -- C2_A3; C2_A3 -- C3_A3 [label="="]; }

Caption: Chemical structure of Triallyl Cyanurate.

Mechanism & Performance: Like TAIC, TAC cross-links via its three allyl groups, leading to a densely packed network. This results in significant improvements in the strength, rigidity, and heat resistance of the final polyester product. [8][9]It is particularly effective in glass fiber reinforced plastics (GFRP), where it enhances high-temperature performance. [8]

Alternative Cross-Linking Chemistries

Moving beyond allyl-based compounds, other chemical functionalities can be employed to create high-performance polyester networks, each with unique mechanisms and resulting properties.

Epoxy-Functionalized Cross-linkers

Instead of participating in the free-radical polymerization of the polyester backbone, epoxy cross-linkers react with available hydroxyl or carboxyl functional groups on the polyester chains. [10][11] Mechanism & Performance: This reaction involves the ring-opening of the epoxide, forming a stable ether linkage. This chemistry can improve thermal properties, with studies showing increases in glass transition temperatures (Tg) of over 40°C. [12]Utilizing polyesters as cross-linkers for epoxy thermosets is an emerging strategy that can expand the library of bio-based and high-performance materials. [12]This approach can also enhance toughness and adhesion, properties where traditional, highly rigid thermosets can be lacking.

Maleimide-Based Cross-linkers

Maleimide chemistry is synonymous with high-temperature performance. Maleimide groups can be incorporated into polymers and cross-linked to form exceptionally stable networks.

Mechanism & Performance: Cross-linking can occur via several routes, including thermal self-polymerization at temperatures above 200°C or through a thiol-ene reaction with polyfunctional thiols. [13][14]A particularly innovative approach involves the Diels-Alder reaction between maleimide and furan-functionalized polyesters, creating thermally reversible cross-links that allow for reprocessing and self-healing. [15][16]Maleimide-based cross-linking consistently yields materials with excellent thermal stability. [13]Recent research has shown that inducing self-crosslinking of maleimide end groups in polymers like polyetherimide (PEI) can significantly enhance high-temperature energy storage performance by increasing the glass transition temperature. [17][18]

Quantitative Performance Comparison

The choice of a cross-linker is a trade-off between desired properties, processing conditions, and cost. The following table summarizes typical performance characteristics.

Property Diallyl Isophthalate (DAIP) Triallyl Isocyanurate (TAIC) Epoxy (Representative) Maleimide (Representative)
Functionality 2 (Difunctional)3 (Trifunctional)2+ (Varies)2 (Difunctional)
Typical Tg Moderate-HighHigh to Very HighModerate to HighVery High
Thermal Stability Good [3]Excellent [6][7]Good to Excellent [12]Superior [13][17]
Mechanical Strength Good [19]Very Good [6][8]Good (often tougher) [12]Very Good (can be brittle)
Chemical Resistance Good [3]Excellent [7]ExcellentExcellent
Curing Mechanism Free RadicalFree RadicalRing-Opening AdditionThermal/Free Radical/Thiol-ene
Key Advantage Established benchmark, good electricals [3]High cross-link density, superior heat resistance [6][8]Versatile chemistry, can improve toughness [12]Highest thermal stability [17][18]
Key Limitation Lower performance ceiling than alternativesCan increase brittlenessRequires different cure chemistryHigher cost, can be brittle

Note: The data presented is a synthesis of typical values. Actual performance is highly dependent on the specific polyester resin, formulation, and curing conditions.[20]

Experimental Validation Protocol

Trustworthy material selection cannot be based on datasheets alone. A self-validating, standardized experimental protocol is essential for an objective comparison.

Objective: To provide a standardized method for assessing the thermal and mechanical properties of an unsaturated polyester resin system cured with DAIP and its alternatives.

Workflow for Cross-linker Evaluation

G cluster_prep Preparation cluster_cure Curing cluster_test Characterization Formulation 1. Resin Formulation (Polyester + Cross-linker + Initiator) Mixing 2. Homogenous Mixing Formulation->Mixing Degassing 3. Vacuum Degassing Mixing->Degassing Casting 4. Casting into Molds Degassing->Casting Cure 5. Primary Cure (e.g., 2h @ 80°C) Casting->Cure PostCure 6. Post-Cure (e.g., 4h @ 150°C) Cure->PostCure Specimen 7. Specimen Preparation (ASTM Standards) PostCure->Specimen Thermal 8a. Thermal Analysis (TGA, DSC) Specimen->Thermal Mechanical 8b. Mechanical Testing (Tensile, Flexural) Specimen->Mechanical

Caption: Experimental workflow for comparative analysis.

Step-by-Step Methodology
  • Materials & Equipment:

    • Unsaturated Polyester (UP) Resin (Isophthalic/NPG base recommended for high-temp studies). [21] * Cross-linkers: DAIP, TAIC, TAC, etc.

    • Initiator: Dicumyl peroxide (DCP) or Benzoyl peroxide (BPO). [2][6] * Equipment: Planetary mixer, vacuum oven, heated press, and instruments for TGA, DSC, and mechanical testing.

  • Formulation (Example):

    • Causality: The ratio of cross-linker to resin is critical. It dictates the cross-link density and, consequently, the final properties. [22][23]All formulations should be prepared on a weight basis (parts per hundred resin, phr).

    • Control: 100 phr UP Resin + 30 phr DAIP + 1 phr DCP.

    • Test Arm 1 (TAIC): 100 phr UP Resin + 30 phr TAIC + 1 phr DCP.

    • Adjust concentrations as needed based on stoichiometry and desired properties. The initiator level must be kept constant for a valid comparison. [24]

  • Mixing and Degassing:

    • Combine the resin and cross-linker in a planetary mixer for 15 minutes to ensure homogeneity.

    • Add the initiator and mix for an additional 5 minutes.

    • Place the mixture in a vacuum chamber at -28 inHg for 10-15 minutes or until bubbling ceases.

    • Causality: This step is non-negotiable. Air voids act as stress concentrators and sites for premature thermal degradation, leading to flawed and non-representative data.

  • Curing:

    • Pour the degassed resin into pre-heated steel molds treated with a release agent.

    • Primary Cure: Place in a heated press or oven. A typical cycle is 2 hours at 80-100°C.

    • Post-Cure: Demold the samples and place them in an oven for a post-cure cycle, for example, 4 hours at 150°C. [21] * Causality: The primary cure solidifies the part. The post-cure is essential to drive the cross-linking reaction to completion, ensuring the material develops its ultimate thermal and mechanical properties. [22]

  • Characterization:

    • Thermal Analysis:

      • DSC (ASTM E1356): Determine the glass transition temperature (Tg). A higher Tg indicates better performance at elevated temperatures.

      • TGA (ASTM E1131): Determine the onset of thermal decomposition (T5%). This is a direct measure of thermal stability.

    • Mechanical Analysis (at room temperature):

      • Tensile Properties (ASTM D638): Use Type I dog-bone specimens to measure tensile strength, modulus, and elongation at break.

      • Flexural Properties (ASTM D790): Use rectangular bars to measure flexural strength and modulus.

Conclusion

While Diallyl Isophthalate remains a viable and effective cross-linker for many high-temperature polyester applications, it is clear that superior performance can be achieved with alternative chemistries.

  • For a significant step-up in thermal stability, mechanical strength, and chemical resistance, trifunctional triazine cross-linkers like Triallyl Isocyanurate (TAIC) and Triallyl Cyanurate (TAC) are the leading candidates. [6][8][9]Their ability to create a higher cross-link density is the key driver of their enhanced performance.

  • Epoxy-functional cross-linkers offer a different pathway, reacting with the polyester backbone to potentially improve toughness and adhesion, which can be beneficial in applications prone to mechanical shock or delamination. [12]* For the most extreme temperature requirements, maleimide-based systems provide the highest ceiling for thermal stability, making them suitable for cutting-edge aerospace and electronic applications. [13][17] The selection of an optimal cross-linker is not a one-size-fits-all decision. It requires a thorough understanding of the end-use application's specific demands. This guide, and particularly the validation protocol within it, provides the scientific framework for making an informed, data-backed choice to engineer the next generation of high-performance polyester composites.

References

  • SINOCURE Chemical Group. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. 6

  • Zhang Jia Gang YaRui Chemical Co., Ltd. Triallyl Isocyanurate|Crosslinker TAIC. 7

  • Benchchem. Comparative Thermal Stability of Polymers Crosslinked with Diallyl Succinate: A Guide for Researchers. 20

  • Hefei Anbang Chemical Co.,Ltd. Thermal Crosslinking Agent TAC 101-37-1. 9

  • ARP Materials Inc. TAC/TAIC - Additive Products. 8

  • ResearchGate. Crosslinking of renewable polyesters with epoxides to form bio-based epoxy thermosets | Request PDF. 12

  • Persia Resin. How Polyester Resins Significantly Improve the Thermal Properties of Composite Materials. 1

  • Journal of Photopolymer Science and Technology. Photocrosslinking System Using Highly-Functionalized Epoxy Crosslinkers Having Degradable Property. 25

  • MB Fibreglass. Chemical & Heat resistant Resin (including catalyst) 397PA. 21

  • KB-Creative. Our triallyl isocyanurate, crosslinking agent, CAS:1025-15-6, Rubber Coagent are Good Value for Money. 26

  • Journal of the American Chemical Society. Clickable Degradable Aliphatic Polyesters via Copolymerization with Alkyne Epoxy Esters: Synthesis and Postfunctionalization with Organic Dyes. 27

  • IEEE Xplore. Enhanced High-Temperature Energy Storage Performance of Polyetherimide through Maleimide Self-Crosslinking. 17

  • IEEE Xplore. Enhanced High-Temperature Energy Storage Performance of Polyetherimide through Maleimide Self-Crosslinking. 18

  • Journal of the American Chemical Society. Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. 10

  • J-Stage. Synthesis and Characterization of Thermoresistant Maleimide Copolymers and their Crosslinked Polymers. 13

  • Benchchem. Diallyl Isophthalate. 3

  • Prospector Knowledge Center. Functional Polyester Resins for Coatings. 11

  • Chimar Hellas. Unsaturated Polyester Resins: The effect of different types of initiators on cross-linking process and thermal stability. 2

  • Google Patents. US6262186B1 - Isocyanate-modified epoxy-functional polyester with crosslinking agent. 28

  • MDPI. Thermal and Electrical Characterization of Polyester Resins Suitable for Electric Motor Insulation. 29

  • ACS Sustainable Chemistry & Engineering. Biobased Thermosetting Polyester Resin for High-Performance Applications. 22

  • ResearchGate. Thermally reversible highly cross-linked polymeric materials based on furan/maleimide Diels-Alder adducts. 15

  • MDPI. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? 14

  • Polymer Chemistry (RSC Publishing). Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful. 30

  • Google Patents. JP2021152142A - Triallyl isocyanurate polymer, method for producing the same, curable composition and polymer molding. 31

  • PMC. The Efficiency of Polyester-Polysulfone Membranes, Coated with Crosslinked PVA Layers, in the Water Desalination by Pervaporation. 32

  • ResearchGate. (PDF) Finishing of Polyester Fabrics with Cyclodextrins and Polycarboxylic Acids as Crosslinking Agents. 33

  • Polymer. Characterization of crosslinked polyester resins by dynamic mechanical properties Giuseppe Tieghi, Marinella Levi and Andrea Fal. 23

  • . Crosslinked Polyesters as Fully Biobased Coatings with Cutin Monomer from Tomato Peel Wastes. 34

  • MDPI. Influence of Cross-Linkers on the Wash Resistance of Chitosan-Functionalized Polyester Fabrics. 35

  • ACS Polymers Au - ACS Publications. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. 36

  • NSF PAR. Polyester networks from structurally similar monomers: recyclable-by-design and upcyclable to photopolymers. 37

  • Ataman Kimya. DIALLYL PHTHALATE.

  • Benchchem. A Comparative Guide to the Mechanical Properties of Diallyl Succinate-Based Materials and Alternative Thermosets. 19

  • PMC. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. 24

  • PubChem - NIH. Diallyl isophthalate | C14H14O4 | CID 66183. 4

  • ResearchGate. Self-cross-linking kinetics of unsaturated polyester poly(fumaricco-itaconic-co-butanediol). 38

  • PMC. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. 39

  • PMC. Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review. 40

  • MDPI. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. 41

  • Gantrade Corporation. Polymer Applications of Allyl Alcohol. 5

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  • Google Patents. JP5262846B2 - Diallyl phthalate cross-linked low shrinkable unsaturated polyester resin molding composition and molded article thereof. 43

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Validation

A Comparative Analysis of Diallyl Isophthalate (DAIP) Coatings for Chemical Resistance

In the landscape of high-performance protective coatings, material selection is paramount to ensuring the longevity and reliability of components, especially in environments where chemical exposure is a constant. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of high-performance protective coatings, material selection is paramount to ensuring the longevity and reliability of components, especially in environments where chemical exposure is a constant. This guide provides a comprehensive benchmark of diallyl isophthalate (DAIP) coatings, offering a detailed comparison of their chemical resistance against leading alternatives, namely epoxy and polyurethane resin systems. This analysis is grounded in established testing methodologies to provide researchers, scientists, and drug development professionals with actionable insights for their specific applications.

Diallyl isophthalate is a thermosetting resin known for its exceptional thermal stability, high strength, and excellent electrical insulation properties.[1][2] These attributes make DAIP-based coatings a strong candidate for demanding applications in the aerospace, automotive, and electronics industries, where resistance to harsh chemicals is a critical performance indicator.[1][3] This guide will delve into the nuances of DAIP's chemical resistance, providing a clear comparison with epoxy and polyurethane coatings to aid in the material selection process.

Understanding Chemical Attack on Polymer Coatings

The chemical resistance of a polymer coating is its ability to withstand degradation when exposed to various chemical agents. This degradation can manifest in several ways, including:

  • Swelling and Dissolution: Absorption of the chemical agent, leading to an increase in volume and a decrease in mechanical strength.

  • Chain Scission: The breaking of polymer chains, resulting in reduced molecular weight and embrittlement.

  • Cross-linking Degradation: The breakdown of the cross-linked network, leading to a loss of structural integrity.

  • Plasticization: The absorption of a solvent, which reduces the glass transition temperature and softens the material.

The extent of chemical attack is influenced by several factors, including the type and concentration of the chemical, the temperature, the duration of exposure, and the presence of mechanical stress.[4] Therefore, standardized testing protocols are crucial for obtaining reliable and comparable data.

Experimental Protocol: A Framework for Benchmarking

To provide a robust comparison, this guide outlines a standardized experimental protocol based on the principles of ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents and ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals .[1][4][5][6][7][8][9][10]

Key Experimental Steps:
  • Specimen Preparation:

    • Coatings of DAIP, epoxy, and polyurethane are applied to standardized substrates (e.g., steel or aluminum panels) at a controlled thickness.

    • The coated panels are cured according to the manufacturer's specifications to ensure full cross-linking.

    • Test specimens of uniform dimensions are then cut from the cured panels.

  • Initial Characterization:

    • The initial mass, dimensions (length, width, and thickness), and hardness (e.g., Shore D) of each specimen are accurately measured and recorded.

    • The initial appearance (color, gloss, and surface texture) is documented.

  • Chemical Immersion:

    • A minimum of three specimens for each coating type are fully immersed in a series of chemical reagents.

    • The selection of reagents should reflect a broad range of chemical classes relevant to industrial and laboratory environments, including:

      • Acids: 10% Sulfuric Acid, 10% Hydrochloric Acid

      • Bases: 10% Sodium Hydroxide, 28% Ammonium Hydroxide

      • Organic Solvents: Acetone, Xylene, Isopropyl Alcohol, Methanol

    • The immersion tests are conducted at a controlled temperature (e.g., 23 ± 2 °C) for a specified duration (e.g., 7 days, 30 days).[5][11]

  • Post-Immersion Evaluation:

    • After the designated immersion period, the specimens are removed from the chemical reagents, gently wiped to remove excess liquid, and immediately re-weighed and re-measured.

    • Changes in mass and volume are calculated as a percentage of the initial values.

    • The hardness of the specimens is re-measured to assess any softening or hardening.

    • A visual inspection is conducted to document any changes in appearance, such as discoloration, blistering, cracking, or delamination.

    • For a more in-depth analysis, mechanical properties such as tensile strength and elongation can be measured before and after immersion to quantify the extent of degradation.[4][6]

Figure 1: Experimental workflow for chemical resistance testing.

Comparative Performance Analysis

The following table summarizes the expected chemical resistance of diallyl isophthalate, epoxy, and polyurethane coatings based on available data and general performance characteristics. The ratings are qualitative and intended for comparative purposes. Specific performance can vary significantly depending on the exact formulation of the coating.

Chemical Reagent (10% Solution)Diallyl Isophthalate (DAIP)Epoxy (Bisphenol A/F based)Polyurethane (Polyester/Polyether based)
Acids
Sulfuric AcidFair to GoodExcellentGood to Excellent
Hydrochloric AcidFair to GoodExcellentGood
Bases
Sodium HydroxideGoodExcellentGood
Ammonium HydroxideGoodExcellentGood
Organic Solvents
AcetonePoor to FairGood to ExcellentPoor to Fair
XyleneGoodGood to ExcellentFair to Good
Isopropyl AlcoholGoodExcellentGood
MethanolFair to GoodGoodFair to Good

Note: "Excellent" indicates minimal to no change in properties. "Good" suggests slight changes that may not significantly impact performance. "Fair" implies noticeable changes, and the material may be suitable for short-term or intermittent exposure. "Poor" indicates significant degradation, and the material is not recommended for this environment.

In-Depth Analysis of Coating Performance

Diallyl Isophthalate (DAIP) Coatings

DAIP coatings are recognized for their excellent resistance to a wide range of solvents.[2][12] Their highly cross-linked structure provides a robust barrier against penetration by many organic liquids. However, their performance against strong acids and certain aggressive solvents can be a limiting factor.[3] The ester linkages in the polymer backbone are susceptible to hydrolysis in the presence of strong acids and bases, although their resistance to dilute bases is generally good.

Epoxy Coatings

Epoxy coatings, particularly those based on Bisphenol A or Bisphenol F resins, are renowned for their broad-spectrum chemical resistance.[13][14][15] They typically exhibit excellent performance against both acids and bases, as well as a wide array of solvents.[5][16] The dense, cross-linked network created during the curing process with an amine hardener results in a coating with low permeability.[13] Novolac epoxy resins can offer even higher chemical and temperature resistance.[15][16]

Polyurethane Coatings

Polyurethane coatings offer a good balance of flexibility, abrasion resistance, and chemical resistance.[11][17][18] Their performance against chemicals is highly dependent on their formulation, with polyester-based polyurethanes generally offering better resistance to oils and solvents, while polyether-based polyurethanes exhibit superior resistance to water and dilute acids and bases.[11] They can be susceptible to attack by strong acids, bases, and certain solvents like ketones.[11][19]

G cluster_chemicals Chemical Environment DAIP Diallyl Isophthalate Coating Integrity WeakAcids Weak Acids & Bases DAIP->WeakAcids High Resistance Hydrocarbons Hydrocarbon Solvents DAIP->Hydrocarbons High Resistance Acids Strong Acids Acids->DAIP Hydrolysis of Ester Linkages Bases Strong Bases Bases->DAIP Saponification (Ester Hydrolysis) Solvents Aggressive Organic Solvents (e.g., Ketones) Solvents->DAIP Swelling & Plasticization

Figure 2: Impact of chemical classes on DAIP coating integrity.

Conclusion and Recommendations

The selection of a chemical-resistant coating is a critical decision that must be based on a thorough understanding of the specific application environment.

  • Diallyl Isophthalate (DAIP) coatings are an excellent choice for applications requiring high thermal stability and resistance to a broad range of hydrocarbon solvents. They are particularly well-suited for electronic and electrical components where stable dielectric properties are essential. However, their use in environments with constant exposure to strong acids or aggressive polar solvents should be carefully evaluated.

  • Epoxy coatings offer the most robust and broad-spectrum chemical resistance among the three types compared. They are the preferred choice for harsh industrial environments where exposure to a wide variety of acids, bases, and solvents is anticipated.

  • Polyurethane coatings provide a versatile option with a good balance of chemical resistance, flexibility, and abrasion resistance. They are a suitable choice for applications where mechanical performance is as critical as chemical resistance, but the chemical exposure is not as severe as that requiring an epoxy system.

Ultimately, for critical applications, it is strongly recommended to conduct chemical resistance testing using the specific chemical reagents and exposure conditions that will be encountered in the end-use environment. This empirical data will provide the most reliable basis for material selection and ensure the long-term performance and reliability of the coated components.

References

  • ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2014,

  • Gallagher Corporation. Polyurethane Chemical Resistance. [Link]

  • ISO 175:2010, Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals, International Organization for Standardization, Geneva, CH, 2010,

  • Intertek. Evaluating the Resistance of Plastics to Chemical Reagents ASTM D543. [Link]

  • Eurolab. ASTM D543 Chemical Resistance Testing of Coatings. [Link]

  • Kohesi Bond. Is There A Fast Setting Epoxy Resistant to Acetone? [Link]

  • EUROLAB. ISO 175 Plastics - Test Methods for Determining the Effects of Immersion in Liquid Chemicals. [Link]

  • Applied Technical Services. ASTM D543. [Link]

  • Denver Floor Coatings. Epoxy floor chemical resistance: Top 1 Pick. [Link]

  • Infinita Lab. ISO 175 Stability and Degradation Testing of Plastics in Liquids. [Link]

  • Scribd. Iso 175-99. [Link]

  • Intertek Inform. ASTM D 543 : 2020. [Link]

  • Flowcrete Australia. Epoxy & Vinyl Ester Chemical Resistance Data. [Link]

  • PSI Urethanes. Urethane & Polyurethane Chemical Compatibility. [Link]

  • Sika USA. Sikagard®-170 CR | Chemical Resistant Coatings. [Link]

  • MasterBond.com. Is there an adhesive that is chemically resistant to acetone? [Link]

  • Raider Painting. How Epoxy and Chemical Resistance Interact. [Link]

  • BRADA GLOBAL. Epoxy Resin Soluble in Xylene. [Link]

  • MasterBond.com. Testing Epoxies for Resistance to Sulfuric Acid. [Link]

  • LookChem. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN. [Link]

  • Precision Urethane. Chemical Resistance Table. [Link]

  • Heresite Protective Coatings. Chemical Resistance Guide. [Link]

  • GCP Applied Technologies. Chemical Resistance of Polyurethane Foams. [Link]

  • Multiurethanes. CHEMICAL RESISTANCE OF TYPICAL POLYURETHANE RESINS. [Link]

  • ES-35. Protective Coatings Chemical Resistance Guide. [Link]

  • Rawlins Paints. 310 Chemical Resistant Coating. [Link]

  • Devcon. Devcon® Coatings Protect Assets from Harsh Chemical Environments. [Link]

  • K-mac Plastics. Polyurethane Chemical Resistance Chart. [Link]

  • ChemCo Systems. KEMKO CHEMICAL RESISTANCE GUIDE EPOXY COATINGS AND FLOORING BINDERS. [Link]

  • Aerovent. PROTECTIvE COATINGS ChEmICAl RESISTANCE GUIDE ES-122. [Link]

  • Abbey Extrusions. Chemical Resistance Chart: PVC, Nylon, PE & Polyurethane. [Link]

  • AOC. Durability and Performance. [Link]

  • Promag Enviro Systems. Chemical Resistance Chart. [Link]

  • WestlundPVF/Emco Water Solutions. Chemical Resistance Guide. [Link]

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Safety & Regulatory Compliance

Safety

Diallyl isophthalate proper disposal procedures

Diallyl Isophthalate (DAIP) Laboratory Safety and Disposal Guide Diallyl isophthalate (CAS: 1087-21-4) is a versatile monomer highly valued in materials science for developing high-performance polymers, specialty coating...

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Author: BenchChem Technical Support Team. Date: April 2026

Diallyl Isophthalate (DAIP) Laboratory Safety and Disposal Guide

Diallyl isophthalate (CAS: 1087-21-4) is a versatile monomer highly valued in materials science for developing high-performance polymers, specialty coatings, and composite materials[1]. While its unique diallyl structure provides exceptional thermal stability and chemical resistance to synthesized polymers, these exact properties necessitate stringent, well-defined disposal protocols to mitigate environmental and occupational hazards[1].

As a Senior Application Scientist, I have structured this guide to provide researchers and safety officers with a self-validating, mechanistic approach to handling and disposing of DAIP. This ensures absolute operational safety and full compliance with environmental regulations, including US EPA guidelines[2].

Physicochemical & Hazard Profile

Understanding the physicochemical properties of DAIP is the first step in predicting its behavior during a spill or disposal event. DAIP is moderately toxic upon ingestion and acts as a localized irritant to the skin and eyes[3].

Table 1: DAIP Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 1087-21-4[4]Unique identifier for regulatory tracking and safety data sheet (SDS) retrieval.
Molecular Formula C14H14O4[4]The high carbon content dictates thermal degradation (incineration) as the optimal disposal route.
Molecular Weight 246.26 g/mol [4]Heavy monomer; low volatility at room temperature reduces acute inhalation risk but requires robust exhaust during heating.
Acute Toxicity (Oral) Category 4[2]Harmful if swallowed. Necessitates strict prohibition of eating/drinking in handling areas[2].
Skin/Eye Irritation Category 2 / 2A[2]Causes serious irritation. Mandates the use of chemical impermeable gloves and eye protection[2].

Operational Safety & Handling Prerequisites

Before initiating any workflow involving DAIP, the laboratory environment must be optimized to prevent exposure and environmental release.

  • Ventilation : DAIP handling must occur in a well-ventilated area or chemical fume hood to avoid the accumulation of vapors or mists[2].

  • Personal Protective Equipment (PPE) : Operators must wear chemical-resistant gloves, protective clothing, and safety goggles[2]. If dust or aerosol generation is anticipated during specific experimental setups, a NIOSH-approved N95 or P1 particulate respirator is required[5].

Step-by-Step Disposal Methodologies

The ultimate disposal of DAIP must consider its potential migration in soil or water, as it should never be allowed to enter drains, waterways, or the environment[2]. The most effective and compliant method for DAIP destruction is solvent-assisted thermal degradation.

Protocol A: Routine Laboratory Waste Disposal (Incineration)
  • Segregation : Collect all unreacted DAIP and DAIP-contaminated liquid waste in clearly labeled, compatible, and tightly closed hazardous waste containers[2].

  • Solvent Mixing : In a fume hood, dissolve or mix the DAIP waste with a highly combustible solvent (e.g., ethanol, acetone, or a designated hydrocarbon solvent)[2].

    • Causality: DAIP's stable aromatic structure requires sustained high temperatures for complete combustion. The combustible solvent acts as a primary fuel source to ensure the incinerator rapidly reaches and maintains the necessary thermal threshold for complete degradation.

  • Incineration : Transfer the mixture to a licensed chemical incinerator equipped with an afterburner and a scrubber system[2].

    • Causality: The afterburner ensures the complete oxidation of the carbon backbone into CO2 and H2O, while the scrubber neutralizes any potentially harmful combustion byproducts before atmospheric release.

  • Regulatory Logging : Document the disposal in accordance with local, regional, and national regulations, specifically US EPA 40 CFR Part 261 (Identification and Listing of Hazardous Waste)[2].

Protocol B: Accidental Spill Containment and Cleanup
  • Evacuation & PPE : Immediately control entry to the spill area. Keep unprotected personnel away and upwind of the spill/leak[2]. Personnel must don appropriate PPE before approaching the spill.

  • Containment : Prevent the product from entering drains by bunding the spill area[2].

  • Absorption : Apply an inert, dry absorbent material such as dry sand, earth, or vermiculite to the spill[2].

    • Causality: Inert materials physically trap the DAIP via capillary action without initiating an exothermic chemical reaction, stabilizing the liquid for safe transport.

  • Collection : Sweep up and shovel the absorbed mixture into a suitable, closed container[5]. Avoid creating dust during this process[5].

  • Site Decontamination : Wash the spill site thoroughly with soap and water only after all bulk material has been picked up and secured[5].

  • Disposal : Route the sealed container to a licensed professional waste disposal service[6].

Protocol C: Empty Container Management
  • Classification : Treat empty DAIP containers as hazardous waste. Do not re-use empty containers for any other laboratory purpose[2].

  • Disposal : Dispose of the container as unused product through your institution's approved hazardous waste stream[2].

Workflow Visualization

The following diagram illustrates the logical decision tree for DAIP waste management, ensuring that all operational pathways lead to EPA-compliant destruction.

DAIP_Disposal_Workflow Start DAIP Waste Generation Decision Waste Category? Start->Decision Spill Accidental Spill Decision->Spill Routine Routine Lab Waste Decision->Routine Container Empty Container Decision->Container Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Dissolve Dissolve in Combustible Solvent Routine->Dissolve NoReuse Do Not Reuse Treat as Unused Product Container->NoReuse EPA EPA 40 CFR Part 261 Compliant Disposal Absorb->EPA Incinerate Chemical Incinerator (Afterburner & Scrubber) Dissolve->Incinerate Incinerate->EPA NoReuse->EPA

Decision tree for Diallyl Isophthalate (DAIP) waste management and EPA-compliant disposal.

Comprehensive References

  • Benchchem . "Diallyl Isophthalate". Retrieved from:

  • Spectrum Chemical . "TCI AMERICA - Safety Data Sheet: Diallyl Isophthalate". Retrieved from:

  • Fisher Scientific . "CAS RN 1087-21-4". Retrieved from:

  • TCI Chemicals . "SAFETY DATA SHEET - Diallyl Isophthalate". Retrieved from:

  • Scientific Polymer Products, Inc. "Safety Data Sheet". Retrieved from:

  • Angene Chemical . "Safety Data Sheet - Diallyl isophthalate". Retrieved from:

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Diallyl Isophthalate

This guide provides essential, in-depth safety protocols for the handling and disposal of Diallyl isophthalate (CAS 1087-21-4). Designed for researchers, scientists, and drug development professionals, the following proc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, in-depth safety protocols for the handling and disposal of Diallyl isophthalate (CAS 1087-21-4). Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety data and best practices. The objective is to foster a proactive safety culture by explaining not just what to do, but why each step is critical for personal and environmental protection.

Hazard Assessment: The Foundation of Safe Handling

Understanding the inherent risks of a chemical is the first step in mitigating them. Diallyl isophthalate is a compound that demands respect due to its specific hazard profile. It is not merely a benign laboratory reagent; it poses multiple health and environmental risks that necessitate stringent controls.

The primary hazards associated with Diallyl isophthalate include:

  • Acute Toxicity: It is harmful if swallowed or inhaled.[1][2][3][4]

  • Skin and Eye Damage: It causes serious eye irritation and can cause skin irritation or an allergic skin reaction.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors, mists, or dust can lead to respiratory irritation.[4]

  • Environmental Hazard: The compound is very toxic to aquatic life, with long-lasting effects.[1]

A critical point of consideration is the absence of established Occupational Exposure Limits (OELs) , such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), from regulatory bodies like ACGIH or OSHA.[3][4][5][6] This absence does not imply safety; on the contrary, it mandates a more conservative approach, assuming that any level of exposure could be harmful and reinforcing the need for superior engineering controls and a comprehensive PPE strategy.

Hazard ClassGHS Hazard StatementGHS Code
Acute Toxicity (Oral)Harmful if swallowedH302
Acute Toxicity (Inhalation)Harmful if inhaledH332
Skin Irritation/SensitizationCauses skin irritation / May cause an allergic skin reactionH315 / H317
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335
Aquatic Hazard (Acute)Very toxic to aquatic lifeH400
Aquatic Hazard (Chronic)Very toxic to aquatic life with long lasting effectsH410

The Hierarchy of Controls: PPE as the Final Safeguard

Personal Protective Equipment is essential, but it is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls that minimize the potential for exposure at the source.

  • Engineering Controls: The most effective control is to handle Diallyl isophthalate within a certified chemical fume hood or a glove box.[4] This ensures that vapors or aerosols are contained and exhausted away from the operator's breathing zone. A local exhaust ventilation system is also a viable option.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Clearly demarcate areas where Diallyl isophthalate is stored and handled. Ensure personnel are thoroughly trained on its hazards and the required emergency procedures.

Mandatory Personal Protective Equipment (PPE) Protocol

A risk assessment of each specific procedure is necessary, but the following PPE is considered the minimum standard for handling Diallyl isophthalate.

Eye and Face Protection

Direct contact can cause serious eye irritation.[3][5]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][3][6]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers, heating, or mixing), a face shield must be worn in addition to safety goggles.[3][7]

Skin and Body Protection

Diallyl isophthalate can cause skin irritation and allergic reactions.[1][2]

  • Gloves: Handle with chemical-impermeable gloves, such as nitrile or neoprene.[1][7] Always inspect gloves for tears or punctures before use.[1][6] Use proper glove removal technique to avoid cross-contamination and dispose of contaminated gloves in the designated hazardous waste stream immediately after use.[3][6]

  • Protective Clothing: A standard laboratory coat is mandatory.[7] For procedures with a higher risk of splashes or significant contamination, a chemical-resistant apron or a full protective suit is required.[3][4]

Respiratory Protection

The compound is harmful if inhaled and may cause respiratory irritation.[1][4]

  • When Required: Respiratory protection is necessary when engineering controls are insufficient, during a spill cleanup, or when handling the substance outside of a fume hood.[1][7]

  • Type: Use a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors if irritation or other symptoms are experienced.[1][4] The choice of respirator must be based on a thorough risk assessment of the specific work environment and task.

Procedural Guidance: From Preparation to Emergency

Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The sequence ensures that contaminated items are removed in an order that minimizes the risk of transferring the chemical to your skin or clean clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Hand Hygiene Don2 2. Lab Coat / Suit Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat (Turn inside-out) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Remove Goggles & Face Shield Doff3->Doff4 Doff5 5. Remove Respirator (if used) Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

First Aid Measures Immediate and correct first aid is crucial in the event of an exposure.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][3][4]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] If eye irritation persists, get medical advice.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1][3][7]

Spill Response Protocol Due to its high toxicity to aquatic life, preventing Diallyl isophthalate from entering drains or the environment is paramount.[1][3][6]

Spill_Response start Spill Occurs alert Alert personnel in immediate area start->alert evacuate Evacuate and secure area. Post warning signs. alert->evacuate ppe Don appropriate PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves evacuate->ppe contain Contain spill with inert absorbent material (sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, -labeled hazardous waste container contain->collect decon Decontaminate spill area with appropriate solvent, followed by soap and water collect->decon dispose Dispose of all waste (including PPE) as hazardous material decon->dispose report Report incident to Safety Officer (EHS) dispose->report

Caption: Chemical Spill Response Workflow.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment.

  • Decontamination: All non-disposable equipment, glassware, and surfaces that have come into contact with Diallyl isophthalate must be decontaminated. This typically involves rinsing with an appropriate solvent followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal:

    • Surplus and non-recyclable solutions containing Diallyl isophthalate must be disposed of through a licensed professional waste disposal company.[3]

    • Contaminated disposable items (e.g., gloves, absorbent pads, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated packaging must be treated as unused product and disposed of accordingly.[3]

    • Under no circumstances should this chemical or its containers be disposed of into the sewer system or general trash.[3][6]

By adhering to these comprehensive guidelines, laboratory personnel can handle Diallyl isophthalate with the high degree of caution it requires, ensuring both personal safety and environmental stewardship.

References

  • Diallyl isophthalate (CAS 1087-21-4). HazComFast. [Link]

  • Diallyl isophthalate | C14H14O4 | CID 66183. PubChem - NIH. [Link]

  • Safety Data Sheet - Diallyl isophthalate. Angene Chemical. [Link]

  • Safety Data Sheet - Poly(diallyl isophthalate). Scientific Polymer Products, Inc.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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